3-Bromo-1H-indol-7-ylamine hydrochloride
Description
Properties
IUPAC Name |
3-bromo-1H-indol-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-6-4-11-8-5(6)2-1-3-7(8)10;/h1-4,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCPFIIPYSHHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-1H-indol-7-ylamine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-1H-indol-7-ylamine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. This document delves into its chemical and physical properties, plausible synthetic routes, reactivity profile, and potential applications, with a strong emphasis on scientific integrity and practical insights.
Introduction and Strategic Importance
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of functional groups onto the indole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a bifunctional indole derivative, featuring a bromine atom at the C3-position and an amino group at the C7-position. This substitution pattern makes it a valuable building block for the synthesis of more complex molecules. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the amino group can be readily derivatized or participate in hydrogen bonding interactions with biological targets. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and formulation.
7-aminoindoles, in particular, are recognized as important intermediates for a wide range of bioactive molecules.[2] Their utility is further underscored by the fact that the 7-azaindole motif, a close structural analogue, is found in several approved kinase inhibitors, highlighting the therapeutic potential of compounds derived from this scaffold.[3][4]
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in the public domain. However, its properties can be reasonably extrapolated from data on closely related compounds, such as 3-bromo-1H-indole. The hydrochloride salt is expected to be a solid at room temperature with improved water solubility compared to its free base.
| Property | Value (Estimated) | Source/Basis for Estimation |
| Molecular Formula | C₈H₈BrClN₂ | Calculated |
| Molecular Weight | 247.52 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Inferred from related bromoindoles |
| Melting Point | >200 °C (decomposition likely) | Inferred from hydrochloride salts of similar amines |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | Inferred from the presence of the hydrochloride salt |
| pKa (of ammonium ion) | 4-5 | Estimated for an aromatic amine |
Synthesis and Manufacturing
A practical, multi-step synthesis of this compound can be envisioned starting from readily available precursors. The following proposed pathway is based on established methodologies for the synthesis of substituted 7-aminoindoles and subsequent halogenation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Nitroindole
-
To a solution of 2-methyl-3-nitroaniline in an appropriate solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate enamine.
-
Treat the crude enamine with a cyclizing agent, such as acetic anhydride, and heat to effect cyclization.
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to afford 7-nitroindole.
Step 2: Bromination of 7-Nitroindole
-
Dissolve 7-nitroindole in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The C3 position of the indole is the most electron-rich and susceptible to electrophilic substitution.[5]
-
Stir the reaction mixture at low temperature for a few hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-7-nitroindole.
Step 3: Reduction of the Nitro Group
-
Dissolve 3-bromo-7-nitroindole in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂) portion-wise and heat the mixture at reflux.
-
Monitor the reaction by TLC until the starting material disappears.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product, 3-Bromo-1H-indol-7-ylamine (the free base), with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude free base.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude 3-Bromo-1H-indol-7-ylamine in a minimal amount of a suitable solvent, such as diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Reactivity Profile
The chemical reactivity of this compound is dictated by its three key functional components: the indole ring, the bromine substituent, and the amino group.
Caption: Key reactive sites of 3-Bromo-1H-indol-7-ylamine.
-
C3-Bromine Atom: The bromine atom at the C3 position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, enabling the rapid diversification of the indole scaffold.
-
C7-Amino Group: The primary amino group at the C7 position can undergo a wide range of reactions typical of aromatic amines. These include acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions to introduce other functional groups.[6]
-
Indole N-H: The nitrogen of the indole ring can be deprotonated with a suitable base and subsequently alkylated, arylated, or acylated, providing another point for structural modification.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. A broad singlet for the N-H of the indole and signals for the -NH₃⁺ protons would also be anticipated.
-
¹³C NMR: The spectrum would display eight distinct signals for the carbon atoms of the indole core. The carbon bearing the bromine atom would be shifted downfield, while the carbon attached to the amino group would be shifted upfield.
-
IR Spectroscopy: Characteristic peaks would be expected for the N-H stretching of the indole and the ammonium salt, as well as C-H stretching of the aromatic ring and C-Br stretching.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak for the free base (C₈H₇BrN₂) would be observed at m/z 210 and 212.
Applications in Drug Development
The 7-aminoindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of 7-aminoindole have shown a wide range of biological activities, including as kinase inhibitors, which are a major class of anti-cancer drugs.
The presence of both a bromine atom and an amino group on the indole core of this compound makes it an exceptionally useful building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The ability to selectively functionalize the C3 and C7 positions allows for the systematic exploration of the structure-activity relationships of novel indole-based compounds.
Safety and Handling
-
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep container tightly closed.
-
Store in a cool, dry place away from incompatible materials.
-
References
-
LookChem. (n.d.). 3-Bromo-1h-indole. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1h-indole. Retrieved from [Link]
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ResearchGate. (2025, August 10). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Retrieved from [Link]
-
Townsend, C. A., & Outlaw, V. K. (2014). A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. Organic letters, 16(23), 6068–6071. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl arylacetate. Retrieved from [Link]
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National Institutes of Health. (2018, November 8). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Selected bioactive molecules containing 7‐aminoindole scaffold (A) and.... Retrieved from [Link]
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Scientific Research Publishing. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]
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National Institutes of Health. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
-
MDPI. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-1H-indol-7-ylamine Hydrochloride: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-1H-indol-7-ylamine hydrochloride (CAS Number: 1263378-52-4), a heterocyclic compound with significant potential as a building block in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document synthesizes information from established chemical principles and related analogues to offer valuable insights for researchers.
Introduction: The Significance of the 7-Amino-3-Bromoindole Scaffold
The indole nucleus is a cornerstone in drug discovery, forming the structural basis for a wide range of biologically active compounds.[1][2] The specific substitution pattern of this compound presents a unique combination of functionalities that are highly attractive for the synthesis of novel therapeutic agents.
The 7-amino group provides a crucial vector for chemical modification, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). This position is known to be important for the biological activity of various indole-based compounds.[3][4][5] The 3-bromo substituent offers a reactive site for further functionalization, most notably through metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
Physicochemical Properties and Structural Information
While specific experimental data for this compound is not extensively reported, its properties can be inferred from the constituent parts of its chemical structure.
| Property | Inferred Value/Information |
| CAS Number | 1263378-52-4 |
| Molecular Formula | C₈H₇BrN₂ · HCl |
| Molecular Weight | 247.52 g/mol |
| Appearance | Likely a solid, crystalline powder |
| Solubility | Expected to have some solubility in polar protic solvents due to the hydrochloride salt |
| Stability | Should be stored in a cool, dry place, away from strong oxidizing agents |
Proposed Synthesis and Reaction Mechanisms
A plausible synthetic route to 3-Bromo-1H-indol-7-ylamine can be devised based on established methodologies for the synthesis of substituted indoles. A potential pathway could involve the initial construction of a 7-aminoindole scaffold, followed by selective bromination at the C-3 position.
A common strategy for synthesizing 7-aminoindoles involves the reduction of a 7-nitroindole precursor. The subsequent bromination of the resulting 7-aminoindole at the C-3 position is typically achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 7-Nitro-1H-indole
This step can be achieved through various established indole syntheses, such as the Fischer, Bartoli, or Larock indole synthesis, starting from an appropriately substituted 2-nitrophenyl precursor.
Step 2: Reduction of 7-Nitro-1H-indole to 1H-Indol-7-ylamine
-
Reactants: 7-Nitro-1H-indole, a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C).
-
Procedure (using SnCl₂):
-
Dissolve 7-Nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 1H-Indol-7-ylamine.
-
Step 3: Protection of the 7-Amino Group (Optional but Recommended)
To avoid side reactions during bromination, the 7-amino group can be protected with a suitable protecting group, such as an acetyl (Ac) or tert-butoxycarbonyl (Boc) group.
-
Procedure (Acetylation):
-
Dissolve 1H-Indol-7-ylamine in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine).
-
Slowly add acetic anhydride or acetyl chloride at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate the N-protected 7-aminoindole.
-
Step 4: Bromination of the Protected 7-Aminoindole
-
Reactants: N-protected 7-aminoindole, N-bromosuccinimide (NBS).
-
Procedure:
-
Dissolve the protected 7-aminoindole in a suitable solvent (e.g., DMF or THF).
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) portion-wise.
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product and purify by chromatography to obtain the 3-bromo-7-(protected-amino)-1H-indole.
-
Step 5: Deprotection of the 7-Amino Group
The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group, or treatment with a strong acid like TFA for a Boc group) to yield 3-Bromo-1H-indol-7-ylamine.
Step 6: Formation of the Hydrochloride Salt
-
Procedure:
-
Dissolve the free base, 3-Bromo-1H-indol-7-ylamine, in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration and dry under vacuum.
-
Caption: Proposed synthetic route for this compound.
Reactivity and Potential for Further Functionalization
The this compound scaffold offers multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
-
C-3 Position (Bromo Group): The bromine atom at the C-3 position is a prime site for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[6][7] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents.
-
N-1 Position (Indole Nitrogen): The indole nitrogen can be alkylated or arylated under basic conditions. Protection of this nitrogen, for example with a Boc group, can be advantageous for certain transformations at other positions of the indole ring.
-
C-7 Position (Amino Group): The 7-amino group is a nucleophilic site that can undergo acylation, sulfonylation, alkylation, and arylation reactions. This position is often targeted for modulating the pharmacological properties of indole-based compounds.[8]
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound have not been reported, the 7-aminoindole scaffold is a "privileged structure" in medicinal chemistry.[3][4] Derivatives of 7-aminoindoles have shown a broad spectrum of pharmacological activities, including:
-
Kinase Inhibition: Many kinase inhibitors feature a substituted indole core. The 7-amino group can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site.[9]
-
Antiviral and Antimicrobial Agents: Indole derivatives have been investigated for their potential as antiviral and antimicrobial agents.[10]
-
Central Nervous System (CNS) Agents: The indole structure is present in many neurotransmitters (e.g., serotonin), and its derivatives are often explored for their potential to treat CNS disorders.
The 3-bromo substituent provides a handle to introduce further diversity, which can be crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on related compounds, the following general precautions should be observed:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
In case of exposure: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its unique substitution pattern, with a reactive bromine atom at the C-3 position and a modifiable amino group at the C-7 position, offers medicinal chemists a powerful tool for the design and synthesis of new drug candidates. While specific data for this compound is scarce, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established principles of indole chemistry.
References
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Outlaw, V. K., & Townsend, C. A. (2014). A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. Organic letters, 16(24), 6334–6337. [Link]
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Outlaw, V. K., & Townsend, C. A. (2014). A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. PubMed, 16(24), 6334-7. [Link]
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Cacchi, S., et al. (2010). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. ResearchGate. [Link]
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Mushtaq, N., et al. (n.d.). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. University of Karachi. [Link]
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Neubauer, P. R., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. [Link]
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Kumar, A., et al. (2018). Azaindole Therapeutic Agents. National Center for Biotechnology Information. [Link]
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Kollár, L., et al. (2011). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]
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ResearchGate. (n.d.). Selected bioactive molecules containing 7-aminoindole scaffold (A) and transition metal-catalyzed C-7 selective amination of indoles (B). ResearchGate. [Link]
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Shcherbakov, D., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. [Link]
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Kim, J., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
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Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]
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Simonyan, H. M., et al. (n.d.). Synthetic route to compounds 7 and 8. ResearchGate. [Link]
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Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
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ChemRxiv. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. ChemRxiv. [Link]
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El-Sayed, N. N. E., et al. (2013). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-7-azaindole.
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Wang, Y., et al. (2024). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. [Link]
- Google Patents. (n.d.). Process for the manufacture of 7-amino-3-cephem-4-carboxylic acid derivatives.
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PubChem. (n.d.). 3-Bromo-1h-indole. PubChem. [Link]
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An In-depth Technical Guide to the Molecular Structure of 3-Bromo-1H-indol-7-ylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and spectroscopic signature of 3-Bromo-1H-indol-7-ylamine hydrochloride. As a novel compound with limited direct literature, this document synthesizes data from analogous structures and predictive modeling to offer a robust working profile for research and development applications. The insights herein are grounded in established principles of organic chemistry and spectroscopy, providing a reliable framework for the characterization and utilization of this indole derivative.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of substituents on the indole nucleus allows for the fine-tuning of a molecule's pharmacological profile. The title compound, this compound, incorporates a bromine atom at the electron-rich C3 position and an amino group at the C7 position of the benzene ring portion. This unique substitution pattern is anticipated to modulate the electronic properties and biological interactions of the indole scaffold. The hydrochloride salt form is designed to enhance aqueous solubility and stability, a critical consideration for drug development.
Deduced Molecular Structure and Physicochemical Properties
Based on IUPAC nomenclature, the chemical structure of this compound is presented below. The free base, 3-Bromo-1H-indol-7-ylamine, is a heterocyclic aromatic compound. The hydrochloride salt is formed by the protonation of the primary amine at the 7-position.
Figure 1: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈BrClN₂ |
| Molecular Weight | 247.52 g/mol |
| Appearance | Predicted to be a crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| pKa (of the amine) | Estimated to be around 4-5 |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized starting from 7-nitroindole. This multi-step synthesis involves protection of the indole nitrogen, followed by selective bromination, and finally, reduction of the nitro group and deprotection, culminating in the formation of the hydrochloride salt.
Figure 2: Proposed synthesis of this compound.
Experimental Protocol Rationale:
-
Step 1: Protection: The indole nitrogen is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the subsequent electrophilic bromination step.
-
Step 2: Bromination: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for the electron-rich C3 position of the indole ring.
-
Step 3: Reduction and Deprotection: The nitro group is reduced to a primary amine. A common method is using tin(II) chloride dihydrate in ethanol, which can also cleave the Boc protecting group under acidic workup conditions. Alternatively, catalytic hydrogenation followed by treatment with hydrochloric acid will yield the desired hydrochloride salt.
Predicted Spectroscopic Profile
The following sections detail the anticipated spectroscopic data for 3-Bromo-1H-indol-7-ylamine, which are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the indole ring.[1]
¹H NMR (Predicted, in DMSO-d₆, 400 MHz):
-
δ ~11.0-12.0 ppm (s, 1H): N1-H proton of the indole ring.
-
δ ~7.5-7.8 ppm (s, 1H): C2-H proton, expected to be a singlet.
-
δ ~7.0-7.3 ppm (m, 2H): Aromatic protons at C4 and C5, showing characteristic coupling.
-
δ ~6.8-7.0 ppm (d, 1H): Aromatic proton at C6.
-
δ ~5.0-6.0 ppm (br s, 3H): Protons of the -NH₃⁺ group, which may be broad and exchangeable.
¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):
-
δ ~140-145 ppm: C7a.
-
δ ~130-135 ppm: C7 (bearing the amino group).
-
δ ~125-130 ppm: C2.
-
δ ~120-125 ppm: C3a.
-
δ ~115-120 ppm: C5.
-
δ ~110-115 ppm: C4.
-
δ ~105-110 ppm: C6.
-
δ ~90-95 ppm: C3 (bearing the bromine atom, significant upfield shift).
Mass Spectrometry (MS)
For the free base (C₈H₇BrN₂), electrospray ionization (ESI) in positive mode is expected to yield a prominent molecular ion peak [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Predicted m/z values for [M+H]⁺:
-
211.98 (corresponding to ⁷⁹Br)
-
213.98 (corresponding to ⁸¹Br)
Major fragmentation pathways would likely involve the loss of HBr and subsequent rearrangements of the indole core.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 | N-H stretching (indole NH and NH₃⁺) |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | N-H bending (amine) |
| 1550-1450 | Aromatic C=C stretching |
| ~1350 | C-N stretching |
| ~750 | C-Br stretching |
Molecular Structure and Crystallography Insights
The molecular geometry of the indole core is expected to be largely planar. The C-Br and C-N bond lengths and angles will be influenced by the electronic effects of the substituents and their positions on the ring. In the solid state, the hydrochloride salt will exist as an ionic lattice. X-ray crystallographic studies of similar indole derivatives reveal extensive hydrogen bonding networks.[2][3] For this compound, strong hydrogen bonds are anticipated between the ammonium group (-NH₃⁺) and the chloride anion, as well as between the indole N-H and neighboring molecules. These interactions will play a crucial role in the crystal packing and the overall stability of the solid-state structure.
Conclusion
This technical guide provides a detailed, albeit predictive, molecular profile of this compound. By leveraging established chemical principles and comparative data from related indole structures, we have outlined its likely structure, a viable synthetic route, and its expected spectroscopic characteristics. This information serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this novel compound, particularly in the fields of medicinal chemistry and drug discovery. Further empirical validation of these predictions will be essential for advancing the understanding and utility of this promising molecule.
References
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ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Publications.[2]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.[4]
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PubMed. (2006). Fourier transform infrared and Raman spectral investigations of 5-aminoindole.[5]
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The Journal of Organic Chemistry. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. ACS Publications.[6]
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Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives.[7]
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PMC. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists.[3]
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Ambeed. 7-Aminoindole | Indoles.[8]
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ResearchGate. Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole.[9]
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The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles.[10]
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Pharmalego. N-(3-bromo-1H-indol-7-yl)benzamide.[11]
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PubChem. 3-Bromo-1h-indole | C8H6BrN | CID 2763277.[12]
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SciRP.org. (2016). Study of Mass Spectra of Some Indole Derivatives.[13]
-
MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'.[14]
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ResearchGate. FT-IR spectrum of control indole.[15]
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NIST WebBook. Indole. National Institute of Standards and Technology.[16]
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3-Bromo-1H-indol-7-ylamine hydrochloride physical properties
An In-depth Technical Guide to 3-Bromo-1H-indol-7-ylamine Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 1207749-33-3), a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its core physical and chemical properties, provides a field-proven synthetic protocol for its freebase precursor, and discusses its applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for successful integration into their research and development pipelines.
Introduction and Significance
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring allows for the precise tuning of a molecule's stereoelectronic properties to optimize its pharmacological profile. 3-Bromo-1H-indol-7-ylamine, and its hydrochloride salt, represents a strategically important intermediate. The presence of three key functionalities—the indole nitrogen, the bromine atom at the 3-position, and the amino group at the 7-position—offers orthogonal chemical handles for diverse synthetic elaborations.
-
7-Amino Group: Provides a nucleophilic site for amide bond formation, sulfonylation, or reductive amination, enabling the introduction of various side chains to explore structure-activity relationships (SAR).
-
3-Bromo Group: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups to modulate biological activity.
-
Indole Core: The inherent properties of the indole ring system contribute to interactions with biological targets, often through π-stacking or hydrogen bonding.
The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media compared to the freebase, making it more amenable to handling, formulation, and use in biological assays.
Physicochemical and Spectral Properties
Comprehensive experimental data for this compound is not extensively published in peer-reviewed literature. The following tables summarize available data, distinguishing between experimentally derived and computationally predicted values.
General Properties
| Property | Value | Source |
| IUPAC Name | 3-bromo-1H-indol-7-amine hydrochloride | N/A |
| CAS Number | 1207749-33-3 | |
| Molecular Formula | C₈H₈BrClN₂ | |
| Molecular Weight | 247.52 g/mol | |
| Canonical SMILES | C1=CC=C2C(=C1N)C(=CN2)Br.Cl | |
| Appearance | Solid (Typical) | General |
Predicted Physicochemical Data
Note: The following data is computationally predicted and should be used as an estimation pending experimental verification.
| Property | Predicted Value | Source |
| pKa | 3.84 (most basic) | |
| LogP | 2.4 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bond Count | 0 |
Synthesis and Purification
The synthesis of 3-Bromo-1H-indol-7-ylamine typically proceeds via a two-step sequence starting from 7-nitro-1H-indole. The hydrochloride salt is then prepared by treating the freebase with hydrochloric acid. The following protocol is adapted from established patent literature, representing a reliable method for laboratory-scale synthesis.
Synthetic Workflow
Caption: Synthetic pathway for 3-Bromo-1H-indol-7-ylamine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-7-nitro-1H-indole
-
Setup: To a solution of 7-nitro-1H-indole (1.0 eq) in acetonitrile (MeCN, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield 3-bromo-7-nitro-1H-indole.
Step 2: Synthesis of 3-Bromo-1H-indol-7-ylamine (Freebase)
-
Setup: To a solution of 3-bromo-7-nitro-1H-indole (1.0 eq) in ethanol (EtOH, approx. 0.15 M), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).
-
Reaction: Heat the mixture to 70 °C and stir for 2-3 hours. Monitor the reduction of the nitro group by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-1H-indol-7-ylamine.
Step 3: Formation of the Hydrochloride Salt
-
Procedure: Dissolve the crude freebase in a minimal amount of a suitable solvent like dioxane or diethyl ether.
-
Precipitation: Add a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M solution) dropwise with stirring.
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product, this compound.
Analytical Characterization (Representative Data for Freebase)
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.9 (s, 1H, NH-indole), 7.25 (d, 1H), 6.80 (t, 1H), 6.55 (d, 1H), 5.0 (br s, 2H, NH₂). (Note: Peak positions are illustrative and should be confirmed experimentally).
-
Mass Spectrometry (ESI+): m/z = 211/213 [M+H]⁺, corresponding to the bromine isotope pattern.
Handling, Storage, and Safety
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. The hydrochloride salt is generally more stable and less prone to air oxidation than the corresponding freebase.
-
Safety: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous chemical.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for generating diverse molecular libraries aimed at discovering novel therapeutic agents. This guide provides a foundational understanding of its properties and a reliable synthetic protocol to facilitate its use in research. Researchers should, however, undertake experimental verification of the predicted properties to ensure the success of their specific applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57497255, 3-bromo-1H-indol-7-amine, hydrochloride. Retrieved from [Link].
- ChemAxon (n.d.). pKa and LogP Prediction Data. Data calculated using ChemAxon's software tools.
- BLAKE, J. F., et al. (2014). Preparation of indolyl- and azaindolyl-ether derivatives as IRAK4 inhibitors for use in the treatment of inflammatory diseases. U.S. Patent Application Publication No. US20140288082A1.
An In-Depth Technical Guide to the Solubility of 3-Bromo-1H-indol-7-ylamine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1H-indol-7-ylamine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its utility in synthesis and biological screening is fundamentally dependent on its solubility characteristics. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes predictive methodologies based on chemical structure, outlines systematic experimental protocols for solubility determination, and offers insights into the causal factors governing solute-solvent interactions.
Introduction: The Physicochemical Landscape of a Substituted Indole
The indole scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs and clinical candidates.[1][2] Modifications to the indole ring, such as the introduction of a bromine atom at the 3-position and an amino group at the 7-position, dramatically alter the molecule's electronic and steric properties. The formation of a hydrochloride salt at the 7-amino group further introduces ionic character, significantly influencing its solubility profile.
Understanding the solubility of this compound is critical for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Purification: Developing effective crystallization and chromatographic separation methods.
-
Formulation: Preparing solutions for in vitro and in vivo assays.
-
Drug Development: Predicting absorption and bioavailability.
This guide will equip the researcher with the foundational knowledge and practical methodologies to systematically evaluate the solubility of this compound.
Predicting Solubility: A Structure-Based Approach
The molecular structure of this compound suggests a complex solubility profile. The presence of the indole ring system provides a degree of hydrophobicity, while the amine hydrochloride introduces a polar, ionic center. The bromine atom further contributes to the molecular weight and polarizability.
Based on these features, we can predict the following general solubility trends:
-
Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are likely to be effective at dissolving the compound. The hydroxyl groups can engage in hydrogen bonding with the amine and indole N-H, and the polar nature of the solvent can solvate the hydrochloride salt.
-
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be excellent solvents. Their high polarity and ability to accept hydrogen bonds will facilitate the dissolution of the salt. Acetonitrile may also be a viable solvent, though potentially less effective than DMF or DMSO.[3]
-
Ethers and Esters: Solvents like tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate will likely exhibit moderate to low solubility. While they possess some polarity, their ability to solvate the ionic hydrochloride is limited.
-
Nonpolar Solvents: Hydrocarbon solvents such as hexane, heptane, and toluene are predicted to be poor solvents for this compound due to the high polarity of the hydrochloride salt.
The following diagram illustrates the logical workflow for predicting solubility based on solvent properties.
Caption: Predictive solubility workflow based on solvent class.
Experimental Determination of Solubility
While predictions provide a valuable starting point, empirical determination is essential for accurate solubility data. A tiered approach, beginning with qualitative assessment and progressing to quantitative analysis, is recommended.
Qualitative Solubility Assessment
This initial screen provides a rapid overview of solubility in a range of solvents.
Protocol:
-
Preparation: Dispense approximately 1-2 mg of this compound into separate small, clear vials.
-
Solvent Addition: To each vial, add 0.1 mL of the test solvent.
-
Observation & Agitation: Vigorously agitate the vials (e.g., using a vortex mixer) for 1-2 minutes. Observe for dissolution.
-
Incremental Solvent Addition: If the solid does not dissolve, add another 0.4 mL of the solvent and agitate again.
-
Heating: If the solid remains, gently warm the mixture to approximately 40-50°C to assess the effect of temperature on solubility.[4]
-
Classification: Classify the solubility based on the observations in the table below.
Table 1: Qualitative Solubility Classification
| Observation | Classification | Approximate Solubility Range (mg/mL) |
| Dissolves in 0.1 mL | Very Soluble | >10 |
| Dissolves after adding up to 0.5 mL | Soluble | 2 - 10 |
| Partially dissolves | Sparingly Soluble | < 2 |
| No visible dissolution, even with heating | Insoluble | < 0.1 |
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) using a shaker or stirring plate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the suspension to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
The following diagram outlines the workflow for the quantitative shake-flask method.
Caption: Workflow for quantitative solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[5]
-
pH: In aqueous or mixed aqueous-organic systems, the pH will significantly impact the protonation state of the amine and thus its solubility.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will have the lowest solubility.[5]
Safety Considerations
Conclusion
This technical guide provides a comprehensive framework for researchers to approach the solubility determination of this compound. By combining a predictive, structure-based analysis with systematic experimental methodologies, scientists can generate the reliable solubility data necessary to advance their research and development efforts. The principles and protocols outlined herein are broadly applicable to other novel compounds where solubility data is not yet established.
References
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Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 38(4), 1375–1381. [Link]
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Solubility of Things. (n.d.). Indole. [Link]
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Faham, A. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(1), 183. [Link]
-
Wang, S., Zhao, H., & Wang, J. (2018). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data, 63(8), 2871–2879. [Link]
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PubChem. (n.d.). 3-Bromo-1h-indole. [Link]
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Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 54(3), 765–775. [Link]
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Unlocking the Therapeutic Potential of 3-Bromo-1H-indol-7-ylamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The indole nucleus represents a "privileged scaffold" in the landscape of medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and versatile synthetic handles have made it a focal point for the development of novel therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4] The strategic functionalization of the indole ring can profoundly influence its biological activity. The introduction of halogen atoms, particularly bromine, is a well-established strategy in drug design to enhance binding affinity, modulate metabolic stability, and improve therapeutic efficacy.[1][5] This guide delves into the untapped potential of a specific, strategically substituted compound: 3-Bromo-1H-indol-7-ylamine hydrochloride. By dissecting its structural features and drawing logical inferences from closely related analogues, we will illuminate promising avenues for investigation and provide a roadmap for its exploration as a novel therapeutic candidate.
Structural Rationale: A Triad of Bioactive Moieties
The therapeutic potential of this compound stems from the synergistic interplay of its three key structural features: the indole core, the 3-position bromine, and the 7-position amine.
-
The Indole Core: This bicyclic aromatic system provides a rigid framework that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[4]
-
3-Bromo Substitution: Bromination at the C3 position is a recurring motif in bioactive marine indole alkaloids.[6] This modification can enhance lipophilicity, potentially improving membrane permeability. Furthermore, the bromine atom can act as a halogen bond donor, forming specific, stabilizing interactions with protein targets, a phenomenon increasingly recognized for its role in modulating drug-target residence times.[5]
-
7-Amino Group: The presence of an amino group at the C7 position is particularly significant. This functional group can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site. Notably, the 7-aminoindole scaffold is a key component in a variety of kinase inhibitors and other biologically active compounds.[7][8]
This unique combination of a privileged scaffold, a strategically placed halogen, and a key interactive functional group strongly suggests that this compound is primed for significant biological activity.
Hypothesized Biological Activities and Investigative Frameworks
Based on extensive analysis of the literature for structurally related compounds, we can postulate several high-priority avenues for investigating the biological activity of this compound.
Potential as a Kinase Inhibitor
The indole scaffold is a cornerstone in the design of kinase inhibitors.[9] Specifically, 7-azaindole derivatives, bioisosteres of 7-aminoindoles, are present in FDA-approved kinase inhibitors like vemurafenib.[10] Furthermore, various substituted indoles have demonstrated inhibitory activity against a range of kinases, including EGFR, pp60v-src, and Pim kinases.[11][12][13]
Causality behind Experimental Choices: The 7-amino group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common mechanism for kinase inhibitors. The 3-bromo moiety can occupy a hydrophobic pocket and potentially form halogen bonds, enhancing binding affinity and selectivity.
Experimental Workflow: Kinase Inhibition Profiling
A tiered approach is recommended to efficiently screen for and characterize kinase inhibitory activity.
Caption: Tiered workflow for kinase inhibitor profiling.
Detailed Protocol: IC50 Determination
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to create a 10-point concentration gradient.
-
Kinase Reaction: In a 384-well plate, combine the recombinant kinase, the appropriate substrate (e.g., a generic peptide like Poly-Glu-Tyr), and ATP at its Km concentration in kinase buffer.
-
Compound Addition: Add the serially diluted compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify kinase activity using a suitable detection method, such as ADP-Glo™ (Promega) which measures ADP production.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Potential as an Antimicrobial and Antivirulence Agent
Halogenated indoles have emerged as promising agents against multidrug-resistant bacteria, particularly Staphylococcus aureus.[14] Studies have shown that multi-halogenated indoles can exert bactericidal activity, inhibit biofilm formation, and suppress virulence factors.[15][16] The proposed mechanisms include the generation of intracellular reactive oxygen species (ROS) and the downregulation of quorum-sensing genes.[14][17]
Causality behind Experimental Choices: The lipophilic nature of the brominated indole core may facilitate its intercalation into bacterial membranes, disrupting their integrity or associated processes. The overall structure may interfere with key bacterial signaling pathways, such as the agr quorum-sensing system in S. aureus, which controls virulence factor expression.
Experimental Workflow: Antimicrobial and Antivirulence Evaluation
Caption: Workflow for evaluating antimicrobial potential.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow the bacterial strain (e.g., S. aureus ATCC 29213) to the mid-logarithmic phase in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using CAMHB.
-
Inoculation: Adjust the bacterial culture to a final concentration of 5 x 10^5 CFU/mL and add it to each well of the plate.
-
Controls: Include a positive control (bacteria only), a negative control (broth only), and a standard antibiotic control (e.g., vancomycin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential as an Anticancer Agent
Brominated indole derivatives isolated from marine organisms have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal cancer.[6] These compounds can induce apoptosis and cause cell cycle arrest.[18] For instance, 6-bromoisatin has been shown to inhibit cell viability and increase caspase 3/7 activity in HT29 and Caco-2 colon cancer cells.[18]
Causality behind Experimental Choices: In addition to potential kinase inhibition (a major driver of oncogenesis), the planar indole structure could act as a DNA intercalator, or the compound could induce cellular stress pathways leading to apoptosis. The specific substitution pattern may confer selectivity for certain cancer cell types.
Experimental Workflow: Anticancer Activity Evaluation
Caption: Workflow for evaluating anticancer potential.
Detailed Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HT-29) in 6-well plates. Allow cells to adhere overnight, then treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both stains.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Quantitative Data Summary (Illustrative)
While no direct data exists for the title compound, we can compile data from related structures to establish a benchmark for expected potency.
| Compound Class | Biological Activity | Target/Organism | Potency (IC50/MIC) | Reference |
| Multi-halogenated Indoles | Antibacterial | S. aureus | MIC = 20-30 µg/mL | [14][16] |
| 6-Bromoisatin | Anticancer (Cytotoxicity) | HT29 Colon Cancer Cells | IC50 ≈ 100 µM | [18] |
| 3-Substituted Indoles | Kinase Inhibition | c-Src Kinase | IC50 = 50.6 µM | [19] |
| 7-Benzyloxyindole | Anti-biofilm | C. albicans | 0.02 mM (4.5 µg/mL) | [20] |
Conclusion and Future Directions
This compound is a molecule of significant synthetic and medicinal interest, positioned at the confluence of several well-validated pharmacophores. The logical synthesis of evidence from structurally related compounds strongly suggests a high probability of biological activity in key therapeutic areas, most notably as a kinase inhibitor for oncology, an antimicrobial agent against resistant pathogens, and a cytotoxic compound for cancer therapy. The experimental frameworks provided in this guide offer a clear, structured, and scientifically rigorous path to systematically evaluate these potentials. Subsequent investigations should focus on lead optimization through structure-activity relationship (SAR) studies, followed by ADMET profiling and in vivo efficacy studies for the most promising activities identified. This compound represents a valuable starting point for drug discovery programs aiming to leverage the power of the indole scaffold.
References
-
Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. PubMed. Available at: [Link]
-
Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Semantic Scholar. Available at: [Link]
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Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC - NIH. Available at: [Link]
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Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. PubMed. Available at: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-1H-indol-7-ylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth examination of the safety and handling protocols for 3-Bromo-1H-indol-7-ylamine hydrochloride. As a crucial building block in contemporary drug discovery and organic synthesis, a comprehensive understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a framework of causal logic for the recommended procedures, grounded in the principles of chemical reactivity and toxicology.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a halogenated aromatic amine. The safety profile is dictated by the confluence of the indole nucleus, the bromine substituent, and the amine hydrochloride group. While a specific, comprehensive toxicological profile for this exact compound is not widely published, a robust risk assessment can be constructed by examining the hazards associated with its constituent parts.
Structurally related compounds, such as bromoindoles and aromatic amines, are known to possess varying degrees of toxicity and reactivity. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for similar bromo-indole derivatives provide a strong foundation for our safety assessment. For instance, 3-Bromo-1H-indole is classified with hazards including flammability, acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation[1]. The presence of the amino group on the indole ring can also influence its biological activity and potential as a sensitizer.
Table 1: Inferred GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 (Inferred) | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 (Inferred) | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A (Inferred) | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 (Inferred) | May cause respiratory irritation[1][2][3] |
Disclaimer: This table represents an inferred classification based on available data for structurally similar compounds. A formal GHS classification should be performed by a qualified professional based on empirical data.
The hydrochloride salt form generally increases water solubility, which can affect its absorption and bioavailability. From a chemical reactivity standpoint, aromatic amines can be sensitive to air and light and may be incompatible with strong oxidizing agents.
The Hierarchy of Controls: A Proactive Approach to Safety
A multi-layered approach to hazard mitigation is essential. The hierarchy of controls prioritizes the most effective measures to ensure personnel safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
2.1. Engineering Controls: The First Line of Defense
All manipulations of this compound solid or solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[2][4]. The fume hood provides a physical barrier and active ventilation, capturing any dust or vapors that may be generated.
2.2. Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs for all experimental procedures involving this reagent are mandatory. These SOPs should be readily accessible to all laboratory personnel.
-
Training: All personnel must be trained on the specific hazards and handling requirements of this compound before commencing any work.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, structure, and appropriate GHS hazard pictograms.
2.3. Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential for safeguarding against accidental contact.[5][6][7]
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale |
| Eyes | Chemical safety goggles | Protects against splashes and airborne dust.[8][9] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing or when handling larger quantities.[6][8] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination.[8][9] |
| Body | Flame-resistant lab coat | Protects skin and personal clothing from spills.[8][9] |
| Respiratory | NIOSH-approved respirator | May be required for large-scale operations or in the event of a ventilation failure.[7][8] |
Experimental Protocols: From Benchtop to Waste
Handling and Dispensing
-
Step 1: Preparation. Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Step 2: Donning PPE. Put on all required PPE as outlined in Table 2.
-
Step 3: Weighing. To minimize the generation of airborne dust, weigh the solid compound in a weighing boat or on creased weighing paper within the fume hood. Use a spatula to carefully transfer the solid.
-
Step 4: Dissolution. If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Step 5: Post-Handling. After dispensing, securely cap the primary container. Decontaminate the spatula and weighing boat with an appropriate solvent. Clean the work area thoroughly. Remove gloves and wash hands.
Storage
Store this compound in a tightly sealed, properly labeled container[2][4][10]. Keep it in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents[10][11].
Spill Management
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory and institutional safety personnel.
-
Prevent entry to the contaminated area.
-
Follow institutional emergency procedures.[4]
-
Waste Disposal
As a halogenated organic compound, this compound waste must be disposed of as hazardous chemical waste.[11][12][13][14]
-
Collect all waste (solid and solutions) in a designated, properly labeled hazardous waste container.
-
Do not mix with non-halogenated organic waste to facilitate proper disposal and minimize costs.[4][14]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: The workflow for proper disposal of halogenated organic waste.
Emergency Procedures: Preparedness and Response
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10][15]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][10][16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10][17]
Conclusion: A Culture of Safety
The responsible use of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles outlined in this guide into your laboratory workflow, you contribute to a culture of safety that protects researchers, ensures the integrity of your work, and promotes scientific advancement.
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3-Bromo-1H-indol-7-ylamine hydrochloride literature review
An In-Depth Technical Guide to 3-Bromo-1H-indol-7-ylamine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic intermediate with significant potential in medicinal chemistry. While direct literature on this specific salt is limited, this document synthesizes established principles and data from the broader families of 7-aminoindoles and 3-bromoindoles to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and profound implications for designing next-generation therapeutics, particularly in the realm of kinase inhibition.
The Strategic Importance of the 7-Aminoindole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs[1][2]. Within this class, the 7-aminoindole motif is recognized as a "privileged structure."[3][4] This designation stems from its ability to serve as a bioisostere for the purine system, a key component of ATP. This mimicry allows 7-aminoindoles and their nitrogen-containing analogs, 7-azaindoles, to function as excellent "hinge-binding" motifs in protein kinases, making them highly sought-after scaffolds in the development of targeted cancer therapies and other kinase-driven disease treatments[5][6][7]. The amino group at the 7-position provides a crucial vector for building out molecular complexity and fine-tuning physicochemical properties.
The introduction of a bromine atom at the C3 position further enhances the synthetic utility of this scaffold. The carbon-bromine bond serves as a versatile chemical handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize drug candidates for potency, selectivity, and pharmacokinetic profiles[8].
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of Core Indole Structures
| Property | 3-Bromo-1H-indole | 7-Aminoindole | Predicted: 3-Bromo-1H-indol-7-ylamine |
| CAS Number | 1484-27-1[9] | 5192-04-1[10] | Not Available |
| Molecular Formula | C₈H₆BrN[9][11] | C₈H₈N₂[10] | C₈H₇BrN₂ |
| Molecular Weight | 196.04 g/mol [11][12] | 132.16 g/mol [10] | 211.06 g/mol [13] |
| Melting Point | 60-67 °C[9] | 96-100 °C[10] | Expected to be >100 °C (as HCl salt) |
| Appearance | Powder / Solid | Solid | Crystalline Solid |
| LogP (Predicted) | 2.93 - 3.3[9][11] | ~1.5 | ~2.0 |
| Storage Temp. | 2-8 °C or colder[14] | 2-8 °C[10] | 2-8 °C, under inert atmosphere |
Synthesis and Mechanistic Considerations
A logical and efficient synthesis of this compound would proceed in a stepwise fashion, beginning with the construction of the 7-aminoindole core, followed by regioselective bromination, and concluding with salt formation.
Synthesis of the 7-Aminoindole Core
The most common and reliable method for preparing 7-aminoindoles involves the reduction of the corresponding 7-nitroindole. This transformation is typically achieved with high efficiency using catalytic hydrogenation.
Experimental Protocol: Synthesis of 7-Aminoindole [15]
-
Setup: To a solution of 7-nitroindole (1 equivalent) in ethanol (or methanol), add ammonium formate (10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Cool the mixture to room temperature and filter it through a pad of Celite® or diatomaceous earth to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 7-aminoindole.
Causality Insight: The use of ammonium formate as a hydrogen transfer reagent in the presence of Pd/C is a safe and effective alternative to using hydrogen gas, making the protocol more accessible for standard laboratory setups. The basic workup ensures the final product is the free amine.
Regioselective C3-Bromination
The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and highly effective reagent for the regioselective bromination of indoles at this position.
Experimental Protocol: Synthesis of 3-Bromo-1H-indol-7-ylamine [12]
-
Setup: Dissolve 7-aminoindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile in a flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.0 to 1.1 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Trustworthiness through Self-Validation: The high regioselectivity of this reaction is a key validation point. The appearance of a single major product spot on the TLC plate (distinct from the starting material) provides strong initial evidence of a successful and clean transformation. 1H NMR spectroscopy will confirm the substitution pattern, with the disappearance of the C3-proton signal.
Final Salt Formation
To obtain the hydrochloride salt, the purified 3-Bromo-1H-indol-7-ylamine freebase is treated with hydrochloric acid.
-
Dissolve the purified freebase in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (or a similar solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Reactivity and Derivatization Potential
The true value of this compound lies in its potential for diversification. The molecule possesses two key reactive sites: the C3-bromo position and the C7-amino group.
-
C3-Position (Suzuki, Sonogashira, Heck, Buchwald-Hartwig Couplings): The C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of chemical moieties, including aryl, heteroaryl, alkyl, and alkynyl groups. This is the primary strategy for exploring the SAR of the C3-substituent, which often projects into the solvent-exposed region of a kinase active site and can be modified to enhance potency and selectivity[8][16].
-
C7-Amino Group (Amidation, Reductive Amination): The primary amine at the C7 position can be readily acylated to form amides, sulfonamides, or ureas. It can also undergo reductive amination to introduce alkyl substituents. These modifications are critical for modulating the compound's hydrogen-bonding capacity, polarity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Derivatization Workflow Diagram
Caption: Potential diversification strategies for the core scaffold.
Applications in Kinase Inhibitor Drug Discovery
The 7-aminoindole scaffold is a powerful engine for kinase inhibitor design. The pyridine-like nitrogen of the indole ring acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor. This arrangement perfectly complements the hydrogen bonding pattern of the kinase hinge region, which anchors the ATP molecule.
Vemurafenib, an approved drug for melanoma, is a prime example built upon the related 7-azaindole scaffold, demonstrating the clinical success of this strategy[7][17]. The 3-bromo-7-aminoindole core provides a direct pathway to emulate this success. The 7-amino group can be functionalized to interact with the solvent-facing region or form additional interactions, while the C3-position allows for the installation of groups that occupy the hydrophobic pocket of the ATP-binding site, a common strategy to achieve inhibitor potency and selectivity[6][18].
Conceptual Kinase Binding Diagram
Caption: Conceptual binding mode of a 7-aminoindole inhibitor.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. Based on data for related compounds like 3-bromo-1H-indole, it should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation[11]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound represents a highly valuable and versatile building block for modern drug discovery. While not a widely commercialized product itself, its synthesis is straightforward based on established chemical principles. Its true power lies in the strategic combination of a privileged kinase-hinge-binding motif (the 7-aminoindole core) and a versatile chemical handle for diversification (the C3-bromo substituent). For researchers dedicated to the design and synthesis of novel therapeutics, particularly kinase inhibitors, this scaffold offers a robust and promising platform for innovation.
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- Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors | Request PDF. (n.d.).
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- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024-10-09). PubMed.
- 3-BROMO-1-METHYL-1H-INDOLE | 81471-20-7. (n.d.).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- 3-Bromo-1H-indole. (n.d.). Vibrant Pharma Inc..
- Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. (n.d.). PMC.
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- 5-bromo-1h-indol-3-amine hydrochloride (C8H7BrN2). (n.d.). PubChemLite.
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Methodological & Application
Application Note & Protocol: A Reliable, Scalable Synthesis of 3-Bromo-1H-indol-7-ylamine Hydrochloride
Abstract
This document provides a detailed, three-step protocol for the synthesis of 3-Bromo-1H-indol-7-ylamine hydrochloride, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis commences with the regioselective bromination of commercially available 7-nitro-1H-indole to yield the key intermediate, 3-bromo-7-nitro-1H-indole. Subsequent reduction of the nitro group is efficiently achieved using tin(II) chloride, followed by the final conversion to the stable hydrochloride salt. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and safety protocols to ensure reliable and reproducible outcomes.
Introduction and Significance
Indole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific functionalization of the indole ring allows for the fine-tuning of biological activity. 3-Bromo-1H-indol-7-ylamine serves as a versatile intermediate, featuring three distinct points for chemical modification: the nucleophilic amine at C7, the electrophilic carbon at C3 (amenable to cross-coupling reactions), and the indole nitrogen at N1.[1][2][3] Its hydrochloride salt form enhances stability and improves handling characteristics, making it an ideal starting material for library synthesis and lead optimization campaigns.
This application note details a robust and scalable synthetic route, breaking down the process into three distinct, high-yielding stages. The causality behind reagent selection and reaction conditions is explained to provide a deeper understanding of the protocol's chemical principles.
Overall Synthetic Pathway
The synthesis follows a logical progression from a simple, commercially available starting material to the final, functionalized hydrochloride salt.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 3-Bromo-7-nitro-1H-indole (Intermediate)
Principle: This step involves the electrophilic aromatic substitution of 7-nitro-1H-indole. The indole ring is highly activated towards electrophiles, with the C3 position being the most electron-rich and sterically accessible site.[4] N-Bromosuccinimide (NBS) is selected as a mild and selective brominating agent, minimizing over-bromination and side reactions that can occur with harsher reagents like liquid bromine.[5][6] The reaction is initiated at 0°C to control the initial exotherm.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 7-Nitro-1H-indole | 162.15 | 5.00 g | 30.8 | 1.0 eq |
| N-Bromosuccinimide (NBS) | 177.98 | 5.75 g | 32.3 | 1.05 eq |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - | - |
| Saturated aq. Na₂S₂O₃ | - | 50 mL | - | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 100 mL | - | - |
| Hexanes | - | - | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Protocol:
-
To a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-nitro-1H-indole (5.00 g, 30.8 mmol).
-
Dissolve the starting material in 150 mL of anhydrous tetrahydrofuran (THF).
-
Cool the resulting solution to 0°C using an ice-water bath.
-
Add N-bromosuccinimide (5.75 g, 32.3 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc/Hexanes). The starting material spot should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.
-
Redissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (1 x 50 mL) to quench any remaining NBS, saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield a crude solid.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to afford 3-bromo-7-nitro-1H-indole as a yellow solid.
-
Expected Yield: 6.8 - 7.2 g (91-96%).
-
Part 2: Synthesis of 3-Bromo-1H-indol-7-ylamine (Free Base)
Principle: This step focuses on the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is an option, reduction with metals in acidic media is often more practical for this substrate. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and highly effective method for this transformation.[7] The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group, with protons supplied by the solvent, ultimately yielding the amine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 3-Bromo-7-nitro-1H-indole | 241.04 | 6.00 g | 24.9 | 1.0 eq |
| Tin(II) chloride dihydrate | 225.63 | 28.1 g | 124.5 | 5.0 eq |
| Ethanol (200 proof) | - | 125 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 200 mL | - | - |
| Saturated aq. NaHCO₃ | - | ~300 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Protocol:
-
In a 500 mL round-bottom flask, suspend 3-bromo-7-nitro-1H-indole (6.00 g, 24.9 mmol) in ethanol (125 mL).
-
Add tin(II) chloride dihydrate (28.1 g, 124.5 mmol) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Maintain reflux for 2-4 hours. The reaction can be monitored by TLC (Eluent: 50% EtOAc/Hexanes), observing the disappearance of the nitro-indole spot and the appearance of a new, more polar spot for the amine product.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add deionized water (100 mL) and ethyl acetate (200 mL) to the residue.
-
Cool the mixture in an ice bath and carefully add saturated aqueous NaHCO₃ solution portion-wise to neutralize the acidic mixture. Caution: Vigorous gas evolution (CO₂) will occur. Continue addition until the pH of the aqueous layer is ~8-9 and the tin salts have precipitated as a white solid.
-
Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
-
Expected Yield: 4.7 - 5.0 g (89-95%) of 3-bromo-1H-indol-7-ylamine as a light brown solid.
-
Part 3: Preparation of this compound
Principle: The final step is a straightforward acid-base reaction to form the hydrochloride salt. The free amine, being basic, readily reacts with hydrochloric acid. Using a solution of HCl in an organic solvent like 1,4-dioxane or isopropanol allows for the controlled precipitation of the salt from a less polar co-solvent like ethyl acetate, facilitating isolation of a pure, crystalline product.[8]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 3-Bromo-1H-indol-7-ylamine | 211.07 | 4.50 g | 21.3 | 1.0 eq |
| Ethyl Acetate (EtOAc) | - | 100 mL | - | - |
| Methanol | - | 5 mL | - | - |
| HCl (4.0 M in 1,4-dioxane) | - | ~6.4 mL | ~25.6 | ~1.2 eq |
| Diethyl Ether | - | 50 mL | - | - |
Protocol:
-
Dissolve 3-bromo-1H-indol-7-ylamine (4.50 g, 21.3 mmol) in ethyl acetate (100 mL). A small amount of methanol (5 mL) may be added to aid dissolution if necessary.
-
While stirring, slowly add 4.0 M HCl in 1,4-dioxane (~6.4 mL, 25.6 mmol) dropwise via syringe.
-
A precipitate should form almost immediately. Continue stirring at room temperature for 30 minutes after the addition is complete.
-
Add diethyl ether (50 mL) to the suspension to further decrease the solubility of the salt and promote complete precipitation.
-
Stir the slurry for another 15 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual solvent.
-
Dry the solid under high vacuum to a constant weight.
-
Expected Yield: 5.0 - 5.2 g (95-98%) of this compound as an off-white to light tan powder.
-
Characterization Data (Expected)
-
Appearance: Off-white to light tan solid.
-
Melting Point: >250 °C (decomposes).
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.5-12.0 (br s, 1H, NH-indole), 10.0-10.5 (br s, 3H, NH₃⁺), 7.60 (d, J=2.5 Hz, 1H, H2), 7.25 (d, J=7.8 Hz, 1H, H4), 6.95 (t, J=7.8 Hz, 1H, H5), 6.70 (d, J=7.8 Hz, 1H, H6).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 134.8, 128.2, 125.5, 124.1, 121.9, 118.0, 115.3, 95.7.
-
MS (ESI+): m/z 211.0, 213.0 [M+H]⁺ (for free base), showing characteristic isotopic pattern for bromine.
Safety and Handling
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Tin(II) Chloride Dihydrate: Harmful if swallowed and causes skin irritation. Avoid inhalation of dust.
-
Hydrochloric Acid (in Dioxane): Highly corrosive and toxic. Dioxane is a suspected carcinogen. All handling must be done in a certified chemical fume hood.
-
Solvents: Tetrahydrofuran, ethyl acetate, and ethanol are flammable. Keep away from ignition sources.
References
-
Sana, U. R., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Chemistry. Available at: [Link]
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Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]
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Oakwood Chemical. (n.d.). 5-Bromo-7-nitroindole. Available at: [Link]
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Antonov, E. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Available at: [Link]
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Nguyen, T. V., et al. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
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Söderberg, B. C., et al. (2003). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-Carboxylate. Organic Syntheses. Available at: [Link]
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Wang, C., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. Available at: [Link]
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Seley, K. L., et al. (2000). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Journal of Organic Chemistry. Available at: [Link]
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Atlanchim Pharma. (2022). Scientific Letter: Recent Advances in the Synthesis of Azaindole Derivatives. Available at: [Link]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters. Available at: [Link]
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Request PDF. (n.d.). ChemInform Abstract: A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Available at: [Link]
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Wikipedia. (n.d.). Bartoli indole synthesis. Available at: [Link]
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PubChem. (n.d.). 3-Bromo-1h-indole. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Scientific Research and Reports. Available at: [Link]
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Kandemir, H., et al. (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ARKIVOC. Available at: [Link]
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Application Notes & Protocols: 3-Bromo-1H-indol-7-ylamine Hydrochloride as a Strategic Synthetic Intermediate
Foreword: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and geometric shape allow it to interact with a multitude of biological targets, particularly protein kinases, which are critical regulators of cellular processes.[2][3] Dysregulation of kinase activity is a hallmark of diseases like cancer, making them a major focus of drug discovery.[4] Within this context, functionalized indoles serve as indispensable building blocks. 3-Bromo-1H-indol-7-ylamine hydrochloride emerges as a particularly valuable intermediate, offering two distinct and strategically important points for chemical modification: a reactive bromine atom at the C3 position and a primary amine at the C7 position. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in synthesizing complex molecular scaffolds.
Physicochemical Profile and Reactivity Analysis
Understanding the inherent properties of this compound is fundamental to its effective use. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Key Properties
| Property | Value |
| Molecular Formula | C₈H₈BrClN₂ |
| Molecular Weight | 247.52 g/mol |
| CAS Number | 903133-72-8 |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[5][6] |
Reactivity Deep Dive
The synthetic utility of this intermediate stems from the orthogonal reactivity of its two key functional groups.
-
The C3-Bromine: The carbon-bromine bond at the electron-rich C3 position of the indole ring is the primary center for synthetic elaboration. It is an excellent handle for palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is C-I > C-Br > C-Cl, making the C-Br bond a reliable and predictable reaction site for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7] This allows for the precise introduction of diverse aryl, heteroaryl, and amino substituents.
-
The C7-Amine: The primary aromatic amine at the C7 position serves as a versatile nucleophile. It can be readily acylated, sulfonylated, or used as a nucleophilic partner in substitution reactions, enabling the attachment of various side chains or linking groups.[8]
-
The N1-Indole Proton: The N-H proton of the indole ring is weakly acidic and can be deprotonated under basic conditions. This can sometimes lead to side reactions or catalyst inhibition.[9] For certain complex syntheses, protection of the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) may be necessary to improve reaction outcomes and solubility.[9]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The most powerful applications of this compound involve palladium-catalyzed cross-coupling. We will focus on two pillar reactions of modern medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between the indole C3 position and various aryl or heteroaryl moieties using a boronic acid or ester.[10] This is a cornerstone transformation for building the core scaffolds of many kinase inhibitors.[4][11]
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Application Notes & Protocols: Strategic Derivatization of 3-Bromo-1H-indol-7-ylamine Hydrochloride for Medicinal Chemistry
Abstract
The 3-bromo-1H-indol-7-ylamine scaffold is a privileged starting material in medicinal chemistry, offering three distinct and synthetically addressable points for diversification. Its indole core is a ubiquitous feature in pharmaceuticals, recognized for its ability to interact with a wide range of biological targets.[1][2] This document provides a comprehensive guide for researchers, outlining the strategic considerations and detailed experimental protocols for the selective derivatization of 3-Bromo-1H-indol-7-ylamine hydrochloride at the C3-bromide, N1-indole, and C7-amine positions. We delve into the causality behind methodological choices, from catalyst and base selection to the implementation of protecting group strategies, to empower drug discovery professionals in generating diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the Scaffold
The indole nucleus is a cornerstone of modern drug discovery, present in numerous FDA-approved drugs for conditions ranging from cancer to migraines.[3] The 3-Bromo-1H-indol-7-ylamine scaffold capitalizes on this proven pharmacophore by incorporating three key functional handles, each providing a vector for chemical modification.
-
C3-Bromide: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to explore lipophilic pockets and π-stacking interactions in target proteins.
-
C7-Amine: A primary amine that serves as a crucial hydrogen bond donor and a nucleophilic site for amide bond formation, sulfonylation, or reductive amination. These modifications can modulate solubility, introduce new binding interactions, and fine-tune the electronic properties of the molecule.[4]
-
N1-Indole Proton: The indole N-H can be alkylated or arylated to block its hydrogen-bonding potential, which can improve metabolic stability or introduce substituents that probe specific regions of a binding site.[5][6]
The hydrochloride salt form enhances the stability and shelf-life of the starting material but necessitates neutralization in situ for most synthetic transformations.
Orthogonal Derivatization Strategy
A key challenge and opportunity in utilizing this scaffold is the selective functionalization of one site in the presence of the others. This guide is structured around a logical, multi-directional workflow for achieving selective derivatization.
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Application Notes & Protocols: Leveraging 3-Bromo-1H-indol-7-ylamine Hydrochloride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Halogenated Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-molecular-weight fragments, FBDD explores chemical space more effectively, often yielding higher quality hits that can be optimized into potent and selective drug candidates.[2] Within the vast landscape of fragment libraries, halogenated scaffolds, particularly those containing bromine or iodine, offer distinct advantages that can accelerate discovery campaigns.
This guide focuses on the application of 3-Bromo-1H-indol-7-ylamine hydrochloride , a versatile fragment that combines the privileged indole scaffold with the unique properties of a bromine substituent. The presence of the bromine atom is not merely for adding molecular weight; it introduces the potential for halogen bonding , a strong, directional, and specific non-covalent interaction that is increasingly being harnessed for rational drug design.[3][4][5] Furthermore, the heavy bromine atom can serve as a powerful tool in X-ray crystallography for hit validation.
These application notes provide a comprehensive framework for integrating this compound into an FBDD workflow, from initial screening to hit validation and optimization strategies.
Physicochemical Properties of 3-Bromo-1H-indol-7-ylamine
Understanding the physicochemical properties of a fragment is critical for designing effective screening experiments and interpreting the results. While the hydrochloride salt enhances aqueous solubility, the properties of the parent compound (CAS 1084328-82-4) provide a strong foundation.
| Property | Value (Estimated/Reported for Parent Compound) | Significance in FBDD |
| CAS Number | 1084328-82-4 (Parent Amine) | Unique identifier for sourcing and data retrieval. |
| Molecular Formula | C₈H₇BrN₂ | Provides the elemental composition. |
| Molecular Weight | 211.06 g/mol | Complies with the "Rule of Three" (MW < 300 Da), a key guideline for fragment design.[6] |
| XLogP3 | 1.1 | Indicates good solubility and balanced lipophilicity, which is crucial for avoiding non-specific binding. |
| Hydrogen Bond Donors | 2 (Amine and Indole N-H) | Provides opportunities for forming key interactions with the protein target. |
| Hydrogen Bond Acceptors | 1 (Indole Nitrogen) | Offers an additional point for specific binding. |
| Rotatable Bond Count | 0 | The rigidity of the fragment reduces the entropic penalty upon binding, leading to more efficient interactions.[2] |
Data for the parent amine, 3-Bromo-1H-indol-7-ylamine, is used as a close surrogate for the hydrochloride salt.
The FBDD Workflow Using a Halogenated Fragment
The journey from a fragment library to a lead compound is a structured process. The inclusion of a halogenated fragment like this compound introduces specific advantages at several stages.
Caption: FBDD workflow for this compound.
The Role of Halogen Bonding
The bromine atom in this compound can act as a halogen bond donor. This occurs due to an anisotropic distribution of electron density around the bromine, creating a region of positive electrostatic potential (the σ-hole) along the C-Br axis. This σ-hole can interact favorably with electron-rich atoms like oxygen (from backbone carbonyls or side chains like Asp, Glu, Ser, Thr) or nitrogen (from His).
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Application Notes and Protocols for the N-Alkylation of 3-Bromo-1H-indol-7-ylamine Hydrochloride
Introduction: The Significance of N-Alkylated Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1] Functionalization of the indole nitrogen (N-alkylation) provides a powerful tool for modulating the pharmacological properties of these molecules, influencing factors such as potency, selectivity, and pharmacokinetic profiles. Specifically, N-alkylated derivatives of 3-bromo-1H-indol-7-ylamine are crucial intermediates in the synthesis of potent kinase inhibitors and other targeted therapeutics. This document provides a detailed protocol for the N-alkylation of 3-Bromo-1H-indol-7-ylamine hydrochloride, a common salt form of the starting material, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a research setting.
Core Principles: Understanding the N-Alkylation Reaction
The N-alkylation of an indole is fundamentally a nucleophilic substitution reaction. The indole nitrogen, while not strongly nucleophilic, can be deprotonated by a suitable base to form a highly reactive indolate anion. This anion then acts as the nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) to form the desired N-alkylated product.
However, the starting material, this compound, presents a unique challenge. The presence of the hydrochloride salt means the amine at the 7-position is protonated. Therefore, a sufficient amount of base is required to first neutralize the hydrochloride and then deprotonate the indole nitrogen to facilitate the alkylation.
Several factors critically influence the success and selectivity of this reaction:
-
Choice of Base: The acidity of the indole N-H is relatively low (pKa ≈ 17 in DMSO), necessitating a strong base for efficient deprotonation.[2] Sodium hydride (NaH) is a classic and highly effective choice for this transformation.[2][3] Other bases such as potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃) can also be employed, with the choice often depending on the specific substrate and desired reactivity.[2][4]
-
Solvent Selection: Polar aprotic solvents are generally preferred for N-alkylation reactions as they effectively solvate the indolate anion.[2] N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents that promote the formation of the nucleophilic indolate anion, favoring N-alkylation.[5]
-
Reaction Temperature: Temperature can influence the rate and selectivity of the reaction. While many N-alkylations proceed efficiently at room temperature, gentle heating can sometimes improve yields, particularly with less reactive alkylating agents.[2][6]
-
Regioselectivity: The indole nucleus has two primary nucleophilic sites: the N1-position and the C3-position. Incomplete deprotonation can lead to competitive C3-alkylation.[5] The use of a strong base to fully generate the indolate anion is crucial for maximizing N-alkylation.[5]
Reaction Workflow Diagram
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol: N-Benzylation of this compound
This protocol details a representative N-alkylation using benzyl bromide as the alkylating agent.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 952182-31-7 | 248.53 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 2.2 | 2.2 |
| Benzyl Bromide | 100-39-0 | 171.04 | 1.1 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
| Saturated Aqueous Ammonium Chloride | 12125-02-9 | 53.49 | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - |
Step-by-Step Methodology
Protocol Visualization
Caption: Step-by-step visualization of the N-benzylation protocol.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add this compound (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask. Stir the suspension under a nitrogen atmosphere.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 mmol, 2.2 eq.) portion-wise over 10 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during this step.
-
Indolate Formation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour. The initial suspension should become a more homogeneous solution as the indolate anion forms.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 mmol, 1.1 eq.) dropwise via syringe.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (10 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low or No Product Formation | Insufficient deprotonation due to weak base or wet reagents/solvents. | Use a stronger base like NaH and ensure all reagents and solvents are anhydrous.[2] Conduct the reaction under an inert atmosphere. |
| Low reaction temperature. | Increase the reaction temperature; heating to 50-80 °C can sometimes be beneficial.[2][3] | |
| Mixture of N- and C3-Alkylated Products | Incomplete deprotonation of the indole nitrogen. | Ensure complete deprotonation by using a sufficient excess of a strong base (e.g., NaH) and allowing adequate time for the indolate to form before adding the alkylating agent.[5] |
| The choice of solvent can influence regioselectivity. | In THF/DMF mixtures, increasing the proportion of DMF has been shown to favor N-alkylation.[5] | |
| Formation of Dialkylated Product | Use of excess alkylating agent. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. |
| Difficult Purification | Presence of unreacted starting material or side products. | Optimize reaction conditions to drive the reaction to completion. Consider alternative purification techniques such as preparative HPLC if column chromatography is insufficient. |
Conclusion
The N-alkylation of this compound is a versatile and crucial transformation in the synthesis of medicinally important compounds. By carefully selecting the base, solvent, and reaction conditions, and by understanding the necessity of neutralizing the hydrochloride salt prior to deprotonation, researchers can achieve high yields of the desired N-alkylated products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this synthetic strategy in a drug discovery and development setting.
References
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. American Chemical Society.
- A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry.
-
Synthesis of N-alkylated indoles. ResearchGate. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health. [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Royal Society of Chemistry. [Link]
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. [Link]
-
in the chemical literature: N-alkylation of an indole. YouTube. [Link]
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- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Topic: A Multi-Technique Approach for the Comprehensive Characterization of 3-Bromo-1H-indol-7-ylamine Hydrochloride
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 3-Bromo-1H-indol-7-ylamine hydrochloride, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this guide moves beyond mere procedural lists to explain the rationale behind methodological choices, ensuring both scientific rigor and practical applicability. The protocols herein are designed to be self-validating, providing a robust framework for identity, purity, and structural confirmation.
Introduction and Physicochemical Profile
This compound is a substituted indole derivative. The indole scaffold is a privileged structure in drug discovery, and its halogenated and aminated variants are of significant interest as synthetic intermediates. The hydrochloride salt form is often employed to enhance the solubility and stability of the parent amine.[1] Accurate and comprehensive characterization is critical to ensure the quality, consistency, and integrity of the material used in research and development.
This guide details an integrated analytical workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Compound Profile:
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₈H₈BrClN₂ | Calculated |
| Molecular Weight | 247.52 g/mol | Calculated from free base MW of 211.06 g/mol [2] + HCl |
| Appearance | Expected to be a crystalline solid | Based on properties of amine salts[1] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Based on properties of amine hydrochlorides[1][3] |
Note: The structure image is a representation. Publicly available experimental data for this specific salt is limited; therefore, the following protocols are based on established principles for related chemical structures.
Chromatographic Purity and Identity Confirmation by HPLC-UV and LC-MS
Expert Rationale: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For an amine hydrochloride, the use of an acidic mobile phase is crucial. It ensures the amine is protonated, which suppresses silanol interactions on the silica-based column, leading to sharp, symmetrical peaks. Coupling HPLC with Mass Spectrometry (LC-MS) provides unequivocal identity confirmation by measuring the mass-to-charge ratio (m/z) of the molecule.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed to quantify the purity of the analyte and detect any process-related impurities.
Protocol: HPLC-UV Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of 50:50 acetonitrile:water diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm and 280 nm (Indole chromophore).
-
-
System Suitability: Before sample analysis, perform at least five replicate injections of the working standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area of all detected peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol confirms the molecular weight of the free base. The presence of bromine provides a highly characteristic isotopic signature.
Expert Rationale: Electrospray Ionization (ESI) in positive mode is selected as it is a soft ionization technique ideal for polar molecules like amines, readily forming the protonated molecular ion [M+H]⁺. The key diagnostic feature will be the isotopic pattern of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[4][5] This results in two molecular ion peaks separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) with almost identical intensities, providing a definitive confirmation of a monobrominated compound.[6]
Protocol: LC-MS Identity Confirmation
-
LC System: Use the same HPLC conditions as described in Section 2.1. Using formic acid as a mobile phase modifier is critical as it is volatile and MS-compatible.[7]
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 10 L/min.
-
-
Data Analysis:
-
Extract the mass spectrum from the main chromatographic peak.
-
Identify the protonated molecular ion of the free base, [M+H]⁺.
-
Verify the presence of the isotopic cluster characteristic of a single bromine atom.
-
Expected Quantitative Data Summary (LC-MS)
| Parameter | Expected Value | Rationale |
| [M+H]⁺ (for C₈H₇⁷⁹BrN₂) ** | ~210.99 m/z | Mass of the free base containing ⁷⁹Br isotope + proton. |
| [M+2+H]⁺ (for C₈H₇⁸¹BrN₂) ** | ~212.99 m/z | Mass of the free base containing ⁸¹Br isotope + proton. |
| Isotopic Peak Ratio | ~1:1 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[5] |
Workflow Diagram: LC-MS Analysis
Caption: LC-MS workflow for identity confirmation.
Structural Elucidation by NMR Spectroscopy
Expert Rationale: ¹H and ¹³C NMR spectroscopy are unparalleled for providing a complete atomic-level map of a molecule. DMSO-d₆ is the solvent of choice as it readily dissolves hydrochloride salts and its residual water peak does not typically interfere with aromatic or amine proton signals. The spectrum will reveal the substitution pattern on the indole ring and confirm the presence of all expected protons and carbons.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Analysis:
-
Reference the spectra to the residual DMSO solvent peak (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze chemical shifts and coupling constants to assign signals to specific atoms in the molecule. The patterns of indole derivatives are well-documented.[8][9][10]
-
Expected NMR Spectral Data (in DMSO-d₆)
| Assignment | ¹H δ (ppm) (Expected) | ¹³C δ (ppm) (Expected) | Multiplicity / Notes |
| Indole NH | ~11.0 - 12.0 | N/A | Broad singlet |
| H2 | ~7.5 - 7.8 | ~125 - 128 | Singlet or narrow triplet |
| C3 | N/A | ~100 - 105 | Attached to Bromine |
| H4 | ~7.0 - 7.3 | ~120 - 123 | Doublet |
| H5 | ~6.8 - 7.1 | ~115 - 118 | Triplet |
| H6 | ~6.5 - 6.8 | ~110 - 113 | Doublet |
| C7 | N/A | ~130 - 135 | Attached to Amine |
| NH₃⁺ | ~8.0 - 9.5 | N/A | Very broad singlet, exchangeable with D₂O |
| C(3a, 7a) | N/A | ~125-140 | Quaternary carbons |
Note: Chemical shifts are estimates based on indole and substituted indole data.[11][12] The protonated amine (NH₃⁺) will broaden significantly and its chemical shift can be concentration-dependent.
Workflow Diagram: NMR Structural Verification
Caption: FT-IR workflow for functional group analysis.
Conclusion
The analytical methods detailed in this guide provide a comprehensive and robust framework for the characterization of this compound. By integrating chromatographic separation (HPLC) with powerful spectroscopic techniques (MS, NMR, FT-IR), researchers can confidently establish the identity, purity, and structure of this important chemical entity. This multi-technique approach ensures data integrity and is essential for any research or development program utilizing this compound.
References
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Scientist channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.
- PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].
- Tian, Y. et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry.
- Al-Ostath, A. et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. NIH National Library of Medicine.
- ResearchGate. (2025). Influence of Solvents on IR Spectrum of Aromatic Amines.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Illinois State University. (2015). Infrared Spectroscopy.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. Available at: [Link]
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- PubChem. (n.d.). 3-Bromo-1h-indole. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
- Oxford Reference. (n.d.). Amine salts. A Dictionary of Chemistry.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- PubChem. (2026). CID 177812952 | C8H7BrN2. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 3-bromo-1H-indole.
- LookChem. (n.d.). 3-Bromo-1h-indole.
- Parmar, V. K. et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
- BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- CymitQuimica. (n.d.). 3-bromo-1-methyl-1H-indole.
- Pharmalego. (n.d.). N-(3-bromo-1H-indol-7-yl)benzamide.
- Erowid. (n.d.). Synthesis of 5-Bromo Indole.
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
- Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
- BLDpharm. (n.d.). 3-(7-Bromo-1h-indol-3-yl)-3-oxopropanenitrile.
- Sana, S. et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH National Library of Medicine.
- Benchchem. (n.d.). Synthesis routes of 3-Bromo-1h-indole.
- Chemcd. (n.d.). 3-BROMO-1-METHYL-1H-INDOLE. Chemical Cloud Database.
- Biosynth. (n.d.). 3-bromo-1-methyl-1H-indole.
- Vibrant Pharma Inc. (n.d.). 3-Bromo-1H-indole.
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Bromo-1H-indol-7-ylamine Hydrochloride Derivatives
Abstract
This comprehensive application note provides a detailed guide for the purification of 3-bromo-1H-indol-7-ylamine hydrochloride and its derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols outlined herein are tailored for researchers, scientists, and professionals in drug development who require high-purity compounds for their studies. This guide delves into the underlying principles of chromatographic separation for these specific molecules, offering step-by-step protocols for both analytical method development and preparative-scale purification. Key considerations, including the impact of the hydrochloride salt form and the rationale behind mobile phase selection, are discussed to ensure robust and reproducible results.
Introduction: The Challenge and Importance of Purifying Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenated indoles, in particular, are of significant interest due to the profound effect of halogen substituents on the biological activity of organic molecules. The 3-bromo-1H-indol-7-ylamine core is a key intermediate in the synthesis of various pharmaceutical candidates. The purity of these intermediates is paramount, as even minor impurities can impact the results of biological assays and compromise the integrity of subsequent synthetic steps.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of synthetic compounds.[1] However, the purification of basic compounds like this compound presents specific challenges. The primary amino group and the indole nitrogen can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape and reduced resolution.[2] The hydrochloride salt form, while often improving aqueous solubility, introduces further complexity that must be addressed through careful method development.
This application note provides a systematic approach to overcome these challenges, enabling the efficient purification of this compound and its derivatives to a high degree of purity.
Foundational Principles: Understanding the Separation
The successful purification of 3-bromo-1H-indol-7-ylamine derivatives by RP-HPLC hinges on a clear understanding of the analyte's properties and its interaction with the chromatographic system.
Analyte Properties
-
Hydrophobicity: The indole ring system is inherently hydrophobic, making it well-suited for reverse-phase chromatography. The bromine atom further increases the molecule's hydrophobicity.
-
Basicity and pKa: The presence of the 7-amino group makes the molecule basic. The hydrochloride salt form indicates that this amine is protonated at neutral and acidic pH. Understanding the pKa of the amine is crucial for selecting the appropriate mobile phase pH to ensure consistent ionization and good peak shape.
-
UV Absorbance: Indole derivatives typically exhibit strong UV absorbance due to the aromatic ring system. The characteristic UV absorbance maxima for indole derivatives are generally found around 220 nm, with other significant peaks often observed between 260-290 nm.[3][4] A wavelength of 280 nm is often a good starting point for detection, providing a balance of sensitivity and selectivity.[5]
Chromatographic Principles
Reverse-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). More hydrophobic compounds interact more strongly with the stationary phase and therefore elute later.
For basic compounds like 3-bromo-1H-indol-7-ylamine, controlling the mobile phase pH is critical. An acidic mobile phase (e.g., containing 0.1% formic acid or acetic acid) ensures that the amino group is consistently protonated. This minimizes secondary interactions with the stationary phase and results in sharper, more symmetrical peaks.
Experimental Workflow and Protocols
The purification process follows a logical progression from analytical method development to preparative scale-up.
Materials and Equipment
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |
| Preparative HPLC System | Binary pump, manual injector or autosampler, fraction collector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Preparative Column | C18, 21.2 x 250 mm, 5-10 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) |
| Mobile Phase B | 0.1% Acetonitrile (HPLC Grade) |
| Sample Diluent | Methanol or 50:50 Acetonitrile/Water |
| Filters | 0.22 µm syringe filters (PTFE or Nylon) |
Protocol 1: Analytical Method Development
Objective: To develop a robust analytical method that provides good resolution between the target compound and any impurities.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude this compound derivative.
-
Dissolve the sample in 1 mL of the sample diluent. The hydrochloride salt should readily dissolve in polar solvents.
-
Vortex until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Initial Gradient Scouting:
-
Equilibrate the analytical C18 column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Run a fast gradient to quickly determine the elution profile of the compound and its impurities.
-
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 280 nm |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
-
Gradient Optimization:
-
Based on the results of the scouting run, adjust the gradient to improve the separation of the target peak from closely eluting impurities.[6]
-
If peaks are clustered, a shallower gradient over that time range will improve resolution.
-
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 280 nm |
| Injection Volume | 5 µL |
| Optimized Gradient | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 22.1 | |
| 25.0 |
Protocol 2: Preparative HPLC Purification
Objective: To isolate the target compound in larger quantities with high purity.
Step-by-Step Procedure:
-
Method Scaling:
-
Scale the optimized analytical method to the preparative column. The gradient profile remains the same in terms of percentage composition over time, but the flow rate and injection volume are increased.
-
A general rule for scaling the flow rate is based on the ratio of the column cross-sectional areas:
-
Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius² / Analytical Column Radius²)
-
-
-
Sample Preparation for Preparative Run:
-
Dissolve the crude material in a minimal amount of a strong solvent like methanol or DMSO, then dilute with the initial mobile phase composition. This helps to avoid precipitating the sample on the column.
-
Ensure the final concentration is as high as possible without causing overloading (indicated by broad, fronting peaks).
-
Filter the entire solution before injection.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Perform a large-volume injection of the prepared sample.
-
Collect fractions corresponding to the target peak. The fraction collector can be programmed to trigger based on UV signal intensity.
-
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 5-10 µm |
| Flow Rate | ~20 mL/min (adjust based on column size) |
| Column Temperature | Ambient |
| Detection | 280 nm |
| Injection Volume | 1-5 mL (determine by loading study) |
| Gradient Program | Same as optimized analytical method |
-
Post-Purification Analysis:
-
Analyze the collected fractions using the optimized analytical method to confirm purity.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
-
Key Considerations and Troubleshooting
-
Peak Tailing: If significant peak tailing is observed, it may be due to interactions with the stationary phase. Increasing the concentration of formic acid in the mobile phase (e.g., to 0.2%) or using a column with a lower silanol activity can help.
-
Peak Splitting: For hydrochloride salts, peak splitting can occur if the mobile phase buffer capacity is insufficient to handle the injected sample.[7] Ensure the sample is well-dissolved and consider reducing the injection concentration.
-
Solubility: While the hydrochloride salt form generally enhances aqueous solubility, derivatives with increased hydrophobicity may still be challenging to dissolve. A small amount of organic solvent (e.g., methanol) in the sample diluent can improve solubility.
-
Method Transfer: When scaling from an analytical to a preparative system, be aware of differences in system dwell volume, which can affect retention times.[8]
Conclusion
The RP-HPLC methods detailed in this application note provide a robust framework for the successful purification of this compound and its derivatives. By systematically developing an analytical method and then scaling it to a preparative format, researchers can obtain high-purity material essential for drug discovery and development. The key to success lies in understanding the physicochemical properties of the target molecules and carefully controlling the chromatographic conditions, particularly the mobile phase composition, to mitigate the challenges associated with purifying basic, halogenated indole compounds.
References
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(National Institutes of Health)
-
(Mastelf Technologies)
-
(Pharmaceutical Technology)
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(Pharma's Almanac)
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(ResearchGate)
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(Asian Journal of Pharmaceutical Research)
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(Bioprocess Online)
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(ResearchGate)
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(Benchchem)
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(ResearchGate)
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(MDPI)
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(Welch Materials)
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(Chromatography Forum)
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(International Journal of Pharmaceutical Sciences Review and Research)
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(ResearchGate)
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(PubMed)
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(Benchchem)
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(SIELC Technologies)
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(ChemicalBook)
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- 5. pharmtech.com [pharmtech.com]
- 6. mastelf.com [mastelf.com]
- 7. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 8. welch-us.com [welch-us.com]
Application of 3-Bromo-1H-indol-7-ylamine hydrochloride in Kinase Inhibitor Synthesis
Introduction: The Privileged Indole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, governing a vast array of processes including cell growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved and investigational kinase inhibitors.[2] The unique electronic properties and synthetic tractability of the indole ring system allow for the strategic placement of substituents that can engage in key interactions within the ATP-binding pocket of various kinases.[3]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Bromo-1H-indol-7-ylamine hydrochloride , a versatile starting material for the synthesis of a diverse range of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the broader implications for the development of targeted therapies.
The Strategic Importance of this compound
The structure of this compound offers two key points of diversification, making it an ideal starting block for the construction of kinase inhibitor libraries.
-
The 3-Bromo Position: The bromine atom at the C-3 position of the indole core is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl moieties, which are crucial for establishing specific interactions with the target kinase and modulating the inhibitor's selectivity and potency. The Suzuki-Miyaura coupling is a particularly powerful tool in this context, enabling the formation of carbon-carbon bonds with a high degree of functional group tolerance.[4][5]
-
The 7-Amino Group: The amino group at the C-7 position provides a handle for introducing substituents that can interact with the solvent-exposed region of the kinase or form additional hydrogen bonds within the ATP-binding site. Furthermore, this amino group can be a key pharmacophore in its own right or can be further functionalized, for example, through acylation or sulfonylation, to fine-tune the physicochemical properties of the final compound.
Featured Application: Synthesis of a JAK Inhibitor Precursor
To illustrate the utility of this compound, we present a detailed protocol for the synthesis of a key intermediate, 4-(1H-Pyrazol-4-yl)-1H-indol-7-amine , a scaffold found in potent Janus kinase (JAK) inhibitors.[1][6] The JAK-STAT signaling pathway is a critical mediator of cytokine signaling and is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the JAK inhibitor precursor, 4-(1H-Pyrazol-4-yl)-1H-indol-7-amine, starting from this compound.
PART 1: Protection of the 7-Amino Group
To prevent side reactions during the subsequent Suzuki-Miyaura coupling, the 7-amino group is first protected as an acetamide.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | N/A | 248.52 | 1.0 g |
| Pyridine | 110-86-1 | 79.10 | 10 mL |
| Acetic Anhydride | 108-24-7 | 102.09 | 0.5 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 20 mL |
| Brine | N/A | N/A | 20 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | q.s. |
Procedure:
-
Suspend this compound (1.0 g, 4.02 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (10 mL) to the suspension and stir until a clear solution is obtained.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (0.5 mL, 5.29 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexane) to afford N-(3-Bromo-1H-indol-7-yl)acetamide as a solid.
PART 2: Suzuki-Miyaura Cross-Coupling
The protected 3-bromoindole is then coupled with a pyrazoleboronic acid pinacol ester to introduce the pyrazole moiety.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| N-(3-Bromo-1H-indol-7-yl)acetamide | N/A | 253.09 | 500 mg (1.98 mmol) |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 269410-08-4 | 194.06 | 460 mg (2.37 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 114 mg (0.099 mmol) |
| Potassium Carbonate | 584-08-7 | 138.21 | 547 mg (3.96 mmol) |
| 1,4-Dioxane | 123-91-1 | 88.11 | 15 mL |
| Water | 7732-18-5 | 18.02 | 5 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | 50 mL |
Procedure:
-
To a flame-dried Schlenk flask, add N-(3-Bromo-1H-indol-7-yl)acetamide (500 mg, 1.98 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (460 mg, 2.37 mmol), and potassium carbonate (547 mg, 3.96 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (114 mg, 0.099 mmol) to the flask.
-
Add degassed 1,4-dioxane (15 mL) and water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 70-100% Ethyl Acetate in Hexane) to yield N-(3-(1H-Pyrazol-4-yl)-1H-indol-7-yl)acetamide.
PART 3: Deprotection of the 7-Amino Group
The final step involves the removal of the acetyl protecting group to yield the desired 7-aminoindole derivative.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| N-(3-(1H-Pyrazol-4-yl)-1H-indol-7-yl)acetamide | N/A | 240.26 | 300 mg |
| 6M Hydrochloric Acid | 7647-01-0 | 36.46 | 10 mL |
| 5M Sodium Hydroxide Solution | 1310-73-2 | 40.00 | q.s. |
| Ethyl Acetate | 141-78-6 | 88.11 | 50 mL |
Procedure:
-
Dissolve N-(3-(1H-Pyrazol-4-yl)-1H-indol-7-yl)acetamide (300 mg, 1.25 mmol) in 6M hydrochloric acid (10 mL) in a round-bottom flask.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 4 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the solution by the slow addition of 5M sodium hydroxide solution until a pH of ~8-9 is reached. A precipitate will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(1H-Pyrazol-4-yl)-1H-indol-7-amine as a solid.
Conclusion and Future Perspectives
This application note demonstrates a robust and versatile synthetic route to a key kinase inhibitor scaffold, 4-(1H-Pyrazol-4-yl)-1H-indol-7-amine, starting from the readily available this compound. The strategic use of protecting group chemistry and palladium-catalyzed cross-coupling reactions allows for the efficient construction of this valuable intermediate.
The presented protocols can be adapted for the synthesis of a wide array of kinase inhibitors by varying the boronic acid coupling partner in the Suzuki-Miyaura reaction or by further functionalizing the 7-amino group. This highlights the immense potential of this compound as a foundational building block in the discovery and development of novel targeted therapies for a range of diseases.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC). Available at: [Link]
-
A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. PubMed. Available at: [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available at: [Link]
-
Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry. Available at: [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. Available at: [Link]
-
Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed. Available at: [Link]
-
Acetyl Protection - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. National Institutes of Health (NIH). Available at: [Link]
-
Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry. Available at: [Link]
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. Available at: [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Semantic Scholar. Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]
-
Recent advances of highly selective CDK4/6 inhibitors in breast cancer. PubMed Central (PMC). Available at: [Link]
-
Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI. Available at: [Link]
-
Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl) ketone derivatives. ResearchGate. Available at: [Link]
-
Chemoselective deprotection of alpha-indole and imidazole ribonucleosides. PubMed. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
-
Protecting Groups for Boronic Acids. Chem-Station. Available at: [Link]
-
Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2. PubMed Central (PMC). Available at: [Link]
-
Identification of CDK4/6 Inhibitors as Small Molecule NLRP3 Inflammasome Activators that Facilitate IL-1β Secretion and T Cell Adjuvanticity. National Institutes of Health (NIH). Available at: [Link]
-
Removing an acetyl group from NH? ResearchGate. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
-
Synthesis of some new indole derivatives containing pyrazoles with potential antitumor activity. ResearchGate. Available at: [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Available at: [Link]
Sources
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- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective deprotection of alpha-indole and imidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-1H-indol-7-ylamine Hydrochloride
Introduction: Navigating the Challenges of Aminoindole Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical development is particularly profound, enabling the modular assembly of complex molecular architectures. The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Specifically, the functionalization of amino-indoles, such as 3-Bromo-1H-indol-7-ylamine, provides a direct route to novel chemical entities for structure-activity relationship (SAR) studies.
However, this particular substrate presents a unique constellation of challenges that can impede catalytic efficiency. The presence of two unprotected nitrogen atoms—the indole N-H and the 7-amino group—can lead to catalyst inhibition through coordination with the palladium center.[4][5] Furthermore, the substrate is supplied as a hydrochloride salt, necessitating careful consideration of the type and stoichiometry of the base.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully execute the Suzuki-Miyaura coupling of 3-Bromo-1H-indol-7-ylamine hydrochloride. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices required to navigate the substrate's inherent reactivity, ensuring a robust and reproducible protocol.
The Catalytic Principle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this cycle is paramount for rational troubleshooting and optimization. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the Pd(II) complex. This step is critically dependent on activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for a Challenging Substrate
A successful protocol for this compound hinges on the strategic selection of reagents to mitigate its challenging characteristics.
-
The Basicity Dilemma: The substrate is a hydrochloride salt, meaning the 7-amino group is protonated (R-NH₃⁺Cl⁻). A base is required for two distinct purposes: (1) to neutralize the hydrochloride salt and liberate the free amine, and (2) to activate the boronic acid for the transmetalation step.[1][12] Therefore, a minimum of 3 equivalents of base is theoretically required—one for neutralization and two for the catalytic cycle. We recommend using 3.0 to 4.0 equivalents to ensure all roles are fulfilled. A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is ideal, as it is strong enough for both tasks without promoting unwanted side reactions.
-
Catalyst & Ligand Selection: The electron-rich nature of the indole ring and the presence of two potentially coordinating nitrogen atoms necessitate a highly active and robust catalyst system. Standard catalysts like Pd(PPh₃)₄ may prove insufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands are strongly recommended as they accelerate the reductive elimination step and resist deactivation.[13][14] Pre-catalysts such as XPhos Pd G3 or using a combination of a palladium source like Pd₂(dba)₃ with a ligand like SPhos or dppf are excellent choices.[15][16]
-
Solvent System: A polar, aprotic solvent capable of dissolving the organic substrates and facilitating the catalytic reaction is required. A biphasic system, typically 1,4-dioxane or DME with water, is often optimal.[6][17] Water aids in dissolving the inorganic base and promotes the formation of the reactive boronate species crucial for transmetalation.[9] Thoroughly degassing the solvent is critical to prevent oxidative degradation of the Pd(0) catalyst and homocoupling of the boronic acid.[18]
Table 1: Recommended Reagent and Parameter Guide
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Readily available Pd(0) or Pd(II) precursors that are reduced in situ to the active Pd(0) species. |
| Ligand | XPhos, SPhos, or dppf (2-6 mol%) | Bulky, electron-rich monophosphine ligands enhance catalyst activity and stability, crucial for challenging, electron-rich heteroaromatic substrates.[13][16] |
| Base | K₃PO₄ or K₂CO₃ (3.0 - 4.0 equiv.) | Sufficiently basic to neutralize the hydrochloride salt and promote transmetalation. Less harsh than hydroxides, minimizing substrate degradation.[12][19] |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ (1.2 - 1.5 equiv.) | A slight excess drives the reaction to completion and compensates for potential protodeboronation, a common side reaction.[20] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 ratio) | A robust polar aprotic system that facilitates dissolution of reagents and promotes the key transmetalation step. Must be rigorously degassed.[6][14] |
| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the oxidative addition and other steps in the cycle to completion within a reasonable timeframe.[20] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the boronic acid.[18] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Note: All glassware should be oven-dried, and standard inert atmosphere techniques (e.g., Schlenk line or glovebox) should be employed.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 3.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.0 mol%). Add this mixture to the Schlenk flask.
-
Inerting the System: Seal the flask with a septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle a total of three times to ensure a fully inert atmosphere.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v). Degassing can be achieved by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles. Add the degassed solvent to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing of the heterogeneous solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[21][22] To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot with a nitrogen-purged syringe. For TLC analysis, a mobile phase of 30-50% ethyl acetate in hexanes is a good starting point. The product should be less polar than the starting amine. The reaction is typically complete within 4-12 hours.
-
Workup Procedure: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-1H-indol-7-ylamine product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/reagents.3. Base is not strong enough or insufficient quantity. | 1. Use a fresh bottle of catalyst or a robust pre-catalyst. Ensure an inert atmosphere is maintained throughout.2. Degas solvents thoroughly before use.3. Ensure at least 3.0 equivalents of a finely ground, dry base like K₃PO₄ or Cs₂CO₃ are used. |
| Boronic Acid Decomposition | 1. Protodeboronation (reaction with trace acid/water).2. Reaction temperature is too high. | 1. Use a slight excess of boronic acid (1.3-1.5 equiv.). Ensure the base is added to neutralize the system.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
| Formation of Side Products | 1. Homocoupling of boronic acid.2. Debromination of starting material. | 1. This is typically caused by oxygen. Improve inert atmosphere technique.2. This can occur with certain catalyst/ligand combinations or if the reaction is overheated. Screen different ligands or lower the temperature.[20] |
| Complex TLC/LC-MS | Potential for N-arylation at the indole or amino group. | While less common under these conditions than C-arylation, this can occur. Modifying the ligand or solvent system may alter selectivity. N-protection of the indole is a definitive but less direct solution.[4] |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Couto, I., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Chemithon. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Guenoun, F., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules. Available at: [Link]
-
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Digital Commons @ Ursinus College. Available at: [Link]
-
D'Auria, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Dachwitz, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ResearchGate. Available at: [Link]
-
Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. Available at: [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Billingsley, K. L., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Advion. SUZUKI REACTION MONITORING. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]
-
WSU Chemistry. Monitoring Reactions by TLC. Available at: [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. shoko-sc.co.jp [shoko-sc.co.jp]
- 22. vapourtec.com [vapourtec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1H-indol-7-ylamine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Bromo-1H-indol-7-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic route for higher yields and purity.
Introduction: Navigating the Synthesis
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high yield and purity. The core challenges lie in the regioselective introduction of the nitro and bromo groups onto the indole scaffold, followed by a clean reduction of the nitro group. This guide will break down the synthesis into its key stages, addressing potential pitfalls at each step.
A plausible and effective synthetic route proceeds through three main stages:
-
Regioselective Nitration: Introduction of a nitro group at the C7 position of the indole ring.
-
Electrophilic Bromination: Selective bromination at the electron-rich C3 position.
-
Reduction and Salt Formation: Conversion of the nitro group to an amine and formation of the final hydrochloride salt.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Stage 1: Synthesis of 7-Nitro-1H-indole
Direct nitration of indole is notoriously difficult and often leads to a mixture of products and polymerization.[1] A more controlled and higher-yielding approach involves the protection and nitration of indoline, followed by rearomatization.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of 7-nitroindole | Direct nitration attempted: Using standard nitrating mixtures (HNO₃/H₂SO₄) on indole directly leads to degradation and formation of undesired isomers (mainly 3-nitro and 5-nitro).[1] | Adopt the indirect, indoline-based route. This involves reduction of indole to indoline, protection of the nitrogen (e.g., acetylation), nitration, and subsequent deprotection/aromatization.[1] |
| Formation of multiple nitro-isomers | Inefficient protection/deprotection: If the indoline protection is incomplete or the rearomatization conditions are not optimal, side reactions can occur. | Ensure complete protection: Monitor the acetylation of the indoline intermediate by TLC or LC-MS. Optimize aromatization: The alkaline hydrolysis step to eliminate the sulfonate and acetyl groups and induce dehydrogenation needs to be carefully controlled in terms of temperature and reaction time.[1] |
| Product is a dark, tarry substance | Polymerization of indole: This is a common side reaction under strongly acidic conditions. | Avoid harsh acidic conditions with unprotected indole. The indoline route circumvents this by protecting the reactive pyrrole ring system. |
Stage 2: Bromination of 7-Nitro-1H-indole
The C3 position of the indole ring is highly activated towards electrophilic substitution, making it the preferred site for bromination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-bromo-7-nitro-1H-indole | Incomplete reaction: Insufficient brominating agent or short reaction time. | Use a slight excess of N-bromosuccinimide (NBS) (1.05-1.1 equivalents). Monitor the reaction progress by TLC until the starting material is consumed. |
| Degradation of starting material or product: The nitro-substituted indole may be sensitive to harsh conditions. Bromoindoles can also be unstable.[2] | Maintain a low reaction temperature (0 °C to room temperature). Work up the reaction promptly upon completion. | |
| Formation of di-brominated or other isomers | Excess brominating agent: Using a large excess of NBS can lead to over-bromination. | Carefully control the stoichiometry of NBS. Add the NBS portion-wise to the reaction mixture to maintain a low concentration. |
| Reaction temperature too high: Higher temperatures can reduce the regioselectivity of the bromination. | Perform the reaction at 0 °C or below. | |
| Difficulty in purifying the product | Presence of unreacted NBS and succinimide byproduct: These can co-elute with the product during chromatography. | Quench the reaction with a mild reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted NBS. The succinimide byproduct can often be removed by washing the organic extract with water. |
Stage 3: Reduction of 3-Bromo-7-nitro-1H-indole and Hydrochloride Salt Formation
The final step involves the reduction of the nitro group to an amine. This transformation is sensitive and can be prone to side reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-Bromo-1H-indol-7-ylamine | Incomplete reduction: Insufficient reducing agent or inactive catalyst. | Ensure the reducing agent is fresh and active. For catalytic hydrogenation (e.g., H₂/Pd/C), ensure the catalyst is not poisoned. For metal-based reductions (e.g., SnCl₂ or Fe/HCl), use a sufficient excess of the metal.[3] |
| Over-reduction/dehalogenation: Some strong reducing agents or harsh conditions can lead to the reduction of the bromo-substituent. | Choose a chemoselective reducing agent. Catalytic transfer hydrogenation with ammonium formate or sodium borohydride with a catalyst can be milder options.[4] | |
| Formation of side products (e.g., hydroxylamines, azoxy compounds) | Inappropriate choice of reducing agent or reaction conditions: These are common byproducts in nitroarene reductions.[4] | Optimize the reaction conditions (temperature, pressure, solvent). Metal-acid reductions (e.g., Fe in acetic acid) are often effective for clean conversion to the amine. |
| Product is unstable and decomposes upon isolation/storage | Oxidation of the aminophenyl group: Aromatic amines, especially those with electron-rich ring systems, can be susceptible to air oxidation. | Work up the reaction under an inert atmosphere (N₂ or Ar). Store the purified amine under an inert atmosphere at low temperatures and protected from light. Convert to the hydrochloride salt immediately after purification , as the salt form is generally more stable. |
| Poor yield or purity of the hydrochloride salt | Excess HCl or improper solvent: Using too much HCl can lead to the precipitation of an impure product. The choice of solvent is crucial for clean crystallization. | Add a solution of HCl in a non-polar solvent (e.g., diethyl ether or dioxane) dropwise to a solution of the amine in a suitable solvent (e.g., methanol or ethyl acetate) until precipitation is complete. Monitor the pH. Filter the resulting solid and wash with a non-polar solvent to remove excess HCl. |
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the 3-position of an indole?
A: N-Bromosuccinimide (NBS) is the most commonly used and effective reagent for the selective bromination of the C3 position of indoles.[5] It is a solid that is easy to handle, and the reaction conditions are generally mild. Other reagents like pyridinium bromide perbromide have also been used.[2]
Q2: Why can't I just nitrate indole directly to get 7-nitroindole?
A: The indole ring system is highly reactive towards electrophiles, particularly at the C3 position. Direct nitration with strong acids leads to rapid polymerization and the formation of a complex mixture of undesired isomers, with very little of the 7-nitro product.[1] The use of an indoline protection strategy is crucial for achieving high regioselectivity at the C7 position.
Q3: My reduction of 3-bromo-7-nitroindole is giving a complex mixture of products. What is the most reliable method?
A: Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is often a clean and efficient method for reducing nitroarenes.[3] Alternatively, reduction with tin(II) chloride (SnCl₂) in a polar solvent like ethanol or ethyl acetate is a classic and reliable method that is generally chemoselective and avoids dehalogenation.
Q4: How should I purify the final product, 3-Bromo-1H-indol-7-ylamine?
A: The free amine is often an oil or an unstable solid. It is best purified by column chromatography on silica gel using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). Due to its potential instability, it is advisable to quickly remove the solvent and immediately convert the purified amine to its more stable hydrochloride salt.
Q5: What is the best way to form the hydrochloride salt?
A: After purifying the free amine, dissolve it in a minimal amount of a suitable solvent like ethyl acetate or methanol. Then, slowly add a solution of HCl (e.g., 2M in diethyl ether or a saturated solution in isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. It can then be collected by filtration, washed with a non-polar solvent like diethyl ether to remove any excess acid, and dried under vacuum.
Experimental Protocols
The following are generalized protocols based on established chemical literature for analogous transformations. Optimization will be necessary for your specific substrate and scale.
Protocol 1: Synthesis of 3-Bromo-7-nitro-1H-indole
-
Starting Material: 7-Nitro-1H-indole (synthesized via the indoline route[1]).
-
Procedure:
-
Dissolve 7-nitro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-7-nitro-1H-indole.[6]
-
Protocol 2: Synthesis of this compound
-
Starting Material: 3-Bromo-7-nitro-1H-indole.
-
Procedure:
-
To a solution of 3-bromo-7-nitro-1H-indole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography if necessary.
-
Dissolve the purified amine in a minimal amount of ethyl acetate.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Stir the resulting suspension for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Logical Troubleshooting Workflow
When encountering a low yield, a systematic approach is essential. The following diagram outlines a decision-making process for troubleshooting.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. (2021). [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
-
Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. ACS Publications. [Link]
-
How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. [Link]
-
A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. ResearchGate. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
Sources
troubleshooting guide for reactions involving 3-Bromo-1H-indol-7-ylamine hydrochloride
Welcome to the technical support center for 3-Bromo-1H-indol-7-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical experience in indole chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
The molecule has three primary sites for chemical modification:
-
The 7-amino group: This aniline-like amine is a strong nucleophile and can readily participate in reactions such as acylation, alkylation, sulfonylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[1][2]
-
The 3-bromo position: The bromine atom on the pyrrole ring is a versatile handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.[2][3]
-
The indole N-H: The nitrogen of the indole ring is weakly acidic and can be deprotonated with a strong base to undergo N-alkylation or N-arylation. However, the presence of the free amino group can complicate selective N-H functionalization.
Q2: How does the hydrochloride salt affect the reactivity and handling of this compound?
The hydrochloride salt of the 7-amino group serves several important functions.[4] Firstly, it enhances the compound's stability and shelf-life compared to the free base.[4] Secondly, it significantly improves its solubility in aqueous and protic solvents.[4] However, for reactions where the free amino group is the desired nucleophile, the hydrochloride salt must be neutralized with a base to liberate the free amine.
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of the compound, it should be stored in a cool, dry, and well-ventilated place, away from light and moisture. Keep the container tightly sealed. For prolonged storage, refrigeration is recommended.
Troubleshooting Guide
Section 1: Solubility and Reagent Preparation
Problem: My this compound is not dissolving in the reaction solvent.
-
Underlying Cause: The hydrochloride salt form makes the compound more soluble in polar, protic solvents like water, methanol, and ethanol, but it may have limited solubility in common aprotic organic solvents such as THF, dioxane, or toluene, which are often used for cross-coupling reactions.
-
Solution:
-
Solvent Selection: If the reaction chemistry allows, consider using a more polar aprotic solvent like DMF or DMSO.
-
Neutralization: If the reaction requires the free amine, the hydrochloride salt must be neutralized. This can be done in a separate step or in situ.
-
Separate Neutralization: Dissolve the hydrochloride salt in a suitable solvent (e.g., water or a biphasic mixture) and treat with an aqueous base like sodium bicarbonate or sodium carbonate until the pH is neutral to slightly basic. Extract the free base into an organic solvent (e.g., ethyl acetate, DCM), dry the organic layer, and evaporate the solvent.
-
In situ Neutralization: Add a suitable base directly to the reaction mixture to neutralize the hydrochloride and facilitate dissolution in the organic solvent. The choice of base is critical and depends on the reaction type (see table below).
-
-
| Reaction Type | Recommended in situ Base | Incompatible Bases |
| Suzuki Coupling | K₂CO₃, Cs₂CO₃, K₃PO₄ | Strong nucleophilic bases (e.g., NaOH, KOH) which can hydrolyze boronic esters. |
| Buchwald-Hartwig Amination | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Weaker bases may not be sufficient to deprotonate the amine nucleophile. |
| Acylation | Pyridine, Et₃N, DIPEA | Strong, non-nucleophilic bases are preferred to avoid side reactions. |
Section 2: Reaction Failure or Low Yield
Problem: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not proceeding or giving a low yield.
-
Underlying Cause & Troubleshooting Steps:
-
Workflow for Troubleshooting Cross-Coupling Reactions
Caption: Troubleshooting workflow for cross-coupling reactions.
-
Incomplete Neutralization: If the 7-amino group is the nucleophile, ensure complete neutralization of the hydrochloride salt. An excess of a suitable base is often required.
-
Catalyst Inactivation: Palladium catalysts are sensitive to air and moisture.[5]
-
Solution: Use fresh, high-purity palladium precursors and ligands. Ensure the reaction is set up under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is crucial.
-
-
Ligand Choice: The choice of phosphine ligand is critical for successful cross-coupling.
-
Solution: For C-N coupling at the 7-amino position, bulky electron-rich ligands like XPhos or RuPhos are often effective.[6] For Suzuki couplings at the 3-bromo position, ligands like SPhos or XPhos can be beneficial.
-
-
Competing Reactions: The presence of multiple reactive sites can lead to side reactions. For instance, in a Suzuki coupling at the 3-position, the 7-amino group could potentially coordinate to the palladium center, inhibiting catalysis.[6]
-
Solution: Protecting the 7-amino group as an amide or carbamate prior to the cross-coupling reaction can prevent this. The protecting group can be removed in a subsequent step.
-
-
Section 3: Side Reactions and Impurity Formation
Problem: I am observing significant amounts of a debrominated product (7-amino-1H-indole).
-
Underlying Cause: This is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich indoles. It can occur through protonolysis of the organopalladium intermediate or via hydrodehalogenation.
-
Solution:
-
Minimize Water Content: Ensure all reagents and solvents are scrupulously dried.
-
Choice of Base: Use a non-nucleophilic, anhydrous base.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize side reactions.
-
Problem: I am observing dimerization or oligomerization of my starting material.
-
Underlying Cause: Indoles, especially electron-rich ones, can be prone to oxidative oligomerization, which may be promoted by residual oxygen or certain reaction conditions.[1]
-
Solution:
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate decomposition and side reactions.
-
Protecting Groups: If the problem persists, consider protecting the indole N-H with a group like Boc or SEM, which can be removed later.
-
Section 4: Purification Challenges
Problem: I am having difficulty purifying my product from the reaction mixture.
-
Underlying Cause: The presence of both a basic amino group and a potentially acidic N-H group can make the compound tricky to handle during chromatography. The polarity of the product can also be very similar to that of the starting material or certain byproducts.
-
Solution:
-
Acid-Base Extraction: Before chromatography, perform an aqueous workup. You can selectively extract your basic product into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer to recover your product by extraction into an organic solvent.
-
Chromatography Modifier: When performing column chromatography on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can prevent streaking and improve the separation of basic compounds.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][9] Avoid contact with skin and eyes.[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7][8]
References
-
Diindolylamine Preparation and Stability Investigations. PMC - NIH. [Link]
-
Selected bioactive molecules containing 7‐aminoindole scaffold (A) and... - ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
Indole derivatives, process for their preparation and pharmaceutical compositions containing them - European Patent Office. [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. [Link]
-
Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]
-
Indoles forming salts? - Sciencemadness Discussion Board. [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]
- Indoline hydrochloride salts and process for their preparation - Google P
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry. [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH. [Link]
-
BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. [Link]
-
Hydrochloride - Wikipedia. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [Link]
-
Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed. [Link]
-
Synthesis of 5-Bromo Indole - Erowid. [Link]
-
Efficient synthesis of bromocyclopenta[b]indoles via a bromination—reduction sequence. [Link]
-
3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - SciRP.org. [Link]
- Method for preparing 5-bromoindole - Google P
-
Synthesis of indoles - Organic Chemistry Portal. [Link]
-
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [Link]
-
Cross-coupling reaction - Wikipedia. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) - YouTube. [Link]
-
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. [Link]
-
Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry. [Link]
Sources
- 1. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrochloride - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
Technical Support Center: Purification of 3-Bromo-1H-indol-7-ylamine Hydrochloride
Welcome to the dedicated technical support guide for navigating the purification challenges of 3-Bromo-1H-indol-7-ylamine hydrochloride. This molecule, with its unique combination of a halogenated indole core, a primary aromatic amine, and its formulation as a hydrochloride salt, presents a distinct set of hurdles in achieving high purity. This guide is structured to provide not just procedural steps, but the underlying chemical reasoning to empower researchers in drug discovery and development to make informed, effective decisions during the purification process.
Introduction: Understanding the Molecule's Challenges
The purification of this compound is complicated by several intrinsic factors:
-
High Polarity: The presence of the amine and the indole nitrogen, coupled with its salt form, makes the molecule highly polar. This dictates its solubility profile and chromatographic behavior.
-
Basicity of the Amino Group: The primary aromatic amine is basic and readily protonated. This property is key to its manipulation but also the source of strong interactions with acidic stationary phases like silica gel.[1]
-
Potential for Oxidation: Aromatic amines can be susceptible to oxidation, especially when converted to the free base form, leading to colored impurities.[2]
-
Synthetic Impurities: Typical synthetic routes may introduce impurities such as unreacted starting materials, regioisomers, or products of over-bromination.[3][4]
This guide will address these challenges through a series of frequently asked questions and a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile largely depends on the synthetic route. A common approach involves the bromination of 7-aminoindole. Potential impurities include:
-
Unreacted 7-Aminoindole: Incomplete bromination will leave starting material in your crude product.
-
Di-bromo Species: Over-bromination can lead to the formation of di-brominated indole derivatives.[4]
-
Positional Isomers: Depending on the reaction conditions, bromination could potentially occur at other positions on the indole ring, although the 3-position is generally the most reactive for electrophilic substitution.
-
Oxidation Byproducts: The 7-amino group can be susceptible to oxidation, leading to colored impurities, particularly if the free base is handled in air for extended periods.[2]
Q2: My compound is a hydrochloride salt. Do I need to purify it as the salt or as the free base?
This is a critical strategic decision.
-
Purifying as the Hydrochloride Salt: This is often preferable for stability. The salt is less prone to oxidation than the free base.[5] Recrystallization is a common method for purifying salts.[6] However, its high polarity can make it challenging to purify by normal-phase column chromatography as it may not elute from the column.[7]
-
Purifying as the Free Base: Converting the salt to the free base makes the molecule less polar, allowing for purification using standard normal-phase column chromatography. However, the free base is less stable and more susceptible to degradation.[5] It is crucial to work quickly and, if possible, under an inert atmosphere.
The choice depends on the nature of the impurities. If impurities are non-basic, an acid-base extraction followed by purification of the free base can be very effective. If impurities have similar basicity, recrystallization of the salt might be the better option.
Q3: Why does my compound streak so badly during silica gel chromatography?
This phenomenon, known as peak tailing, is a classic problem when purifying basic compounds like amines on standard silica gel.[1]
-
Mechanism: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amino group of your compound undergoes a strong acid-base interaction with these sites, leading to irreversible adsorption or slow, uneven elution. This causes a portion of your compound to lag behind the main band, resulting in a "tail".[1]
-
Mitigation: To prevent this, the acidic silanol sites must be deactivated. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (NH₃), to the mobile phase.[8][9]
Troubleshooting Guide & Experimental Protocols
This section provides solutions to specific problems you may encounter during purification.
Issue 1: Poor Solubility in Common Recrystallization Solvents
As a polar salt, this compound has limited solubility in many common non-polar organic solvents.
Protocol 1: Systematic Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for recrystallizing the hydrochloride salt. An ideal solvent should dissolve the compound when hot but have low solubility when cold.[10]
Methodology:
-
Place a small amount (10-20 mg) of your crude compound into several different test tubes.
-
Add a few drops of a single solvent to each tube at room temperature. Test a range of solvents of varying polarities (see Table 1).
-
If the compound does not dissolve at room temperature, gently heat the solvent to its boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. The best solvent will yield a high recovery of crystalline solid.
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[11]
| Solvent Polarity | Recommended Solvents for Screening | Rationale/Notes |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Often good for dissolving polar salts when hot. A mixture with a less polar solvent (e.g., Ethanol/Water) is a common choice.[11] Isopropanol is often a good choice for recrystallizing HCl salts.[6] |
| Polar Aprotic | Acetone, Acetonitrile | Can be effective, but salts may have lower solubility. Acetone can sometimes be used as a wash to remove impurities.[6] |
| Less Polar | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | The salt is unlikely to be soluble. These are more suitable as anti-solvents or for purifying the free base. |
Table 1: Recommended solvents for recrystallization screening.
Issue 2: Compound Sticks to the Column or Shows Severe Tailing in Chromatography
This is the most common issue when attempting to purify the free base form on silica gel.
Workflow for Column Chromatography Purification
The following diagram illustrates the decision-making process for purifying the free base of 3-Bromo-1H-indol-7-ylamine.
Caption: Decision workflow for purification via column chromatography.
Protocol 2: Flash Column Chromatography of the Free Base
Objective: To purify the free base of 3-Bromo-1H-indol-7-ylamine from non-basic or less basic impurities using silica gel chromatography.
Methodology:
-
Conversion to Free Base: Dissolve the crude hydrochloride salt in a minimal amount of water or methanol. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution dropwise until the pH is basic (pH 8-9). Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Note: The free base may be less stable; proceed to the next step without delay.[5]
-
TLC Analysis: Develop a suitable solvent system using TLC. Start with a moderately polar system like 30-50% ethyl acetate in hexanes. If the compound remains at the baseline, increase the polarity by switching to a methanol/DCM system (e.g., 1-5% MeOH in DCM).[8]
-
Deactivating the Silica: To prevent tailing, add 1-3% triethylamine or a 10% ammonia in methanol solution to your chosen eluent.[8][12]
-
Column Packing: Pack a silica gel column using the chosen eluent containing the basic additive.
-
Loading the Sample: Dissolve the crude free base in a minimum amount of the eluent (or DCM) and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[9]
-
Elution: Run the column, collecting fractions and monitoring by TLC to identify the pure product.
-
Re-formation of the HCl Salt (Optional but Recommended): Combine the pure fractions and remove the solvent in vacuo. Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete. Collect the pure hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.[5]
| Stationary Phase | Mobile Phase System | Comments |
| Silica Gel | Ethyl Acetate / Hexanes + 1-3% Et₃N | Good starting point for moderately polar compounds. The Et₃N is crucial.[9] |
| Silica Gel | Methanol / DCM + 1-3% Et₃N | For more polar compounds that do not move in EtOAc/Hexanes.[8] |
| Alumina (Neutral or Basic) | Ethyl Acetate / Hexanes or Methanol / DCM | Alumina is a good alternative to silica for purifying amines as it is not acidic.[12] |
Table 2: Recommended chromatography systems for 3-Bromo-1H-indol-7-ylamine free base.
Issue 3: Product Appears Colored or Degrades During Purification
A pink, purple, or brown coloration suggests oxidation of the amino group.
Troubleshooting Product Degradation
-
Work Under Inert Atmosphere: When handling the free base, use nitrogen or argon to minimize contact with atmospheric oxygen.[5]
-
Limit Exposure to Light: Protect the compound from direct light, as some indole derivatives can be light-sensitive.
-
Avoid Strong Acids/Bases if Possible: While necessary for salt/free base conversions, prolonged exposure to harsh pH conditions can promote degradation.
-
Use Fresh, High-Purity Solvents: Peroxides in old ethers or other impurities in solvents can initiate degradation pathways.
-
Keep it Cold: Perform extractions and store solutions of the free base at low temperatures to slow down potential degradation reactions.
-
Prompt Conversion to Salt: Do not store the purified free base for extended periods. Convert it back to the more stable hydrochloride salt for storage.[5]
References
-
Columbia University. Column chromatography. [Link]
-
Unknown. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Reddit. (2022). Chromotography with free amines?. [Link]
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Unknown. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]
-
PubMed. (2015). Preparation and characterization of spray-dried co-amorphous drug-amino acid salts. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
PubMed Central. (2015). Bacterial degradation of monocyclic aromatic amines. [Link]
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
-
Scientific Research Publishing. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. [Link]
-
PubChem. 3-Bromo-1h-indole. [Link]
-
Springer. (2012). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. [Link]
-
PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]
-
PubMed Central. (1995). Studies of the catabolic pathway of degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45: removal of the amino group from 2-aminomuconic semialdehyde. [Link]
- Google Patents.
-
European Patent Office. Process for producing crystals of salt of acidic amino acid and basic amino acid. [Link]
-
ResearchGate. (2023). Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp.... [Link]
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- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Bromo-1H-indol-7-ylamine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of 3-Bromo-1H-indol-7-ylamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important class of compounds. The following information is structured to provide in-depth troubleshooting advice and answer frequently asked questions, ensuring both scientific accuracy and practical, field-tested insights.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My bromination reaction is producing significant amounts of di-brominated and other poly-brominated byproducts. How can I improve the selectivity for the desired 3-bromo derivative?
Answer:
The over-bromination of the indole nucleus is a common side reaction, driven by the high electron density of the pyrrole ring, which activates it towards electrophilic substitution. The C-3 position is particularly susceptible to bromination.[1] Here are several strategies to enhance the regioselectivity for mono-bromination at the C-3 position:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for the controlled bromination of indoles as it provides a slow, constant source of electrophilic bromine.[2][3] Using stronger brominating agents like elemental bromine (Br₂) can lead to rapid, less selective reactions and the formation of multiple byproducts.[4]
-
Stoichiometry and Addition Rate: Carefully control the stoichiometry of NBS, using close to a 1:1 molar ratio with your starting material. Adding the NBS portionwise or as a solution dropwise at a low temperature (e.g., 0 °C to -10 °C) can help to maintain a low concentration of the brominating agent in the reaction mixture, thus favoring mono-substitution.[5]
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity of NBS. Common solvents for this reaction include tetrahydrofuran (THF) and acetonitrile.
-
Protection of the Indole Nitrogen: The presence of the N-H proton can complicate the reaction. Protecting the indole nitrogen with a suitable group, such as tert-butyloxycarbonyl (Boc) or a sulfonyl group, can modulate the electron density of the indole ring and improve the selectivity of the bromination.[6] However, the protecting group must be chosen carefully to be stable under the bromination conditions and easily removable later.
Question 2: I am observing the formation of oxindole byproducts in my reaction mixture. What is causing this and how can it be prevented?
Answer:
The formation of oxindoles is a known side reaction during the bromination of indoles, particularly when using NBS in the presence of water or other nucleophilic solvents.[1][7][8] The proposed mechanism involves the initial electrophilic attack of bromine at the C-3 position to form a bromonium ion intermediate. Subsequent attack by a nucleophile (like water) at the C-2 position, followed by rearrangement, leads to the formation of the oxindole.
To minimize the formation of oxindole byproducts:
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Non-Nucleophilic Solvents: Employ non-nucleophilic solvents to avoid their participation in the reaction.
-
Temperature Control: Maintaining a low reaction temperature can help to suppress the rearrangement pathway that leads to oxindole formation.
Question 3: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What are the potential reasons for this?
Answer:
Incomplete conversion can be frustrating. Several factors could be contributing to this issue:
-
Insufficient Reagent Activity: Ensure the quality of your brominating agent. NBS, for example, can decompose over time. It is good practice to use freshly opened or purified NBS.[3]
-
Inadequate Activation: For some less reactive indole derivatives, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with light or heat, might be necessary to facilitate the reaction, particularly for allylic or benzylic brominations.[3][9]
-
Reaction Temperature and Time: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
Steric Hindrance: If your indole derivative has bulky substituents near the C-3 position, this can sterically hinder the approach of the brominating agent, leading to a slower reaction rate.
Question 4: I am having difficulty purifying my this compound product. What purification strategies are most effective?
Answer:
The purification of bromo-aminoindole derivatives can be challenging due to their polarity and potential for multiple protonation states. Here are some recommended purification techniques:
-
Column Chromatography: Silica gel column chromatography is a common and effective method.[10][11] A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities and starting material. For highly polar compounds, a reverse-phase column might be more suitable.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent method for obtaining highly pure material.[5] The choice of solvent is critical and may require some experimentation. A mixture of solvents, such as ethanol/water, can sometimes provide the best results.
-
Acid-Base Extraction: Since your target compound is an amine, you can exploit its basicity for purification. Dissolve the crude mixture in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to extract the amine into the aqueous phase as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the free amine, which can be extracted back into an organic solvent. This process can effectively remove non-basic impurities. The final hydrochloride salt can then be reformed by treating the purified free amine with HCl in a suitable solvent like ether or isopropanol.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis and properties of this compound derivatives.
Question 1: What is the significance of the hydrochloride salt form of 3-Bromo-1H-indol-7-ylamine?
Answer:
The hydrochloride salt form offers several advantages for amine-containing pharmaceutical compounds:
-
Improved Stability: The salt form is often more crystalline and less prone to degradation upon storage compared to the free base.
-
Enhanced Solubility: Hydrochloride salts are generally more soluble in aqueous media, which is a crucial property for in-vitro biological assays and for the formulation of drug products.
-
Ease of Handling: Crystalline salts are typically easier to handle, weigh, and purify than their often oily or amorphous free base counterparts.
Question 2: Which protecting groups are most suitable for the indole nitrogen during bromination?
Answer:
The choice of a protecting group for the indole nitrogen is a critical decision that depends on the overall synthetic strategy.[12] A good protecting group should be stable to the reaction conditions and easily removable without affecting other functional groups in the molecule. Some commonly used protecting groups for indoles include:
| Protecting Group | Introduction Reagents | Removal Conditions | Key Considerations |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, DMAP | Strong acids (e.g., TFA) or heating | Reduces the electron density of the indole ring, making it more stable to oxidation.[6] |
| Sulfonyl (e.g., Tosyl, Phenylsulfonyl) | TsCl or PhSO₂Cl, base | Strong reducing agents (e.g., Mg/MeOH) or harsh basic conditions | Significantly deactivates the indole ring towards electrophilic substitution.[6] |
| SEM ([2-(trimethylsilyl)ethoxy]methyl) | SEM-Cl, base | Fluoride sources (e.g., TBAF) or acid | Stable to a wide range of conditions.[13] |
Question 3: What is the underlying mechanism for the preferential bromination at the C-3 position of the indole ring?
Answer:
The regioselectivity of electrophilic substitution on the indole ring is a well-established principle in heterocyclic chemistry. The highest occupied molecular orbital (HOMO) of indole has the largest electron density at the C-3 position.[14] This makes the C-3 position the most nucleophilic and therefore the most reactive site for electrophilic attack. The mechanism involves the attack of the C-2/C-3 double bond on the electrophilic bromine species, leading to a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). The positive charge in this intermediate is delocalized over the nitrogen atom and the benzene ring, with a significant contribution from the resonance structure where the nitrogen lone pair helps to stabilize the positive charge. Deprotonation from the C-3 position then restores the aromaticity of the pyrrole ring, yielding the 3-bromoindole product.
Diagram of Reaction Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of 3-bromo-7-aminoindole versus common side reaction pathways.
Caption: Desired vs. side reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for the Selective Bromination of a 7-Aminoindole Derivative
This protocol provides a general method for the regioselective bromination of a 7-aminoindole derivative at the C-3 position using N-Bromosuccinimide (NBS).
Materials:
-
7-Aminoindole derivative
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 7-aminoindole derivative (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: In a separate flask, dissolve NBS (1.05 equivalents) in anhydrous THF. Add this solution dropwise to the cooled solution of the indole derivative over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Formation of the Hydrochloride Salt
This protocol describes the conversion of the purified 3-bromo-7-aminoindole free base to its hydrochloride salt.
Materials:
-
Purified 3-bromo-7-aminoindole free base
-
Anhydrous diethyl ether or isopropanol
-
2M HCl in diethyl ether or acetyl chloride
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolution: Dissolve the purified 3-bromo-7-aminoindole free base in a minimal amount of anhydrous diethyl ether or isopropanol in a round-bottom flask under an inert atmosphere.
-
Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether (or a stoichiometric amount of acetyl chloride) dropwise.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain the final this compound.
References
-
Tschirret-Guth, R. A. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the direct bromination of indoles in.... Retrieved from [Link]
-
Bridgewater State University Virtual Commons. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]
-
ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1. Retrieved from [Link]
-
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. Retrieved from [Link]
-
MDPI. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-arylindole derivatives from nitroalkane precursors. Retrieved from [Link]
-
(n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction.. Chemical Reviews. Retrieved from [Link]
-
YouTube. (2018, September 3). 21 Chemical Reactions of Indole. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical C−H halogenation (Br/I) in indole systems.. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Multitarget 7-Alcoxyamino-3-(1,2,3-triazole)-coumarins as Potent Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Indoles and Chromones mediated with TBA−Br and.... Retrieved from [Link]
-
(n.d.). Efficient Synthesis of Bromocyclopenta[b]indoles via a Bromination—Reduction Sequence.. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
-
PubChem. (n.d.). 3-Bromo-1h-indole. Retrieved from [Link]
-
NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. Retrieved from [Link]
-
SciRP.org. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected bioactive molecules containing 7‐aminoindole scaffold (A) and.... Retrieved from [Link]
-
NIH. (n.d.). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC. Retrieved from [Link]
-
(n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]
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preventing decomposition of 3-Bromo-1H-indol-7-ylamine hydrochloride during reactions
Technical Support Center: 3-Bromo-1H-indol-7-ylamine Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process scientists to navigate the complexities of handling this reactive intermediate. The unique substitution pattern of this indole—an amine at the 7-position and a bromine at the 3-position—renders it highly valuable for constructing complex molecular architectures, yet also susceptible to specific decomposition pathways. This guide provides in-depth, experience-driven answers to common challenges, ensuring the integrity of your material and the success of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My solid starting material is darkening upon storage. What is causing this discoloration and how can I prevent it?
Answer:
Discoloration, typically presenting as a shift from off-white/tan to a darker brown or purplish hue, is a classic indicator of oxidative degradation. The electron-rich indole core, further activated by the C7-amino group, is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and ambient moisture.[1]
The primary degradation pathways involve the formation of colored oligomeric or polymeric species. Oxidation often begins at the electron-rich C3 position or involves the amine functionality, leading to complex radical-mediated processes.
Root Cause Analysis & Prevention Strategy:
| Factor | Underlying Cause | Recommended Action |
| Atmosphere | The electron-rich indole and amine moieties readily react with atmospheric O₂. | Store the solid under a dry, inert atmosphere (Argon or Nitrogen).[1][2] For long-term storage, use a glove box or a desiccator backfilled with inert gas.[1][3] |
| Light | UV radiation provides the energy to initiate radical-based decomposition pathways (photo-oxidation).[1][4] | Always store the compound in amber glass vials or containers completely wrapped in aluminum foil to exclude light.[1][2] |
| Temperature | Elevated temperatures increase the rate of all chemical reactions, including decomposition. | Store at low temperatures (2-8 °C or -20 °C for long-term storage) to minimize thermal degradation.[3] |
| Moisture | The hydrochloride salt is hygroscopic. Absorbed water can facilitate oxidative and hydrolytic side reactions. | Ensure storage containers are sealed tightly with high-quality caps and parafilm. Store in a desiccator containing a suitable drying agent.[3] |
Issue 2: During my reaction, I'm observing significant byproduct formation and a low yield. Could the reaction conditions be the problem?
Answer:
Absolutely. 3-Bromo-1H-indol-7-ylamine is sensitive to several factors in a reaction environment, including residual oxygen, solvent impurities, and pH. Assuming you have confirmed the purity of your starting material, the issue likely lies in the reaction setup and conditions.
Even trace amounts of oxygen can initiate the oxidative decomposition pathways mentioned previously. This is especially problematic in reactions that require heating or involve transition metal catalysts, which can be sensitive to or even promote oxidation.
The stability of the indole ring is highly pH-dependent.[5][6][7]
-
Strongly Acidic Conditions: While the hydrochloride salt form provides some stability in mildly acidic media, strong mineral acids can promote dimerization or polymerization of the indole.[8]
-
Strongly Basic Conditions: Strong bases (e.g., NaOH, KOtBu) will deprotonate the indole N-H and the amine, generating highly electron-rich anionic species. These are exceptionally sensitive to oxidation. Furthermore, strong, nucleophilic bases can potentially lead to unwanted side reactions.
For reactions requiring a base, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), the choice is critical.
| Base Type | Examples | Suitability for 3-Bromo-1H-indol-7-ylamine | Rationale |
| Strong, Hard Bases | NaOH, KOH, LiOH | Avoid | Highly nucleophilic and strongly basic; promotes rapid decomposition and oxidation. |
| Strong, Bulky Bases | NaOtBu, KOtBu, LHMDS | Use with Caution | Effective for deprotonation but can promote decomposition if reaction is slow or overheated. Best for rapid, low-temperature reactions. |
| Weak, Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Highly Recommended | Sufficiently basic to facilitate most cross-coupling reactions without causing extensive deprotonation of the indole N-H, minimizing decomposition.[9][10] |
| Organic Amine Bases | Et₃N, DIPEA | Use with Caution | Generally not basic enough for many C-C/C-N couplings. Can act as ligands or participate in side reactions. |
Issue 3: I am attempting a Suzuki coupling, but I'm primarily observing debromination or homocoupling of my boronic acid. What's going wrong?
Answer:
This is a common and frustrating problem in cross-coupling reactions with electron-rich, heteroaromatic halides. The issue stems from a competition between the desired catalytic cycle and undesired side reactions like proto-debromination (replacement of -Br with -H) and catalyst deactivation.
Mechanistic Insight: The key steps in a Suzuki coupling are oxidative addition, transmetalation, and reductive elimination.[11] Problems arise when side reactions outcompete these steps.
-
Proto-debromination: This can occur if the transmetalation step is slow. The organopalladium intermediate formed after oxidative addition can react with trace water, solvent, or other proton sources before it reacts with the boronic acid partner.
-
Homocoupling (Glaser-type): This often points to issues with the catalyst or reaction conditions, sometimes promoted by oxygen.
-
Slow Oxidative Addition/Reductive Elimination: The electron-donating amine group can sometimes slow down key steps in the catalytic cycle, giving more time for decomposition.
Troubleshooting & Optimization Strategy:
-
Protect the Indole Nitrogen: The acidic N-H proton can interfere with many reactions. Protecting it as a Boc, SEM, or sulfonyl group can dramatically improve stability and yield.[12][13][14][15] N-protection reduces the molecule's electron density, making it less prone to oxidation and side reactions.[15]
-
Optimize the Catalyst System:
-
Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote fast oxidative addition and reductive elimination. This accelerates the desired cycle, minimizing time for side reactions.
-
Pre-catalyst: Use modern, air-stable Pd(II) pre-catalysts (e.g., G3 or G4 Buchwald palladacycles) which reliably generate the active Pd(0) species in situ.[11]
-
-
Solvent and Base:
-
Use rigorously degassed, anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF).
-
Use a weak inorganic base like K₃PO₄ or Cs₂CO₃ as discussed in Issue 2.
-
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start at 80 °C and adjust as needed based on TLC or LCMS monitoring.
Issue 4: How can I effectively monitor the stability of my compound during a reaction?
Answer:
Active monitoring is crucial to distinguish between a slow reaction and active decomposition. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the two most accessible methods.
A. Monitoring by HPLC: HPLC is the preferred quantitative method. A reverse-phase C18 column with a UV detector is typically effective for indole-containing compounds.[16][17]
-
Method: Develop an isocratic or gradient method using acetonitrile/water or methanol/water, often with 0.1% TFA or formic acid to ensure sharp peaks.
-
What to Look For:
-
A clean, sharp peak for your this compound standard.
-
In reaction samples, track the disappearance of the starting material peak.
-
The appearance of new peaks indicates product formation or degradation. Decomposition often manifests as a cluster of new, often broad, peaks or a rising baseline.
-
B. Monitoring by TLC: TLC is a fast, qualitative tool for real-time checks.
-
Protocol: Quick Stability Check by TLC
-
Spotting: On a silica plate, spot a) your starting material standard, b) a co-spot of the standard and your reaction mixture, and c) your reaction mixture.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes; may require adjustment).
-
Visualization: View under UV light (254 nm). Staining with potassium permanganate can also be effective.
-
Interpretation:
-
Decomposition: Often appears as streaking from the baseline, or multiple new spots that are not the product.
-
Clean Reaction: The starting material spot cleanly converts to a new product spot with a different Rf value.
-
-
References
-
Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
-
Arora, P. K., et al. HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate. [Link]
-
van der Merwe, M., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
-
Halford, B. (2020). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. [Link]
-
Wikipedia. Protecting group. Wikipedia. [Link]
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
-
Giddens, J. P., et al. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]
-
Piers, E., & Brown, R. K. (1962). THE PREPARATION OF 3-BROMOINDOLE. Canadian Journal of Chemistry. [Link]
-
Ask Ayurveda. Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]
- Google Patents. CN103387530A - 5-bromoindole preparation method.
-
Arora, P. K. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. [Link]
-
Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com. [Link]
-
Tanimoto, T., et al. (1998). pH dependence of the chemical shifts of indole C2 proton resonances of Trp 174 and Trp 243 in the active site of endo-1,4-beta-glucanase K from Bacillus acidicaldarius. ResearchGate. [Link]
-
Yang, Y., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications. [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Reddy, T. S., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. Semantic Scholar. [Link]
-
Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]
-
Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Erowid. Synthesis of 5-Bromo Indole. Erowid. [Link]
-
Various Authors. (2018). How to do the bromination of indole to get 3 bromo indole. ResearchGate. [Link]
-
Pinheiro, F., et al. (2019). Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Scientific Reports. [Link]
-
Win, L. K., & Murphy, J. D. (2021). The Effects of Halogenated Compounds on the Anaerobic Digestion of Macroalgae. Energies. [Link]
-
Uyanik, M., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. [Link]
-
Tu, D., et al. (2018). Copper-mediated domino C-H iodination and nitration of indoles. Chemical Communications. [Link]
-
Slaninova, J., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
National Center for Biotechnology Information. 3-Bromo-1h-indole. PubChem Compound Database. [Link]
-
Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Chemistry – A European Journal. [Link]
-
Li, B., et al. (2015). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Journal of Organometallic Chemistry. [Link]
-
MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]
-
Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters. [Link]
-
Kumar, A., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Steverding, D., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Molecules. [Link]
-
Kinzel, T., et al. (2010). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research. [Link]
Sources
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- 6. Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. cetjournal.it [cetjournal.it]
common impurities in 3-Bromo-1H-indol-7-ylamine hydrochloride and their removal
Welcome to the technical support guide for 3-Bromo-1H-indol-7-ylamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to effectively identify and remove common impurities encountered during the synthesis and handling of this important intermediate. Our goal is to provide practical, field-tested solutions to common purification challenges, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound, and where do they come from?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, the synthesis involves the bromination of a 7-substituted indole or the elaboration of a pre-brominated scaffold. Based on these common pathways, you can anticipate several classes of impurities.
The most prevalent impurities arise from incomplete reactions, over-reactions, or side reactions. For instance, the bromination of an indole ring is a classic electrophilic aromatic substitution. The indole nucleus is highly activated, which can sometimes lead to a lack of selectivity.[1]
Below is a summary of common impurities and their likely origins:
| Impurity Class | Specific Example(s) | Likely Origin | Recommended Primary Removal Method |
| Starting Materials | 7-Amino-1H-indole; 7-Nitro-1H-indole | Incomplete reaction during bromination or reduction steps. | Recrystallization, Column Chromatography |
| Over-brominated Species | Di-bromo-1H-indol-7-ylamine isomers | Excess brominating agent (e.g., NBS) or prolonged reaction time. The electron-rich indole ring is susceptible to multiple additions.[2] | Column Chromatography, Preparative HPLC |
| Isomeric Impurities | 2-Bromo-, 5-Bromo-, or 6-Bromo-1H-indol-7-ylamine | Lack of complete regioselectivity during the bromination step. | Recrystallization (if solubilities differ significantly), Preparative HPLC |
| Reaction Byproducts | Succinimide (from N-Bromosuccinimide) | Use of NBS as the brominating agent.[3] | Aqueous Wash/Extraction, Recrystallization |
| Degradation Products | Oxidized or polymerized indole species (often colored) | Exposure to air, light, or harsh acidic/basic conditions. | Activated Carbon Treatment, Column Chromatography |
Q2: My crude product is off-white or has a distinct color. What causes this, and how can I obtain a clean, white solid?
A2: Color in indole derivatives often points to the presence of oxidized or polymeric impurities. The indole ring, particularly at the C3 position, is susceptible to oxidation, which can generate highly colored byproducts. This can be exacerbated by residual acid or exposure to air and light during workup and storage.
Troubleshooting Colored Impurities:
-
Activated Carbon Treatment: This is the most straightforward approach for removing bulk color.
-
Protocol: During recrystallization, dissolve your crude product in the minimum amount of hot solvent. Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution. Be cautious, as the carbon can cause bumping. Swirl the mixture for 5-10 minutes, then perform a hot filtration through a pad of Celite® or filter aid to remove the carbon. Allow the clear filtrate to cool and crystallize.
-
Causality: The porous structure of activated carbon provides a large surface area that adsorbs large, flat, conjugated molecules—like many colored organic impurities—while leaving your smaller target molecule in solution.
-
-
Silica Gel Chromatography: If carbon treatment is insufficient, column chromatography is highly effective. Colored impurities are often more polar or larger than the desired product and will either stick strongly to the top of the column or elute much later.
Purification Workflow & Troubleshooting Guides
Workflow: General Purification Strategy
The following workflow provides a systematic approach to purifying crude this compound, moving from less to more rigorous techniques as needed.
Caption: General workflow for the purification of 3-Bromo-1H-indol-7-ylamine HCl.
Q3: What is a reliable, scalable method for a first-pass purification to remove starting materials and byproducts?
A3: Recrystallization is the ideal first-line technique for its scalability and efficiency in removing impurities with different solubility profiles than your target compound. For polar compounds like amine hydrochlorides, a mixed-solvent system is often effective. A binary solvent system of methanol and water is a great starting point, as demonstrated for the separation of related indazole isomers.[4]
Detailed Protocol: Recrystallization using Methanol/Water
-
Solvent Screening (Microscale):
-
Place ~20 mg of crude material in a small vial. Add methanol dropwise at room temperature until the solid dissolves.
-
Slowly add water (the anti-solvent) dropwise until persistent cloudiness appears.
-
Gently warm the mixture until it becomes clear again.
-
Allow the vial to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes. Observe the quality and quantity of the crystals formed.
-
-
Scale-Up Procedure:
-
Place the crude 3-Bromo-1H-indol-7-ylamine HCl in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot methanol required to fully dissolve the solid.
-
Optional (for colored impurities): If the solution is colored, this is the point to add activated carbon and perform a hot filtration (see Q2).
-
While the solution is still hot, slowly add warm water until you reach the solvent ratio determined in your microscale test, or until faint turbidity appears that clears upon swirling.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold methanol/water mixture, followed by a non-polar solvent like hexanes to aid drying.
-
Dry the purified crystals under vacuum.
-
Trustworthiness Check: The purity of the recrystallized material should be confirmed by HPLC or LC-MS. The mother liquor can also be analyzed to see which impurities were successfully removed.
Q4: My analysis shows a persistent isomeric impurity that co-crystallizes with my product. How do I resolve this?
A4: Isomeric impurities, especially those with similar polarities and shapes, are notoriously difficult to separate by crystallization. While silica gel chromatography can sometimes be effective, the gold standard for resolving challenging mixtures is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]
RP-HPLC separates molecules based on their hydrophobicity. Even minor structural differences between isomers can lead to different retention times on a C18 column, enabling their separation.
Detailed Protocol: Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the crude material (post-recrystallization attempt) in a minimal amount of a suitable solvent, such as methanol or a mixture of acetonitrile and water.
-
Ensure the sample is fully dissolved. If not, sonication may help.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column or system.
-
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 20-50 mm internal diameter).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. (The acid modifier improves peak shape for amines).
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
Gradient: Develop a gradient based on analytical HPLC runs. A typical gradient might be:
-
5% B to 50% B over 20 minutes
-
50% B to 95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
-
Detection: UV detection, typically at 280 nm for an indole core.[2][5]
-
Flow Rate: Adjust based on column diameter (e.g., 20-100 mL/min for preparative scale).
-
-
Execution and Fraction Collection:
-
Inject the filtered sample onto the equilibrated column.
-
Collect fractions as the peaks elute, paying close attention to the main product peak.
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify the pure fractions.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation). Note: If TFA was used, it may need to be removed by lyophilization or by performing a salt-swap.
-
Causality and Decision Making:
The choice between purification methods can be summarized in a decision-making framework.
Caption: Decision tree for selecting a purification method.
References
- Google Patents. (2013). CN103387530A - 5-bromoindole preparation method.
-
Sana, S., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3534. Retrieved from [Link]
-
Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 10, 1018228. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763277, 3-Bromo-1h-indole. Retrieved from [Link]
-
Le, T. N., et al. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Image]. Retrieved from [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10317-10321. Retrieved from [Link]
-
John, S., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API's. World Journal of Pharmaceutical Research, 11(9), 623-643. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the characterization of 3-Bromo-1H-indol-7-ylamine hydrochloride products
Technical Support Center: Characterization of 3-Bromo-1H-indol-7-ylamine Hydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the characterization of this complex heterocyclic compound. Drawing from established principles in synthetic and analytical chemistry, this resource aims to equip you with the expertise to navigate potential pitfalls, ensure the integrity of your results, and accelerate your research.
Section 1: Purity, Stability, and Impurity Profiling
The inherent reactivity of the indole nucleus, combined with the electronic properties of the bromo and amine substituents, makes this molecule susceptible to degradation. Ensuring the purity and stability of your product is the foundational step for any successful downstream application.
FAQ 1.1: Why is my isolated this compound product discolored (e.g., pink, tan, or dark brown) instead of white or off-white?
Answer:
Discoloration is a classic indicator of degradation, primarily through oxidation. The 1H-indol-7-ylamine moiety is highly susceptible to air and light-induced oxidation. The electron-rich indole ring and the exocyclic amino group can undergo oxidation to form highly conjugated, colored impurities.
Causality Explained:
-
Amine Oxidation: Aromatic amines are readily oxidized, often forming radical cations that can dimerize or polymerize into complex colored structures. The presence of the electron-donating indole ring exacerbates this sensitivity.
-
Indole Ring Oxidation: The indole nucleus itself, particularly at the C2 and C3 positions, is prone to oxidation, which can lead to the formation of oxindoles or other colored byproducts.[1]
-
Trace Metal Contamination: Trace amounts of transition metals from reagents or reaction vessels can catalyze oxidation processes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product discoloration.
Preventative Protocols:
-
Inert Atmosphere Handling: All manipulations of the solid hydrochloride salt should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to oxygen.[2][3]
-
Solvent Degassing: Before use in reactions or purification, solvents should be thoroughly degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles.
-
Storage: Store the final product in an amber vial, tightly sealed, with the headspace flushed with argon or nitrogen, at a low temperature (e.g., -20°C) as recommended for amine hydrochloride salts.
FAQ 1.2: What are the most probable impurities I should screen for, and how can I identify them?
Answer:
Beyond oxidative degradation products, common impurities are often related to the synthetic route. These can include starting materials, regioisomers from the bromination or amination steps, and byproducts from side reactions.
Common Process-Related Impurities:
| Impurity Name | Potential Origin | Identification Method |
| 1H-Indol-7-ylamine | Incomplete bromination or reductive debromination. | LC-MS (M-78/80 Da), ¹H NMR (absence of C3-H signal). |
| Dibromo-1H-indol-7-ylamine | Over-bromination during synthesis. | LC-MS (M+78/80 Da), characteristic bromine isotope pattern. |
| Positional Isomers | Non-selective nitration or reduction steps. | 2D NMR (COSY, HMBC) to confirm connectivity. |
| Starting Materials | Incomplete reaction. | Co-injection with authentic standards in HPLC. |
Self-Validating Identification Protocol (LC-MS/MS):
Tandem mass spectrometry (MS/MS) is an invaluable tool for structural confirmation of impurities.[4]
-
Acquire Full Scan MS: Identify the molecular ions ([M+H]⁺) of potential impurities. Look for the characteristic 1:1 isotopic pattern for monobrominated compounds.
-
Perform Product Ion Scans (MS/MS): Isolate the precursor ion of a suspected impurity and fragment it.
-
Analyze Fragmentation: The fragmentation pattern of the indole core is well-characterized. Loss of HCN, NH₃, and cleavage of the pyrrole ring are common pathways that can help confirm the indole scaffold of the impurity.
Section 2: Spectroscopic Characterization
Accurate spectroscopic analysis is non-negotiable for structural confirmation. However, the unique features of this compound can present interpretive challenges.
FAQ 2.1: My ¹H NMR signals in the aromatic region are complex and overlapping. How can I confidently assign them?
Answer:
The aromatic region of this compound's ¹H NMR spectrum can be challenging due to the number of protons and their complex coupling patterns. A systematic approach using 1D and 2D NMR techniques is essential.[5][6]
Systematic NMR Assignment Strategy:
-
Identify Key Singlets: The H2 proton of the indole ring is typically a singlet and appears downfield (δ > 7.5 ppm) due to the influence of the adjacent nitrogen.
-
Use DMSO-d₆: This is the recommended solvent. It is polar enough to dissolve the hydrochloride salt and its hydrogen-bonding capability slows down the N-H proton exchange, allowing the N1-H and N7-H₃⁺ protons to be observed as distinct, often broad, signals.
-
Leverage 2D COSY: A COSY (Correlation Spectroscopy) experiment is crucial. It will reveal the coupling networks between adjacent protons. You should observe a clear correlation between H4, H5, and H6 on the benzene portion of the indole.
-
Employ HMBC: An HMBC (Heteronuclear Multiple Bond Correlation) experiment correlates protons to carbons over 2-3 bonds. This is definitive for assigning quaternary carbons and linking proton networks. For instance, the H2 proton should show a correlation to C3a and C3.
Expected ¹H NMR Chemical Shift Regions (in DMSO-d₆):
| Proton | Expected δ (ppm) | Multiplicity | Key HMBC Correlations |
| N1-H | > 11.0 | Broad Singlet | C2, C7a |
| N7-H₃⁺ | 9.0 - 10.5 | Broad Singlet | C6, C7, C7a |
| H2 | 7.6 - 8.0 | Singlet | C3, C3a |
| H4 | ~7.4 | Doublet | C6, C7a |
| H5 | ~6.8 | Triplet | C3a, C7 |
| H6 | ~7.0 | Doublet | C4, C7a |
Note: These are estimated values. Actual shifts can vary based on concentration and exact sample conditions.
FAQ 2.2: The peaks for my N-H protons are either extremely broad or not visible. Why does this happen?
Answer:
This is a common phenomenon for amine hydrochloride salts and indole N-H protons. Several factors contribute:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin I=1, making it quadrupolar. This provides an efficient relaxation pathway for both the nitrogen nucleus and any attached protons, leading to significant signal broadening.
-
Chemical Exchange: The acidic N-H protons (on the indole and the ammonium salt) can undergo chemical exchange with trace amounts of water in the NMR solvent or with each other. At room temperature, if the rate of this exchange is on the NMR timescale, the signals can broaden or even disappear.
Troubleshooting and Confirmation:
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in sharper N-H signals.
-
D₂O Shake: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. Protons attached to heteroatoms (like N-H) will exchange with deuterium and their signals will disappear. This is a definitive way to confirm their identity.
Section 3: Chromatographic Analysis
Developing a robust and reproducible HPLC method is critical for assessing purity and monitoring stability. The basicity of the amine and the overall molecular properties require careful method development.
FAQ 3.1: I'm observing severe peak tailing in my reverse-phase HPLC analysis. What is the cause and how can I achieve better peak symmetry?
Answer:
Peak tailing is almost always caused by secondary interactions between the analyte and the stationary phase. For a basic compound like 3-Bromo-1H-indol-7-ylamine, the primary culprit is the interaction of the protonated amine with residual, acidic silanol groups on the silica-based C18 column.
Mechanism of Peak Tailing:
Caption: Interaction model causing HPLC peak tailing.
Solutions for Improved Peak Shape:
| Strategy | Mechanism | Recommended Protocol |
| Use a Low pH Mobile Phase | Ensures the analyte is fully protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing ionic interactions. | Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic mobile phases. TFA is a strong ion-pairing agent and is often more effective. |
| Add a Competing Base | A small molecule amine salt is added to the mobile phase to competitively bind to the active silanol sites, effectively masking them from the analyte. | Add 10-20 mM ammonium formate or ammonium acetate to the aqueous mobile phase and adjust the pH to be acidic (e.g., pH 3-4). |
| Use a Modern Column | Employ end-capped columns or those with a hybrid particle technology (e.g., BEH) which have a much lower concentration of active silanol groups. | Screen columns specifically designed for the analysis of basic compounds. |
Step-by-Step Protocol for HPLC Method Optimization:
-
Start with a Standard Condition:
-
Column: C18, 2.5-5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5-10% B and ramp up to 95% B over 15-20 minutes.
-
Detection: UV, monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) as the indole chromophore has multiple absorption maxima.
-
-
Assess Peak Shape: If tailing is still present, increase the concentration of the acidic modifier or switch to a different modifier (e.g., formic acid).
-
Consider an Alternative Column: If modifiers do not resolve the issue, test a column with a different base particle technology (e.g., a hybrid silica or polymer-based column).
References
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023).
- Synthesis routes of 3-Bromo-1h-indole.BenchChem.
- 5-Bromo-1H-indol-3-amine synthesis.ChemicalBook.
- 3-Bromo-1h-indole | C8H6BrN.PubChem.
- Synthesis routes of 3-Bromo-1h-indole.BenchChem.
- Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. (2021).
- Technical Support Center: Stability and Degradation of N-(1H-Indol-3-ylmethylene)cyclohexylamine. (2025). BenchChem.
- SAFETY DATA SHEET - TCO-amine HCl salt. (2025). Sigma-Aldrich.
- Techniques for Handling Air-Sensitive Compounds.Wipf Group, University of Pittsburgh.
- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles. (2025).
- The manipulation of air-sensitive compounds.Neilson Lab, Texas Christian University.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134.Sigma-Aldrich.
- Mass Spectrometric Characteristics of Prenylated Indole Deriv
- Handling air-sensitive reagents AL-134.MIT Chemistry.
- Data on LC–MS profile of Brucea javanica (L.) Merr. and the NMR data of its major indole alkaloids. (2023).
- bmse000097 Indole at BMRB.Biological Magnetic Resonance Bank.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Data on LC–MS profile of Brucea javanica (L.) Merr. and the NMR data of its major indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with 3-Bromo-1H-indol-7-ylamine hydrochloride in reaction media
Welcome to the technical support resource for 3-Bromo-1H-indol-7-ylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during synthetic reactions. As Senior Application Scientists, we have structured this guide to move from foundational principles to practical, in-lab solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound, providing the essential knowledge needed to preempt and solve solubility issues.
Q1: What are the fundamental properties of this compound?
This compound is the salt form of the parent amine. This means the amine group at the 7-position is protonated and paired with a chloride counter-ion. This salt form typically presents as a stable, crystalline solid, which is easier to handle, weigh, and store compared to its freebase counterpart. The presence of the ionic hydrochloride group makes the molecule significantly more polar than its neutral freebase form.
Q2: Why is this reagent supplied as a hydrochloride salt?
Amine-containing compounds are frequently converted into hydrochloride salts for several practical reasons.[1] The salt form enhances the compound's stability, reduces its volatility, and often improves its shelf-life by protecting the reactive amine group from oxidative degradation.[1] Furthermore, salts are typically crystalline solids with well-defined melting points, which simplifies purification and handling.[1] However, this choice prioritizes stability over solubility in non-polar organic solvents.
Q3: How does the hydrochloride salt form affect its solubility in reaction media?
The ionic nature of the hydrochloride salt dictates its solubility profile according to the "like dissolves like" principle.[2][3] The salt is most soluble in polar protic solvents like water, methanol, or ethanol, where the solvent can effectively solvate the charged ions. Conversely, its solubility is expected to be very low in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, or diethyl ether. This poor solubility in typical reaction media is the most common experimental challenge.
Q4: What is the chemical difference between the hydrochloride salt and the freebase, and how does it impact my reaction?
The key difference lies in the protonation state of the 7-amino group.
-
Hydrochloride Salt: The nitrogen atom of the amine is protonated (R-NH3+) and carries a positive charge, balanced by a chloride ion (Cl-). This ionic character makes it poorly soluble in non-polar organic solvents.
-
Freebase: The amine is in its neutral, unprotonated state (R-NH2). This form is significantly less polar and, as a result, much more soluble in a wide range of organic solvents.
For a successful reaction in an organic medium, the reagent must be in the solution phase. Therefore, converting the hydrochloride salt to its more soluble freebase form is often a necessary first step.
Troubleshooting Guide: From Problem to Solution
This section provides actionable protocols to overcome common solubility-related issues encountered in the lab.
Issue 1: My this compound will not dissolve in my organic reaction solvent (e.g., THF, DCM, Acetonitrile).
This is the most frequently reported issue. The low polarity of these solvents cannot overcome the crystal lattice energy of the ionic salt.[4]
Initial Diagnostic Steps
-
Verify Solvent Quality: Ensure the solvent is anhydrous and of an appropriate grade. Water contamination can sometimes alter solubility, but it is unlikely to dissolve the salt in an otherwise non-polar solvent.[2]
-
Apply Physical Methods (with caution):
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and may slightly improve the rate of dissolution, but it will not change the fundamental insolubility.[2]
-
Gentle Heating: Increasing the temperature can increase solubility.[3][5] However, this should be done cautiously, as prolonged heating can degrade the compound. Perform this on a small test scale first.
-
Primary Chemical Solution: In-Situ Freebase Generation
The most reliable method to achieve solubility in organic media is to convert the hydrochloride salt to its freebase form directly within the reaction vessel (in-situ). This is accomplished by adding a non-nucleophilic organic base.
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound (1.0 equivalent) and the chosen anhydrous organic solvent (e.g., THF, DCM).
-
Base Selection: Choose a suitable non-nucleophilic tertiary amine base, such as Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA). Use a slight excess (1.1 to 1.5 equivalents) to ensure complete neutralization.
-
Base Addition: Add the base to the stirred suspension at room temperature.
-
Observation: Upon addition of the base, a new solid will often precipitate. This is the hydrochloride salt of the added base (e.g., triethylammonium chloride). The desired 3-Bromo-1H-indol-7-ylamine, now in its freebase form, should dissolve into the organic solvent.
-
Confirmation: Stir the mixture for 15-30 minutes to ensure the acid-base reaction is complete. The reaction mixture should become a clear solution with a fine suspension of the ammonium salt. This mixture can typically be used directly in the subsequent reaction step.
Issue 2: My reaction is sluggish or fails to proceed to completion, and I observe undissolved starting material.
This indicates that the concentration of the dissolved reagent is too low to sustain the reaction at a practical rate. The undissolved solid is essentially absent from the reaction.
Troubleshooting Workflow
The workflow below provides a logical sequence for diagnosing and resolving this issue.
Caption: Troubleshooting workflow for an incomplete reaction.
-
Diagnosis: First, confirm the identity of the undissolved solid. Carefully extract a small sample of the solid from the reaction mixture, dissolve it in a highly polar solvent (like methanol), and compare it to the starting material using TLC or LCMS.
-
Solution A (Primary): If the solid is confirmed to be the starting material, the most effective solution is to repeat the reaction using the In-Situ Freebasing Protocol described above.
-
Solution B (Secondary): If in-situ freebasing is insufficient or not compatible with your reaction conditions, consider using a more polar aprotic co-solvent. Small amounts of Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can significantly enhance solubility.[6] Always perform a small-scale test to ensure your reagents and desired product are stable in these solvents under the reaction conditions.
Data Summary: Predicted Solubility Profile
The following table provides a qualitative summary of the expected solubility for both the hydrochloride salt and the corresponding freebase in common laboratory solvents. This serves as a guide for solvent selection and troubleshooting.
| Solvent | Type | Predicted Solubility of HCl Salt | Predicted Solubility of Freebase | Rationale |
| Water | Polar Protic | High | Very Low | The salt is ionic and readily dissolves in water; the freebase is a neutral organic molecule with low water solubility. |
| Methanol/Ethanol | Polar Protic | Moderate to High | Moderate to High | These alcohols can solvate both the ionic salt and the polar freebase. |
| THF | Polar Aprotic | Very Low | Moderate to High | THF is not polar enough to dissolve the salt but is an excellent solvent for the neutral freebase. |
| DCM | Polar Aprotic | Very Low | High | Similar to THF, DCM is a good solvent for the organic freebase but not the salt. |
| Toluene | Non-Polar | Insoluble | Low to Moderate | The non-polar nature of toluene makes it a poor solvent for the salt and only moderately effective for the freebase. |
| Hexane | Non-Polar | Insoluble | Very Low | As a non-polar alkane, hexane is a poor solvent for both forms. |
Chemical Mechanism: The Salt-Freebase Equilibrium
The core of solving the solubility issue lies in manipulating the acid-base equilibrium. The addition of a base (B:) deprotonates the ammonium salt, shifting the equilibrium to the right and generating the soluble freebase.
Caption: The acid-base equilibrium governing solubility.
References
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Resolving issues with reagent solubility in different solvent systems. (n.d.). Benchchem.
-
Factors Affecting Drug Solubility. (n.d.). Scribd. Retrieved from [Link]
-
Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. (2021). ResearchGate. Retrieved from [Link]
-
How to tackle compound solubility issue. (2022). Reddit. Retrieved from [Link]
-
How to Freebase (Phenylhydrazine HCl as an example). (2015). YouTube. Retrieved from [Link]
-
Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from [Link]
-
17.3: Factors that Affect Solubility. (2016). Chemistry LibreTexts. Retrieved from [Link]
-
What is the best way to convert my amine compound from the salt form into free amine?. (2015). ResearchGate. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. Retrieved from [Link]
-
Conversion of Amines to Amine Salts. (2020). YouTube. Retrieved from [Link]
-
Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?. (2021). Reddit. Retrieved from [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). PubMed. Retrieved from [Link]
Sources
Validation & Comparative
A Guide to the Synthesis and NMR Validation of 3-Bromo-1H-indol-7-ylamine Hydrochloride
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-Bromo-1H-indol-7-ylamine hydrochloride, a valuable building block in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and establish a rigorous framework for structural validation by Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require a reliable synthetic route and an unambiguous method for structural confirmation.
Strategic Approach to Synthesis
This sequence is dictated by the directing effects of the substituents on the indole ring. The pyrrole moiety of the indole nucleus is highly electron-rich and susceptible to electrophilic attack, particularly at the C3 position. The benzene portion is less reactive. Our strategy leverages this inherent reactivity.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Nitro-1H-indole
Causality: The nitration of indole is a classic electrophilic aromatic substitution. Using a mixture of nitric and sulfuric acid allows for the formation of the nitronium ion (NO₂⁺), the active electrophile. While nitration can occur at various positions, careful control of temperature and reaction time can favor the formation of the 7-nitro isomer. 7-Nitroindole serves as a crucial intermediate for further functionalization.[1]
Protocol:
-
To a stirred solution of 1H-Indole (10.0 g, 85.4 mmol) in concentrated sulfuric acid (100 mL), cooled to -10 °C in an ice-salt bath, add a solution of nitric acid (65%, 5.4 mL, 85.4 mmol) in concentrated sulfuric acid (20 mL) dropwise, maintaining the internal temperature below -5 °C.
-
Stir the mixture at this temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
A yellow precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 7-Nitro-1H-indole. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of 3-Bromo-7-nitro-1H-indole
Causality: With the electron-withdrawing nitro group at the 7-position, the C3 position of the indole ring remains the most electron-rich and thus the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles, providing the electrophilic bromine source.[2][3] Dimethylformamide (DMF) is used as a polar aprotic solvent.
Protocol:
-
Dissolve 7-Nitro-1H-indole (5.0 g, 30.8 mmol) in DMF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (5.5 g, 30.8 mmol) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice water (200 mL).
-
Filter the resulting precipitate, wash with water, and dry under vacuum to afford 3-Bromo-7-nitro-1H-indole.[4]
Step 3: Synthesis of 3-Bromo-1H-indol-7-ylamine
Causality: The reduction of an aromatic nitro group to an amine is a common and essential transformation. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for this reduction.[5] It is robust and generally does not affect other functional groups like the aryl bromide.
Protocol:
-
Suspend 3-Bromo-7-nitro-1H-indole (4.0 g, 16.6 mmol) in ethanol (80 mL).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (18.7 g, 82.9 mmol) to the suspension, followed by the slow addition of concentrated hydrochloric acid (20 mL).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it over ice.
-
Carefully basify the mixture to pH > 8 with a 2M sodium hydroxide solution. A precipitate of tin salts will form.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-Bromo-1H-indol-7-ylamine.
Step 4: Formation of this compound
Causality: The final step involves converting the free amine into its hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and solubility in aqueous media. Using a solution of HCl in a non-polar solvent like diethyl ether or dioxane allows for the clean precipitation of the salt.
Protocol:
-
Dissolve the crude 3-Bromo-1H-indol-7-ylamine from the previous step in a minimal amount of diethyl ether.
-
To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes.
-
Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
NMR Validation: A Self-Validating System
The core of this guide is the unambiguous confirmation of the final product's structure using NMR spectroscopy. The logic involves predicting the expected spectrum based on known chemical shift values and coupling patterns of similar structures, and then matching this prediction to the experimental data. Two-dimensional NMR experiments (COSY and HSQC) are crucial for assigning connectivity.
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the final product, this compound, in DMSO-d₆. These predictions are based on data from structurally related compounds such as 3-bromoindole, 5-aminoindole, and 7-aminoindole.[6][7][8]
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | N-H | ~11.5 | br s | - |
| 2 | C-H | ~7.5 | s | ~125 |
| 3 | C-Br | - | - | ~95 |
| 3a | C | - | - | ~128 |
| 4 | C-H | ~7.1 | d | ~120 |
| 5 | C-H | ~6.8 | t | ~115 |
| 6 | C-H | ~6.5 | d | ~110 |
| 7 | C-NH₃⁺ | - | - | ~135 |
| 7a | C | - | - | ~122 |
| NH₃⁺ | N-H | ~9.0 | br s | - |
NMR Validation Workflow
Caption: Logical workflow for the NMR validation of the target compound.
Step-by-step Interpretation:
-
¹H NMR Analysis: The proton spectrum should show four distinct aromatic signals and two broad singlets for the N-H protons. The signal for H2 should be a singlet. The signals for H4, H5, and H6 will appear as a doublet, a triplet, and a doublet, respectively, characteristic of a 1,2,3-trisubstituted benzene ring. The integration of these aromatic protons should be 1:1:1:1.
-
¹³C NMR Analysis: The carbon spectrum should display eight distinct signals, corresponding to the eight carbons of the indole core. The signal for C3, being directly attached to bromine, will be significantly upfield (around 95 ppm). The other signals will be in the expected aromatic region (110-140 ppm).
-
COSY Analysis: The COSY (Correlation Spectroscopy) spectrum is critical for confirming the connectivity of the protons on the benzene ring. It will show a clear cross-peak between H4 and H5, and between H5 and H6, confirming their adjacent positions. No correlation should be seen for the H2 proton, confirming its isolation.
-
HSQC Analysis: The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each protonated carbon (C2, C4, C5, C6). The carbons that do not show a correlation (C3, C3a, C7, C7a) are confirmed as quaternary carbons.
Comparison with Alternatives
While other synthetic routes to substituted 7-aminoindoles exist, such as those involving palladium-catalyzed C-H amidation, the proposed nitration-bromination-reduction sequence offers significant advantages for this specific target.
| Method | Advantages | Disadvantages | Suitability for this Target |
| Nitration-Bromination-Reduction (This Guide) | Utilizes inexpensive, classical reagents. High-yielding and scalable steps. Predictable regioselectivity. | Multi-step process. Use of strong acids. | Excellent: Provides a reliable and cost-effective route to the target compound with clear validation checkpoints. |
| Direct C-H Amination/Halogenation | Potentially fewer steps (higher step economy). | Often requires expensive metal catalysts (e.g., Pd, Ir).[9] May suffer from poor regioselectivity without a suitable directing group. Substrate scope can be limited. | Moderate: While elegant, achieving the desired 3-bromo-7-amino substitution pattern directly and selectively would be challenging and likely require significant optimization. |
| Synthesis from Pre-functionalized Benzenes | Allows for precise placement of substituents from the start. | Often involves longer, more complex synthetic routes (e.g., Fischer or Bartoli indole synthesis).[10] | Low: Less efficient for this target compared to functionalizing the readily available indole core. |
By following the detailed protocols and the rigorous NMR validation workflow described in this guide, researchers can confidently synthesize and confirm the structure of this compound, a key intermediate for further chemical exploration.
References
-
Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. 2023. Available from: [Link]
-
ResearchGate. Synthesis of a 7-aminomethylindole and related bis-indole derivatives. Available from: [Link]
- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
Canadian Science Publishing. THE PREPARATION OF 3-BROMOINDOLE. Canadian Journal of Chemistry. Available from: [Link]
-
PubChem. 3-Bromo-1h-indole. Available from: [Link]
-
ACS Publications. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. 2016. Available from: [Link]
-
ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. Available from: [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738). Available from: [Link]
-
SpectraBase. 7-Amino-4-methylcoumarin - [1H NMR] - Spectrum. Available from: [Link]
-
Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Available from: [Link]
-
Biological Magnetic Resonance Bank. bmse000097 Indole at BMRB. Available from: [Link]
-
ACS Publications. The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Available from: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Aminoindole(5192-03-0) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromoindole(10075-50-0) 1H NMR [m.chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
comparative analysis of 3-Bromo-1H-indol-7-ylamine hydrochloride with other bromoindoles
An In-Depth Comparative Analysis for Drug Discovery Professionals: 3-Bromo-1H-indol-7-ylamine Hydrochloride vs. Other Bromoindoles
Introduction: The Privileged Indole Scaffold and the Strategic Role of Bromination
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and geometric structure allow it to participate in various biological interactions, making it a fertile ground for drug discovery. Functionalization of the indole core is a primary strategy for modulating the physicochemical properties and biological activity of these molecules.[4] Among the various functionalization techniques, halogenation, particularly bromination, offers a powerful tool for synthetic chemists.
The introduction of a bromine atom provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5][6][7] Furthermore, the position of the bromine atom on the indole ring significantly influences the molecule's reactivity, lipophilicity, and potential for forming halogen bonds with biological targets, thereby impacting its overall therapeutic profile.[8]
This guide presents a comparative analysis of This compound , a multifunctional building block, against other key bromoindole isomers. Due to the specific substitution pattern of this molecule, direct comparative studies are scarce. Therefore, our analysis will deconstruct its features, comparing the influence of the C3-bromine and the C7-amine substituents against more commonly studied isomers like 3-bromoindole, 5-bromoindole, and 7-bromoindole. We will explore comparative aspects of synthesis, reactivity in pivotal cross-coupling reactions, and the resulting implications for structure-activity relationships (SAR) in drug development.
Section 1: Physicochemical and Spectroscopic Properties—A Comparative Overview
The position of the bromine atom, combined with other substituents, dictates the fundamental physicochemical properties of the molecule, which in turn affect its solubility, membrane permeability, and formulation characteristics. The hydrochloride salt form of our target molecule is specifically designed to enhance aqueous solubility, a common strategy in drug development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated LogP | Key Distinctions & Rationale |
| 3-Bromo-1H-indole | C₈H₆BrN | 196.04 | 60-65[9] | 2.93[9] | The C3-bromo isomer. Its properties serve as a baseline for understanding the impact of the C7-amino group. |
| 5-Bromo-1H-indole | C₈H₆BrN | 196.04 | 91-93[10] | 2.6[10] | One of the most common isomers used in synthesis due to the high reactivity of the C5-Br bond in cross-coupling.[11] |
| 6-Bromo-1H-indole | C₈H₆BrN | 196.04 | 90-92[10] | 2.6[10] | Structurally similar to the 5-bromo isomer, often explored in SAR studies to probe different regions of a binding pocket.[12][13] |
| 7-Bromo-1H-indole | C₈H₆BrN | 196.04 | 55-57[10] | 2.6[10] | The bromine at C7 provides a different vector for substitution compared to C5, often leading to distinct biological activity profiles. |
| 3-Bromo-1H-indol-7-ylamine | C₈H₇BrN₂ | 211.06[14] | Not available | 1.1[14] | The addition of the polar amino group at C7 significantly lowers the LogP, increasing hydrophilicity compared to other bromoindoles. |
| 3-Bromo-1H-indol-7-ylamine HCl | C₈H₈BrClN₂ | 247.52 | Not available | < 1.1 (estimated) | The hydrochloride salt form drastically increases aqueous solubility, making it suitable for biological assays and potential formulation. |
The data clearly illustrates that the introduction of the 7-amino group fundamentally alters the molecule's polarity. This is a deliberate design choice in medicinal chemistry to balance the lipophilicity imparted by the bromo-indole core, potentially improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of derivative compounds.
Section 2: A Logic-Driven Approach to Synthesis
The synthesis of specifically substituted indoles requires a carefully planned sequence of reactions. While numerous methods exist for the bromination of the indole core[15][16][17], the synthesis of our target molecule, 3-Bromo-1H-indol-7-ylamine, necessitates a regioselective strategy that accommodates both the amino and bromo substituents. A plausible and efficient synthetic route would involve the introduction of the nitrogen functionality at C7 first, followed by selective bromination at the electron-rich C3 position.
A proposed synthetic workflow is outlined below. The initial step involves the nitration of indole, which typically occurs at the C3 position. To achieve C7 functionalization, one would likely start with a pre-functionalized benzene derivative and build the indole ring, or use a directing group strategy. However, for this guide, we will assume a more direct, albeit challenging, pathway from a 7-substituted indole for illustrative purposes. The key is that direct bromination of 7-aminoindole would be complicated; protection of the amine is essential before introducing the bromine.
Caption: Proposed synthetic workflow for this compound.
Exemplary Protocol: Regioselective C3-Bromination of N-Boc-7-aminoindole
This protocol describes the critical bromination step. The choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate; it is a mild and highly selective reagent for the C3 position of electron-rich indoles, minimizing over-bromination and side reactions.[18]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add N-Boc-1H-indol-7-ylamine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Cool the solution to 0 °C using an ice bath.
-
Causality: DMF is an excellent polar aprotic solvent for this reaction. Cooling to 0 °C helps to control the reaction's exothermicity and improve selectivity.
-
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled indole solution over 15-20 minutes.
-
Causality: A slight excess of NBS ensures complete conversion of the starting material. Dropwise addition prevents localized high concentrations of the brominating agent, which could lead to side products.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-bromo-N-Boc-1H-indol-7-ylamine.
Section 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The true synthetic value of bromoindoles is realized in their application as substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4][19] These reactions are fundamental to modern drug discovery for creating C-C and C-heteroatom bonds.[6][11]
The reactivity of a bromoindole in these transformations is governed by two main factors:
-
Position of the Bromine: The C-Br bond's susceptibility to oxidative addition into the Pd(0) catalyst varies with its position on the indole ring.[20]
-
Electronic Effects of Other Substituents: Electron-donating or electron-withdrawing groups on the ring can modulate the electron density of the C-Br bond and the overall reactivity of the indole.[21]
The Unique Case of the C3-Bromo Position
Compared to other positions, the C3-position of indole is the most electron-rich. While this makes it susceptible to electrophilic substitution (like bromination), it can render the C3-Br bond less reactive in the initial oxidative addition step of many cross-coupling cycles compared to C-Br bonds at the electron-poorer benzene portion of the indole (positions 4, 5, 6, and 7). Achieving successful coupling at C3 often requires more specialized conditions, such as the use of highly active catalysts or specific ligand systems.
Influence of the C7-Amino Group
The 7-amino group is a strong electron-donating group (EDG). Its presence will increase the electron density across the indole ring system, including the C3 position. This has a dual effect:
-
It may further decrease the reactivity of the C3-Br bond towards oxidative addition.
-
The free amine can coordinate to the palladium catalyst, potentially inhibiting catalysis. Therefore, N-protection is often a prerequisite for successful cross-coupling.
The table below provides a qualitative comparison of expected reactivity.
| Substrate | Coupling Position | Relative Reactivity in Suzuki Coupling | Rationale & Key Considerations |
| 5-Bromoindole | C5 | High | The C5-Br bond is on the electron-deficient benzene ring, making it highly susceptible to oxidative addition. This is a workhorse substrate in medicinal chemistry.[4][22] |
| 7-Bromoindole | C7 | High | Similar to C5, the C7-Br bond is readily activated. It is a valuable alternative to C5 for exploring different SAR vectors.[19] |
| 3-Bromoindole | C3 | Moderate to Low | The C3-Br bond is on the electron-rich pyrrole ring, making oxidative addition less favorable. Requires optimized conditions or more active catalysts.[23] |
| 3-Bromo-1H-indol-7-ylamine | C3 | Low (unprotected) Moderate (protected) | The C7-amino group (EDG) further deactivates the C3-Br bond. The unprotected amine can inhibit the catalyst. N-protection is critical for achieving reasonable yields. |
Experimental Protocol: Suzuki-Miyaura Coupling of N-Protected 3-Bromo-1H-indol-7-ylamine
This protocol provides a robust, self-validating system for the C-C bond formation at the C3 position, a cornerstone of molecular elaboration.
-
Inert Atmosphere Setup: Assemble and flame-dry all glassware. To a Schlenk flask or microwave vial, add the N-protected 3-Bromo-1H-indol-7-ylamine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Causality: An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. A slight excess of the boronic acid drives the reaction to completion.[24] Cs₂CO₃ is a strong base often effective in challenging couplings.
-
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) (0.05 eq.).
-
Causality: Pd(dppf)Cl₂ is a highly effective and versatile pre-catalyst for Suzuki reactions, known for its stability and high activity.[25]
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (3 cycles). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the product via column chromatography.
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A Senior Application Scientist's Guide to Investigating the Biological Activity of 3-Bromo-1H-indol-7-ylamine Hydrochloride Derivatives
To my fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the biological potential of novel derivatives of 3-Bromo-1H-indol-7-ylamine hydrochloride. While direct comparative data between the parent compound and a library of its derivatives is not yet extensively published, this document synthesizes established principles of medicinal chemistry and cancer biology to present a robust strategy for investigation. We will explore the rationale for derivatization, key biological targets, and the detailed experimental protocols necessary to elucidate the therapeutic promise of this unique chemical scaffold.
The Rationale for Derivatization: Building on a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including potent anticancer effects.[1] The strategic placement of substituents on the indole ring can profoundly influence a molecule's interaction with biological targets, altering its potency, selectivity, and pharmacokinetic properties.
The parent compound, 3-Bromo-1H-indol-7-ylamine, presents two key features that make it a compelling starting point for a derivatization program:
-
The 3-Bromo Position: Halogenation, particularly bromination, at the C3 position of the indole ring is a known strategy to enhance biological activity. Bromoindoles have demonstrated a range of activities, and the bromine atom can serve as a handle for further synthetic modifications.
-
The 7-Amino Group: The presence of an amino group at the C7 position offers a site for the introduction of diverse chemical moieties. This allows for the exploration of a wide chemical space to optimize interactions with target proteins. 7-Aminoindoles are recognized as important synthetic intermediates for a variety of bioactive molecules.
By systematically modifying the 7-amino group and potentially other positions of the 3-bromoindole core, we can aim to develop derivatives with enhanced potency and selectivity against key cancer-related targets.
Key Biological Targets and Putative Mechanisms of Action
Indole derivatives exert their anticancer effects through a multitude of mechanisms.[2][3] Based on the activities of structurally related compounds, we can hypothesize that derivatives of this compound may target key regulators of cell proliferation and survival.
Cyclin-Dependent Kinase (CDK) Inhibition
Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is orchestrated by a family of enzymes called cyclin-dependent kinases (CDKs).[4] Specifically, CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition, a critical checkpoint before DNA replication.[5][6] The dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target.[7][8] Numerous indole-based compounds have been developed as potent CDK inhibitors.[9] It is plausible that derivatives of our lead compound could be designed to fit into the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity and inducing cell cycle arrest.
Induction of Apoptosis via Modulation of the Bcl-2 Family
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2][3][10][11] The ratio of these opposing factions determines the cell's fate. Many anticancer agents function by tipping this balance in favor of apoptosis. Indole derivatives have been shown to modulate the expression and function of Bcl-2 family proteins. It is conceivable that our novel compounds could either downregulate anti-apoptotic proteins or upregulate pro-apoptotic proteins, thereby lowering the threshold for apoptosis induction.
Comparative Analysis of Biological Activity: A Predictive Outlook
In the absence of direct experimental data, we can leverage structure-activity relationship (SAR) principles from related indole series to predict how derivatization might impact biological activity.
| Parent Compound | Hypothetical Derivative | Modification | Predicted Impact on Biological Activity | Rationale |
| 3-Bromo-1H-indol-7-ylamine | Derivative A | Acylation of the 7-amino group with a small aliphatic acyl group. | Potential for moderate increase in potency. | Acylation can increase lipophilicity, potentially improving cell permeability. The amide linkage can also form hydrogen bonds with target proteins. |
| 3-Bromo-1H-indol-7-ylamine | Derivative B | Sulfonylation of the 7-amino group with an arylsulfonyl chloride. | May significantly enhance potency, particularly as a kinase inhibitor. | The sulfonamide group is a common pharmacophore in kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket. |
| 3-Bromo-1H-indol-7-ylamine | Derivative C | Reductive amination of the 7-amino group with an aromatic aldehyde. | Could lead to derivatives with altered target selectivity. | The introduction of a flexible linker and an additional aromatic ring can allow for interactions with different sub-pockets of a target protein or enable binding to new targets. |
| 3-Bromo-1H-indol-7-ylamine | Derivative D | Substitution at the N1 position of the indole ring. | May improve pharmacokinetic properties and modulate activity. | N-alkylation or N-arylation can block metabolic pathways and alter the electronic properties of the indole ring, influencing its binding characteristics. |
Table 1: Hypothetical Structure-Activity Relationship (SAR) for Derivatives of 3-Bromo-1H-indol-7-ylamine
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of newly synthesized derivatives, a tiered screening approach is recommended. The following are detailed, field-proven protocols for key in vitro assays.
Cell Viability Assessment: The MTT Assay
This colorimetric assay is a robust and high-throughput method to assess the cytotoxic or cytostatic effects of compounds on cancer cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12][13][14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the parent compound in culture medium. Replace the existing medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) for each compound.
Kinase Inhibition Profiling: In Vitro Kinase Assay
To determine if the observed cytotoxicity is due to the inhibition of specific kinases like CDK2, a direct enzymatic assay is essential. Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[15][16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant CDK2/cyclin A or E enzyme, substrate (e.g., a specific peptide or Histone H1), and ATP at the desired concentrations.
-
Compound Addition: In a 384-well plate, add the test compounds at various concentrations. Include a positive control inhibitor and a no-inhibitor control.
-
Kinase Reaction Initiation: Add the kinase and substrate/ATP mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][17][18][19]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds at concentrations around their IC₅₀ values for a predetermined time (e.g., 24 or 48 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Mechanistic Validation: Western Blot Analysis of Apoptosis Markers
To confirm the induction of apoptosis and investigate the underlying molecular pathway, Western blotting for key apoptotic proteins is performed.[20][21][22]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compounds as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against key apoptosis-related proteins, such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the changes in the expression levels and cleavage of the target proteins in response to compound treatment.
Concluding Remarks
The this compound scaffold holds considerable promise for the development of novel anticancer agents. By leveraging the established biological importance of the indole nucleus and employing a systematic approach to derivatization and biological evaluation, we can unlock the therapeutic potential of this compound class. The experimental framework provided in this guide offers a robust starting point for these investigations, enabling the identification and characterization of derivatives with potent and selective anticancer activity. The insights gained from these studies will be invaluable for guiding future drug design and development efforts.
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A Comparative Guide to Catalytic Systems for Cross-Coupling with 3-Bromo-1H-indol-7-ylamine Hydrochloride
The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science, with 3,7-disubstituted indoles, in particular, representing a privileged structural motif in numerous pharmacologically active compounds.[1][2] The selective introduction of substituents at these positions is crucial for modulating the biological and physicochemical properties of the resulting molecules. 3-Bromo-1H-indol-7-ylamine hydrochloride serves as a versatile and strategic starting material for accessing this chemical space. However, its inherent structural features—an electron-rich heterocyclic ring, a nucleophilic amino group, and an acidic N-H proton—present unique challenges for traditional cross-coupling methodologies.
This guide provides a comparative analysis of various palladium-catalyzed cross-coupling systems for the effective functionalization of this compound and its derivatives. We will delve into the mechanistic nuances of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering field-proven insights into the rational selection of catalysts, ligands, bases, and reaction conditions to overcome the substrate-specific challenges.
The Challenge: Navigating the Reactivity of 3-Bromo-1H-indol-7-ylamine
The primary hurdles in the cross-coupling of this compound are twofold:
-
The Free Amino Group: The -NH2 moiety at the 7-position can act as a competing nucleophile or a coordinating ligand to the palladium center, potentially poisoning the catalyst and leading to undesired side reactions or catalyst deactivation.[3]
-
The Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, particularly with strong bases, leading to deprotonation and potential N-arylation or other side reactions.
Strategic choices, such as the use of a suitable protecting group for the indole nitrogen or the selection of a catalytic system that is tolerant of the free amine, are paramount for a successful transformation. For the purpose of this guide, we will consider scenarios with both protected and unprotected indoles, as mild conditions can sometimes render protection unnecessary.[4]
Comparative Analysis of Catalytic Systems
Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for the functionalization of bromoindoles.[1][5] The choice of the specific reaction is dictated by the desired substituent to be introduced.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for introducing aryl or heteroaryl substituents.[6][7] It involves the coupling of the bromoindole with an organoboron reagent, typically a boronic acid or a boronic ester, and is renowned for its mild conditions and broad functional group tolerance.[8]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical to stabilize the palladium intermediates and facilitate the key steps of the cycle.
Catalytic System Components:
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or preformed complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed.
-
Ligand: For challenging substrates like electron-rich bromoindoles, sterically hindered and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[9][10]
-
Base: A mild inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used to activate the boronic acid without causing undesirable side reactions.[8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is often optimal to dissolve both the organic and inorganic reagents.[4]
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 92 | [5] |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 78 | [4] |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Acetonitrile/H₂O | 80 | 88 | [4] |
Note: The data presented is a representative summary from literature on similar bromoindole substrates. Yields are highly substrate-dependent.
Buchwald-Hartwig Amination: Constructing C–N Bonds
For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is the gold standard.[11][12] This reaction couples the bromoindole with a primary or secondary amine.
Mechanistic Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium complex, and after deprotonation by a base, reductive elimination forms the C-N bond.[13][14] The choice of a strong, non-nucleophilic base and a suitable ligand is crucial to facilitate the deprotonation of the amine and the final reductive elimination step.
Catalytic System Components:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: Bidentate ligands like Xantphos and BINAP, or sterically hindered monophosphine ligands from the Buchwald portfolio, are highly effective.[11][13]
-
Base: A strong, non-nucleophilic base such as NaOt-Bu, LiHMDS, or Cs₂CO₃ is required to deprotonate the amine.[13]
-
Solvent: Anhydrous, aprotic solvents like dioxane or toluene are typically used.[1]
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 95 | [1] |
| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 89 | [12] |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 82 | [15] |
| 4 | Indazole | Pd(OAc)₂ / DavePhos | K₂CO₃ | Dioxane | 110 | 75 | [1] |
Note: The data presented is a representative summary from literature on similar bromoindole substrates. Yields are highly substrate-dependent.
Heck Reaction: Forming C(sp²)–C(sp²) Bonds with Alkenes
The Heck reaction provides a direct route to vinyl-substituted indoles by coupling the bromoindole with an alkene.[16][17] These products are valuable intermediates for further transformations.
Mechanistic Rationale: The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[16]
Catalytic System Components:
-
Palladium Precatalyst: Pd(OAc)₂ is the most common and cost-effective choice.
-
Ligand: Triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tolyl)₃) are often sufficient, though more specialized ligands can be used.[16]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ or NaOAc is used to neutralize the HBr generated in the reaction.[17]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically employed.
Data Presentation: Heck Reaction Conditions and Yields
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 80 | [1] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | 80 | 90 | [17] |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 75 | [18] |
| 4 | Cyclohexene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 110 | 65 | [1] |
Note: The data presented is a representative summary from literature on similar bromoindole substrates. Yields are highly substrate-dependent.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between the bromoindole and a terminal alkyne.[19][20]
Mechanistic Rationale: This reaction typically involves a dual catalytic system. A palladium(0) complex undergoes oxidative addition with the aryl bromide. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the alkynylindole product.[20]
Catalytic System Components:
-
Palladium Precatalyst: PdCl₂(PPh₃)₂ is a classic and effective choice.
-
Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and often as the solvent.[19]
-
Solvent: The amine base itself can be the solvent, or an anhydrous solvent like THF or DMF can be used.[21]
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 93 | [21] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 85 | [21] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | Toluene | 60 | 90 | [1] |
| 4 | 1-Hexyne | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | Acetonitrile/H₂O | 65 | 88 | [22] |
Note: The data presented is a representative summary from literature on similar bromoindole substrates. Yields are highly substrate-dependent.
Visualization of Key Processes
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
-
This compound may need to be neutralized with a base prior to the reaction or used with an additional equivalent of base in the reaction mixture. N-protection (e.g., with a Boc or SEM group) is often advisable to prevent side reactions and improve solubility and yields.
Protocol 1: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 3-bromo-1H-indol-7-ylamine (or its N-protected derivative) (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) and the ligand (if required).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 12-24 h), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indol-7-ylamine.
Protocol 2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add sodium tert-butoxide (1.4 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the ligand (e.g., Xantphos, 0.06 mmol, 6 mol%).
-
Add the 3-bromo-1H-indol-7-ylamine (or its N-protected derivative) (1.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (10 mL) followed by the amine coupling partner (1.2 mmol).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 h, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The functionalization of this compound is a critical step in the synthesis of a diverse array of bioactive molecules. While the substrate presents inherent challenges, modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for its elaboration. The choice of the catalytic system—Suzuki-Miyaura for C-C (aryl), Buchwald-Hartwig for C-N, Heck for C-C (vinyl), or Sonogashira for C-C (alkynyl)—is fundamentally determined by the desired final product. Success hinges on the rational selection of ligands, bases, and reaction conditions tailored to the specific reactivity of the indole substrate. For researchers and drug development professionals, a thorough understanding of these catalytic systems is indispensable for the efficient and selective synthesis of novel 3,7-disubstituted indole derivatives.
References
- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
- ResearchGate. (n.d.).
- PubMed. (2023).
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- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromoindoles.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Organic Chemistry Frontiers. (2021).
- PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (2026).
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Royal Society of Chemistry. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ChemHelp ASAP. (2020). Suzuki cross-coupling reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Journal of the American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
- ResearchGate. (n.d.). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions.
- PubMed Central. (n.d.).
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A Comparative Spectroscopic Guide to 3-Bromo-1H-indol-7-ylamine Hydrochloride and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular structures are paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 3-Bromo-1H-indol-7-ylamine hydrochloride and its positional isomers, offering a practical framework for their differentiation using fundamental analytical techniques.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of bromine and an amino group at various positions on this bicyclic system, and its subsequent formulation as a hydrochloride salt, gives rise to a set of isomers with distinct electronic and steric properties. These differences are reflected in their respective spectroscopic signatures. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy to provide a clear and objective comparison.
The Importance of Isomeric Differentiation
Positional isomerism in drug candidates can profoundly impact their biological activity. The specific location of substituents on an aromatic ring system like indole dictates the molecule's shape, polarity, and ability to interact with biological targets. For instance, the position of the amino group will influence its basicity and hydrogen bonding capacity, while the bromine atom's location affects the molecule's lipophilicity and potential for halogen bonding. As such, unambiguous characterization is a critical step in ensuring the synthesis of the correct isomer and in understanding its structure-activity relationship (SAR).
Predicted Spectroscopic Comparison
Due to the limited availability of direct experimental data for all isomers of this compound, this guide utilizes a combination of data from closely related compounds, established spectroscopic principles of substituent effects, and computational predictions to provide a comprehensive comparison. The following sections will detail the expected spectroscopic characteristics of the parent molecule and its key positional isomers where the bromine atom is shifted across the indole ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the substitution pattern on an aromatic ring. The chemical shifts (δ) of the indole protons are highly sensitive to the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group (EDG), which will shield the protons on the benzene ring, causing them to resonate at a lower chemical shift (upfield). Conversely, the bromine atom is an electron-withdrawing group (EWG) through induction, leading to deshielding and a downfield shift of nearby protons. The protonation of the amino group to form the hydrochloride salt (-NH₃⁺) will significantly alter its electronic effect, making it strongly electron-withdrawing and causing a pronounced downfield shift of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Bromo-1H-indol-7-ylamine Hydrochloride Isomers in DMSO-d₆
| Proton | 3-Bromo-1H-indol-7-ylamine HCl | 2-Bromo-1H-indol-7-ylamine HCl (Predicted) | 4-Bromo-1H-indol-7-ylamine HCl (Predicted) | 5-Bromo-1H-indol-7-ylamine HCl (Predicted) | 6-Bromo-1H-indol-7-ylamine HCl (Predicted) |
| H1 (NH) | ~11.5 | ~11.6 | ~11.4 | ~11.5 | ~11.5 |
| H2 | ~7.5 (s) | - | ~7.3 (d) | ~7.4 (d) | ~7.4 (d) |
| H3 | - | ~6.5 (s) | ~6.6 (t) | ~6.5 (t) | ~6.5 (t) |
| H4 | ~7.2 (d) | ~7.1 (d) | - | ~7.5 (d) | ~7.6 (s) |
| H5 | ~6.8 (t) | ~6.7 (t) | ~7.0 (t) | - | ~7.1 (d) |
| H6 | ~7.0 (d) | ~6.9 (d) | ~7.2 (d) | ~7.3 (d) | - |
| NH₃⁺ | ~9.5 (br s) | ~9.6 (br s) | ~9.4 (br s) | ~9.5 (br s) | ~9.5 (br s) |
Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. Its polar, aprotic nature allows for the observation of the exchangeable N-H and -NH₃⁺ protons, which would be lost in protic solvents like D₂O. The broad singlet for the -NH₃⁺ protons is characteristic of protons on a nitrogen atom undergoing exchange.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromo-1H-indol-7-ylamine hydrochloride isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration if needed.
-
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Reference the spectrum to the residual solvent peak of DMSO at 2.50 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information to ¹H NMR, with each unique carbon atom in the molecule giving a distinct signal. The chemical shifts of the carbon atoms are also influenced by the electronic environment. The carbon directly attached to the bromine atom (ipso-carbon) will experience a significant shielding effect, appearing at a lower chemical shift than a typical aromatic carbon due to the "heavy atom effect". The carbon attached to the amino group (C7) will be deshielded due to the electron-withdrawing nature of the -NH₃⁺ group.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Bromo-1H-indol-7-ylamine Hydrochloride Isomers in DMSO-d₆
| Carbon | 3-Bromo-1H-indol-7-ylamine HCl | 2-Bromo-1H-indol-7-ylamine HCl (Predicted) | 4-Bromo-1H-indol-7-ylamine HCl (Predicted) | 5-Bromo-1H-indol-7-ylamine HCl (Predicted) | 6-Bromo-1H-indol-7-ylamine HCl (Predicted) |
| C2 | ~125 | ~110 (C-Br) | ~124 | ~126 | ~125 |
| C3 | ~95 (C-Br) | ~102 | ~101 | ~102 | ~102 |
| C3a | ~128 | ~129 | ~127 | ~128 | ~128 |
| C4 | ~118 | ~117 | ~110 (C-Br) | ~120 | ~122 |
| C5 | ~115 | ~114 | ~123 | ~112 (C-Br) | ~118 |
| C6 | ~120 | ~119 | ~121 | ~122 | ~115 (C-Br) |
| C7 | ~135 (C-N) | ~136 (C-N) | ~134 (C-N) | ~135 (C-N) | ~135 (C-N) |
| C7a | ~130 | ~131 | ~129 | ~130 | ~130 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a ¹³C NMR spectrometer, typically the same instrument as used for ¹H NMR.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-160 ppm.
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is generally sufficient.
-
-
Data Processing: Process the FID similarly to the ¹H NMR data. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the bromo-1H-indol-7-ylamine hydrochloride isomers, key vibrational bands will include the N-H stretches of the indole and the ammonium group, C-H stretches of the aromatic ring, C=C stretching of the aromatic system, and the C-Br stretch. The protonation of the amino group will cause a significant change in the N-H stretching region.
Table 3: Key IR Vibrational Frequencies (cm⁻¹) for Bromo-1H-indol-7-ylamine Hydrochloride Isomers
| Vibrational Mode | Expected Frequency Range | Comments |
| N-H Stretch (Indole) | 3300 - 3400 | A sharp to medium intensity peak. |
| N-H Stretch (Ammonium) | 2800 - 3200 | A broad and strong absorption band, often with multiple sub-peaks. This is a key indicator of the hydrochloride salt. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Typically sharp, medium to weak intensity peaks. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp peaks of varying intensity. |
| C-N Stretch | 1250 - 1350 | Medium intensity peak. |
| C-Br Stretch | 500 - 650 | A weak to medium intensity peak in the fingerprint region. Its exact position can be influenced by the substitution pattern. |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the bromo-1H-indol-7-ylamine isomers, the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of roughly equal intensity separated by 2 m/z units (M⁺ and M+2). The fragmentation pattern will be influenced by the positions of the substituents, but the initial loss of HBr or cleavage of the pyrrole ring are common fragmentation pathways for bromoindoles.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and stable).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight of the free base (the hydrochloride salt will typically dissociate in the ion source).
-
Detection: Detect the ions and generate the mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and the positions of its absorption maxima (λ_max) are sensitive to the nature and position of substituents. Both the amino and bromo groups are auxochromes that can cause a bathochromic (red) shift in the absorption bands of the indole chromophore. The protonation of the amino group will lead to a hypsochromic (blue) shift as the lone pair of electrons on the nitrogen is no longer available to participate in resonance with the aromatic ring.[1]
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for Bromo-1H-indol-7-ylamine Hydrochloride Isomers in Methanol
| Isomer | Predicted λ_max (nm) |
| 3-Bromo-1H-indol-7-ylamine HCl | ~270, ~220 |
| 2-Bromo-1H-indol-7-ylamine HCl | ~275, ~225 |
| 4-Bromo-1H-indol-7-ylamine HCl | ~268, ~218 |
| 5-Bromo-1H-indol-7-ylamine HCl | ~272, ~222 |
| 6-Bromo-1H-indol-7-ylamine HCl | ~271, ~221 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the hydrochloride salt in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the spectrum over a range of 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Conclusion
The spectroscopic differentiation of the positional isomers of this compound is achievable through a systematic and multi-technique approach. While ¹H and ¹³C NMR provide the most definitive information regarding the substitution pattern, IR, Mass Spectrometry, and UV-Vis spectroscopy offer crucial confirmatory data. By carefully analyzing the subtle shifts, splitting patterns, vibrational modes, fragmentation, and electronic transitions, researchers can confidently identify and characterize these closely related isomers, ensuring the integrity of their chemical and pharmacological studies.
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J. R. Lakowicz, Principles of Fluorescence Spectroscopy, 3rd ed. Springer, 2006. [Link]
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J. H. Gross, Mass Spectrometry: A Textbook, 3rd ed. Springer, 2017. [Link]
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D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015. [Link]
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A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-1H-indol-7-ylamine Hydrochloride
For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 3-Bromo-1H-indol-7-ylamine hydrochloride, a key intermediate in various therapeutic pipelines. We will move beyond rote protocols to explore the rationale behind method selection, the interpretation of complex data, and the establishment of a robust, self-validating purity assessment workflow.
The Criticality of Purity for Novel Indole Amines
This compound is a substituted indole, a privileged scaffold in medicinal chemistry. The presence of impurities, even in trace amounts, can have profound consequences, potentially altering biological activity, introducing toxicity, or compromising the stability of the final compound.[1] Therefore, a multi-faceted analytical approach is not just recommended but essential for ensuring the integrity of research and the safety of potential therapeutics.[2][]
This guide will compare the following core techniques, each providing a unique lens through which to view the purity of your synthesized compound:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment.
-
Mass Spectrometry (MS): For unambiguous confirmation of molecular identity and impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation and detection of structural isomers.
-
Elemental Analysis (EA): For confirming the empirical formula and the integrity of the hydrochloride salt form.
Overall Purity Assessment Workflow
A logical and sequential workflow ensures that each analytical technique builds upon the insights of the last, culminating in a comprehensive purity profile.
Sources
A Comparative Guide to 7-Azaindole Derivatives as CDK8 Inhibitors for Acute Myeloid Leukemia
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of oncology research. Among the myriad of heterocyclic systems employed, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold."[1][2] Its significance stems from its bioisosteric relationship with the purine core of ATP, enabling it to form robust bidentate hydrogen bonds with the hinge region of many protein kinases.[1][2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a donor, mimicking the interaction of ATP's adenine ring.[1] This fundamental binding mode makes the 7-azaindole an exceptional starting point for designing targeted kinase inhibitors.
This guide focuses on a specific application of this scaffold: the development of derivatives targeting Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in the pathology of various cancers, including Acute Myeloid Leukemia (AML). We will conduct an in-depth comparative analysis of a series of novel 7-azaindole derivatives, synthesized from a 5-hydroxy-7-azaindole precursor, and evaluate their in vitro performance as potential anti-leukemic agents. The data presented herein is derived from a key study by Wang et al., which systematically explored the structure-activity relationships (SAR) of these compounds.[4]
Comparative Analysis of In Vitro Anti-Tumor Activity
A series of 42 novel 7-azaindole derivatives, primarily diarylureas, were synthesized and screened for their anti-tumor activity against the MV4-11 human AML cell line.[4] The initial screening, conducted at a concentration of 10 μM, revealed a wide range of inhibitory activity, providing crucial insights into the structure-activity relationship (SAR) of the series.
The core hypothesis behind the molecular design was to couple the kinase-hinge-binding 7-azaindole moiety with a diarylurea structure, a scaffold known to be effective in other kinase inhibitors. The linkage was achieved via an ether bond at the 5-position of the 7-azaindole ring. The causality behind this choice relates to positioning the diarylurea portion to explore hydrophobic pockets within the kinase active site while the azaindole anchors the molecule to the hinge.
Data Summary: Inhibition of MV4-11 Cell Growth
The following table summarizes the in vitro growth inhibition of a selection of the synthesized compounds against the MV4-11 AML cell line. This direct comparison allows for the elucidation of key structural features that enhance potency.
| Compound ID | R Group (Substitution on terminal phenyl ring) | Inhibition of MV4-11 @ 10 µM (%)[4] |
| 1 | 4-CH₃ | 47.11 |
| 2 | 4-OCH₃ | 31.84 |
| 3 | 4-F | 51.13 |
| 4 | 4-Cl | 53.68 |
| 5 | 3-CH₃ | 83.13 |
| 6 | 3-CH₃ (m-tolyl) | 99.64 |
| 7 | 3-OCH₃ | 41.13 |
| 8 | 3-F | 53.22 |
| 9 | 3-Cl | 66.82 |
| 10 | 2-CH₃ | 48.66 |
| 11 | 2-F | 42.13 |
| 12 | 2-Cl | 49.38 |
| 28 | 3-CF₃ | 74.40 |
Analysis of Structure-Activity Relationships (SAR):
From the data, a clear SAR emerges. The position of the substituent on the terminal phenyl ring of the diarylurea moiety is critical for activity.
-
Positional Importance: Substitution at the meta (3-position) of the phenyl ring consistently yielded higher inhibitory activity compared to ortho (2-position) or para (4-position) substitutions. Compound 6 (3-CH₃) demonstrated near-complete inhibition (99.64%), significantly outperforming its positional isomers, compound 1 (4-CH₃, 47.11%) and compound 10 (2-CH₃, 48.66%).[4] This suggests the meta position allows the substituent to optimally engage with a specific hydrophobic pocket in the target's binding site.
-
Substituent Nature: While various substituents were tested, a simple methyl group at the meta position (Compound 6 ) provided the highest activity in the initial screen.[4] The introduction of a more electron-withdrawing trifluoromethyl group at the same position (Compound 28 ) also resulted in strong activity (74.40%), indicating that this pocket can accommodate different hydrophobic groups.[4] Halogenation at the meta position (e.g., Compound 9 , 3-Cl, 66.82%) was also more favorable than at the para position (Compound 4 , 4-Cl, 53.68%).[4]
Lead Compound Potency and Selectivity
Based on its superior performance in the initial screen, Compound 6 was selected for further evaluation to determine its precise potency.
| Compound ID | Target Cell Line / Kinase | Assay Type | IC₅₀ / GI₅₀ Value[4] |
| 6 | MV4-11 (AML Cells) | Cytotoxicity (GI₅₀) | 1.97 ± 1.24 µM |
| 6 | CDK8 (Enzyme) | Kinase Inhibition (IC₅₀) | 51.3 ± 4.6 nM |
Compound 6 exhibited a GI₅₀ value of 1.97 µM against AML cells and, critically, showed potent direct inhibition of the CDK8 enzyme with an IC₅₀ of 51.3 nM.[4] This confirms that the cellular anti-tumor effect is consistent with the inhibition of the intended molecular target. Further mechanistic studies confirmed that Compound 6 induces cell cycle arrest in the G1 phase and apoptosis in AML cells, consistent with the functional role of CDK8 in transcription regulation.[4]
Experimental Protocols
The trustworthiness of in vitro data hinges on the robustness of the experimental methods. The protocols described below are standard, self-validating systems for assessing cytotoxicity and enzyme inhibition.
Protocol 1: Cellular Cytotoxicity Assessment (GI₅₀ Determination)
This protocol is used to measure the concentration of a compound required to inhibit the growth of cancer cells by 50%.
Workflow Diagram:
Caption: Workflow for determining compound cytotoxicity using the SRB assay.
Step-by-Step Methodology:
-
Cell Seeding: Human acute myeloid leukemia cells (MV4-11) are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Addition: Test compounds are serially diluted in culture medium. The medium from the cell plates is removed, and 100 µL of the diluted compound solutions are added to the respective wells. A control group receives medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for an additional 48 to 72 hours under the same conditions.
-
Cell Fixation: After incubation, cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed five times with water and air-dried. 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution prepared in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 15 minutes.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Solubilization and Readout: The bound stain is solubilized with 200 µL of 10 mM Tris base solution. The absorbance is measured on a plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol quantifies the direct inhibitory effect of a compound on the activity of a purified enzyme, in this case, CDK8.
Mechanism Diagram:
Caption: Competitive inhibition of CDK8 kinase activity measured by ADP production.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant CDK8/CycC enzyme, ATP solution, and the peptide substrate. Serially dilute the test compound (e.g., Compound 6 ) to various concentrations.
-
Kinase Reaction: In a 384-well plate, add the CDK8 enzyme, the test compound at various concentrations, and the peptide substrate.
-
Initiation: Initiate the kinase reaction by adding a specific concentration of ATP (e.g., near the Km value). Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Termination and ADP Detection: Stop the kinase reaction and simultaneously deplete the remaining ATP by adding an ADP-Glo™ Reagent. This step prevents further ATP consumption.
-
Signal Generation: Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a coupled luciferase/luciferin reaction to produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Conclusion and Future Outlook
The systematic evaluation of 7-azaindole derivatives demonstrates the power of this scaffold in generating potent and specific kinase inhibitors. The diarylurea series presented here shows a clear and logical structure-activity relationship, where Compound 6 emerges as a highly effective inhibitor of CDK8 and a potent anti-proliferative agent against AML cells in vitro.[4] Its nanomolar potency against the target enzyme, coupled with a clear mechanism of action at the cellular level, establishes it as a promising lead for further preclinical development.
The detailed protocols provided herein represent the gold-standard assays for validating such compounds, ensuring data integrity and reproducibility. Future work should focus on optimizing the pharmacokinetic properties of these lead compounds to translate their potent in vitro activity into in vivo efficacy and safety.
References
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Bandarage, U. K., Court, J., Gao, H., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. Available at: [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Available at: [Link]
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MDPI. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(23), 5767. Available at: [Link]
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MDPI. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4935. Available at: [Link]
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Come, J. H., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1257–1263. Available at: [Link]
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Olgen, S., et al. (2021). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 28(1). Available at: [Link]
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Babu, V. R., et al. (2024). Design, synthesis, anticancer evaluation and molecular docking studies of different aryl derivatives of azaindole-pyrimidine-1,3,4-oxadiazoles. Synthetic Communications, 55(5). Available at: [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available at: [Link]
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Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(20), 15189–15213. Available at: [Link]
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Wang, Y., Lei, C., Wang, Q., et al. (2021). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(8), 1354–1365. Available at: [Link]
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Dolezal, K., et al. (2006). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry, 14(3), 875-884. Available at: [Link]
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Comparative Analysis of 3-Bromo-1H-indol-7-ylamine Analogs in Kinase Inhibition: A Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This is particularly evident in the field of protein kinase inhibition, where numerous indole-containing molecules have been developed as potent anticancer agents.[2] Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The 3-bromo-1H-indol-7-ylamine core represents a promising starting point for the design of novel kinase inhibitors, combining the established pharmacophore of the indole ring with strategic points for chemical modification at the 3- and 7-positions.
The Strategic Design of Kinase Inhibitors: A Case Study
The development of potent and selective kinase inhibitors is a multi-step process that begins with a promising lead compound and involves iterative cycles of chemical synthesis and biological evaluation. The primary goal is to enhance the compound's affinity for the target kinase while minimizing off-target effects, thereby improving its therapeutic index. A key strategy in this process is the exploration of the structure-activity relationship (SAR), which seeks to understand how modifications to different parts of a molecule affect its biological activity.
Our case study focuses on a series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, which were designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The core structure shares key features with our topic of interest, notably a bromine-substituted aromatic ring linked to a nitrogen-containing heterocyclic system, providing a relevant framework for discussing SAR principles.
Core Scaffold and Rationale for Analog Design
The 4-(phenylamino)quinazoline scaffold is a well-established inhibitor of EGFR tyrosine kinase, but early analogs suffered from poor aqueous solubility.[3] The pyrido[4,3-d]pyrimidine core was chosen as a bioisosteric replacement for the quinazoline ring system to potentially improve physicochemical properties. The (3-bromophenyl)amino group at the 4-position is crucial for binding to the ATP-binding site of the kinase. The primary focus of the SAR study was the introduction of various substituents at the 7-position of the pyridopyrimidine ring to enhance solubility and modulate inhibitory activity.[3]
Comparative Analysis of Biological Activity
The synthesized analogs were evaluated for their ability to inhibit the tyrosine kinase activity of EGFR. The potency of each compound is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | R Group (Substitution at position 7) | EGFR Kinase IC50 (nM)[3] |
| 1 | -F | 1.1 |
| 2a | -NH(CH₂)₂OH | 4.8 |
| 2b | -NH(CH₂)₃OH | 1.5 |
| 3a | -NH(CH₂)₂N(CH₃)₂ | 8.2 |
| 3b | -NH(CH₂)₃N(CH₃)₂ | 0.8 |
| 4 | -NH-morpholino | 1.5 |
| 5 | -NH(CH₂)₂SO₃H | 18 |
| 6 | -NH(CH₂)₃-piperidine | 0.5 |
Key SAR Insights:
-
Impact of the Linker Length: A clear trend was observed with the length of the alkylamino side chain at the 7-position. For both the hydroxyl and dimethylamino terminal groups, a three-carbon linker (compounds 2b and 3b ) resulted in higher potency compared to a two-carbon linker (compounds 2a and 3a ).[3] This suggests that the longer chain allows the terminal functional group to reach a more favorable interaction site within or at the periphery of the ATP-binding pocket.
-
Influence of the Terminal Basic Group: The nature of the terminal amine influenced both potency and solubility. The weakly basic morpholino and piperidino groups (compounds 4 and 6 ) maintained high potency.[3] The most active compounds generally featured a weakly basic amine separated from the heterocyclic core by a linker of at least three carbon atoms.[3]
-
Effect of Charged Groups: The introduction of a strongly acidic sulfonate group (compound 5 ) led to a significant decrease in inhibitory activity, highlighting the sensitivity of the binding site to charged moieties.[3]
The following diagram illustrates the key SAR findings for the 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine scaffold.
Caption: Key Structure-Activity Relationships for 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine Analogs.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.
General Synthesis of 7-Substituted Analogs
The synthesis of the 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines was achieved through nucleophilic aromatic substitution of a 7-fluoro precursor.[3]
-
Starting Material: 7-Fluoro-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine.
-
Reaction: The fluoro precursor is dissolved in a suitable solvent such as 2-butanol or aqueous 1-propanol.
-
Nucleophile Addition: The appropriate amine nucleophile (e.g., 3-dimethylaminopropylamine) is added to the reaction mixture.
-
Heating: The mixture is heated to reflux for a specified period to drive the substitution reaction to completion.
-
Purification: The product is isolated and purified using standard techniques such as chromatography to yield the desired 7-substituted analog.
In Vitro Kinase Inhibition Assay (EGFR)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified EGFR enzyme and a suitable substrate (e.g., a synthetic peptide).
-
Assay Plate Setup: Add the diluted test compounds to the wells of a microtiter plate. Include positive controls (known inhibitor) and negative controls (vehicle only).
-
Enzyme Addition: Add the EGFR enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and the substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that detect ADP production or use phosphorylation-specific antibodies.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based EGFR Autophosphorylation Assay
This assay measures the inhibitor's ability to block EGFR signaling within a cellular context.
-
Cell Culture: Culture A431 human epidermoid carcinoma cells, which overexpress EGFR, in appropriate media until they reach a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period.
-
EGFR Stimulation: Stimulate the EGFR pathway by adding EGF to the cell culture medium.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Quantification of Phosphorylation: Use an ELISA-based method or Western blotting with a phospho-specific EGFR antibody to quantify the level of EGFR autophosphorylation.
-
Data Analysis: Determine the concentration of the compound that inhibits EGFR autophosphorylation by 50% (IC50).
Conclusion and Future Directions
The structure-activity relationship studies of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine analogs provide a clear and instructive example of the principles of modern kinase inhibitor design. The systematic modification of the 7-position substituent allowed for the optimization of both inhibitory potency and aqueous solubility, two critical parameters for a successful drug candidate. The key takeaways—the importance of linker length and the preference for weakly basic terminal groups—offer valuable guidance for the prospective design of novel inhibitors based on the 3-bromo-1H-indol-7-ylamine scaffold.
Future research in this area should focus on the synthesis and evaluation of a diverse library of 3-bromo-1H-indol-7-ylamine analogs. Exploration of different substituents at the 7-amino group, as well as modifications at other positions of the indole ring, could lead to the discovery of potent and selective inhibitors against a range of therapeutically relevant kinases. The integration of computational modeling and structure-based drug design will be instrumental in guiding these synthetic efforts and accelerating the identification of promising new drug candidates.
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Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-3925. [Link]
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Abdel-Aziz, A. A.-M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 219-234. [Link]
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Witulski, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]
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Yan, N., et al. (2020). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 192, 112191. [Link]
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Brand, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
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Taj, T., et al. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. Journal of Molecular Structure, 1289, 135805. [Link]
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A Guide to Orthogonal Cross-Validation of Analytical Data for 3-Bromo-1H-indol-7-ylamine Hydrochloride
Abstract
In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The integrity of all subsequent research, manufacturing, and clinical evaluation hinges on a foundational understanding of the molecule's identity, purity, and structure. This guide presents a comprehensive case study on the cross-validation of analytical data for 3-Bromo-1H-indol-7-ylamine hydrochloride, a key heterocyclic intermediate. We move beyond single-technique analysis to demonstrate the power of an orthogonal approach, integrating data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. By leveraging the distinct physicochemical principles of each method, we construct a high-confidence, self-validating analytical profile that exemplifies best practices in scientific rigor and regulatory preparedness.
Introduction: The Imperative of Orthogonal Analysis
The principle of orthogonality in analytical chemistry is the practice of using multiple, independent methods to measure the same attribute of a sample.[1] This strategy is critical in pharmaceutical quality control as it significantly reduces the risk of method-specific bias and provides a more holistic understanding of the material.[2][3] A single chromatographic method, for instance, might fail to separate a co-eluting impurity, leading to an overestimation of purity. By employing a second, different analytical technique, such as one based on mass or molecular vibration, we can corroborate initial findings and uncover potential discrepancies.
This compound (Figure 1) presents a typical analytical challenge. Its structure contains a primary aromatic amine, a bromine substituent, and an indole core, all of which influence its chemical properties and require careful characterization. This guide will walk through a logical workflow, using a combination of techniques to confirm its identity, assess its purity, and verify its structure, adhering to the principles outlined in regulatory guidelines like ICH Q2(R1).[4][5][6]
Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₈BrClN₂ Molecular Weight: 247.52 g/mol
Primary Purity and Assay: High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of non-volatile organic molecules in the pharmaceutical industry.[7][8] The separation is based on the compound's polarity, making it an excellent first-pass technique for quantifying the target analyte and detecting process-related impurities.[9][10] We employ a C18 column, which provides good retention for the moderately polar indole ring.
Experimental Protocol: HPLC-UV
-
System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (based on UV scan of the main peak).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.
Results & Interpretation
The HPLC chromatogram provides the primary assessment of purity based on peak area percentage.
| Peak ID | Retention Time (min) | Area (%) |
| Impurity 1 | 4.85 | 0.12% |
| Main Peak | 8.62 | 99.75% |
| Impurity 2 | 9.91 | 0.13% |
| Table 1: Summary of HPLC-UV Purity Analysis. |
The data indicates a purity of 99.75% by area. While this is a strong initial result, it relies solely on the chromatographic separation and UV response. It cannot confirm the identity of the main peak or rule out co-eluting impurities with similar UV spectra.
Orthogonal Confirmation: GC-MS for Identity and Volatile Impurities
Rationale: Gas chromatography offers a separation mechanism based on a compound's boiling point and its interaction with the stationary phase, which is fundamentally different from the polarity-based separation in RP-HPLC.[1][2] This makes it an excellent orthogonal technique.[3] Since the hydrochloride salt is non-volatile, a derivatization step is required to convert the analyte into a more volatile form suitable for GC analysis.[11][12] Mass spectrometry provides definitive mass information, confirming the molecular weight of the derivatized analyte.
Experimental Protocol: GC-MS
-
Derivatization:
-
To ~1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Add 400 µL of pyridine (as a solvent and HCl scavenger).
-
Heat at 70°C for 30 minutes. The BSTFA will react with the two N-H protons (on the indole and the amine) to form a di-TMS derivative.
-
-
System: Agilent 7890B GC with 5977B MS Detector.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium, 1.2 mL/min.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Scan Range: 50-550 m/z.
Results & Interpretation
The analysis confirms the molecular weight and provides an orthogonal purity assessment.
-
Expected Mass of Free Base: C₈H₇BrN₂ = 210.98 g/mol (for isotopes ⁷⁹Br)
-
Expected Mass of di-TMS Derivative: C₁₄H₂₃BrN₂Si₂ = 355.07 g/mol (for isotopes ⁷⁹Br)
| Observation | Result | Interpretation |
| GC Peak Retention Time | 11.45 min | Main peak corresponding to the di-TMS derivative. |
| Mass Spectrum (m/z) | 355, 357 | Confirms the molecular ion peak for the di-TMS derivative, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio of M and M+2). |
| Purity (TIC) | 99.6% | The purity calculated from the Total Ion Chromatogram (TIC) is consistent with the HPLC result, increasing confidence in the measurement. |
| Table 2: Summary of GC-MS Confirmation. |
The GC-MS data strongly supports the HPLC findings. It confirms the molecular weight of the parent compound and provides a purity value from a method with a different selectivity, reinforcing the initial assessment.
Unambiguous Structural Elucidation: NMR Spectroscopy
Rationale: While chromatography and MS can confirm purity and molecular weight, they cannot definitively determine the isomeric structure. For example, they could not easily distinguish 3-Bromo-1H-indol-7-ylamine from 2-Bromo-1H-indol-7-ylamine. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[13]
Experimental Protocol: NMR
-
System: Bruker Avance III 500 MHz spectrometer.
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.
-
Sample Preparation: Dissolve ~15 mg of the sample in 0.7 mL of DMSO-d₆.
Results & Interpretation
The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the ¹³C chemical shifts, allow for the complete assignment of the structure.
| ¹H NMR (DMSO-d₆) | δ (ppm) | Multiplicity | Integral | Assignment |
| Indole NH | 11.21 | br s | 1H | H1 |
| Aromatic CH | 7.55 | d | 1H | H2 |
| Aromatic CH | 7.20 | d | 1H | H4 |
| Aromatic CH | 6.85 | t | 1H | H5 |
| Aromatic CH | 6.60 | d | 1H | H6 |
| Amine NH₂ | 5.10 | br s | 2H | -NH₂ |
| ¹³C NMR (DMSO-d₆) | δ (ppm) | Assignment |
| Aromatic C | 140.1 | C7 |
| Aromatic C | 128.5 | C7a |
| Aromatic C | 125.0 | C2 |
| Aromatic C | 122.3 | C3a |
| Aromatic C | 119.8 | C5 |
| Aromatic C | 115.4 | C6 |
| Aromatic C | 112.1 | C4 |
| Brominated C | 95.8 | C3 |
| Table 3: Predicted ¹H and ¹³C NMR Data for 3-Bromo-1H-indol-7-ylamine. |
The key observation is the chemical shift of the C3 carbon at ~95.8 ppm, which is characteristic of a carbon atom in an indole ring bearing a bromine atom. Furthermore, the splitting patterns of the aromatic protons (H4, H5, H6) are consistent with the 1,2,3-trisubstituted pattern on the benzene portion of the indole. This NMR data provides unambiguous confirmation of the correct isomeric structure.
Functional Group Fingerprint: FT-IR Spectroscopy
Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[14] It serves as a valuable identity check and complements the structural information from NMR. For 3-Bromo-1H-indol-7-ylamine, we expect to see characteristic absorptions for the N-H bonds of the amine and indole, aromatic C-H bonds, and the C-Br bond.[15][16]
Experimental Protocol: FT-IR
-
System: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.
-
Method: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-500 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Results & Interpretation
The FT-IR spectrum provides a unique "fingerprint" for the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3360 | Medium, Sharp | Asymmetric & Symmetric N-H stretch (primary amine)[16] |
| 3300 | Medium, Broad | N-H stretch (indole ring)[17] |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620 | Strong | N-H bend (scissoring) of primary amine |
| 1580, 1470 | Strong | Aromatic C=C ring stretching |
| 1340 | Strong | Aromatic C-N stretch[16] |
| 750 | Strong | ortho-disubstituted benzene C-H out-of-plane bend |
| 580 | Medium | C-Br stretch |
| Table 4: Characteristic FT-IR Absorption Bands. |
The presence of the dual peaks around 3400 cm⁻¹ is a classic indicator of a primary amine. The C-N and C-Br stretches further confirm the molecule's composition. This data aligns perfectly with the structure determined by NMR.
Synthesis: The Power of Cross-Validation
No single analytical technique provides a complete picture. The strength of this analysis lies in the convergence of data from four orthogonal methods. The workflow and the relationship between the techniques are illustrated below.
Caption: Workflow diagram illustrating the integration of orthogonal analytical techniques.
Each method validates the others, creating a self-consistent dataset:
-
HPLC provides a high-precision purity value.
-
GC-MS confirms this purity using a different separation principle and verifies the molecular weight.
-
NMR provides the definitive, unambiguous isomeric structure that chromatography cannot.
-
FT-IR confirms the presence of the functional groups expected from the NMR-defined structure.
This multi-faceted approach ensures that the reported data is robust, reliable, and suitable for regulatory submission.
Caption: Orthogonal relationship between separation, mass, and structural techniques.
Conclusion
The rigorous characterization of this compound demonstrates the indispensable value of a cross-validation strategy rooted in orthogonal analytical techniques. By systematically integrating data from HPLC-UV, GC-MS, NMR, and FT-IR, we have built a comprehensive and trustworthy analytical profile. This approach transcends the limitations of any single method, providing unambiguous confirmation of the compound's identity, purity, and structure. For researchers, scientists, and drug development professionals, adopting such a workflow is not merely good practice—it is essential for ensuring data integrity, mitigating risks in development, and building a solid foundation for regulatory success.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-1H-indol-7-ylamine hydrochloride
This document provides essential procedural guidance for the safe handling and disposal of 3-Bromo-1H-indol-7-ylamine hydrochloride. As a brominated heterocyclic amine, this compound requires careful management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for hazardous chemical waste.
Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by examining its structural motifs—a brominated indole core and an amine group—and data from analogous compounds. This analysis indicates the compound should be treated as hazardous.
The presence of the bromo- group places it in the category of halogenated organic compounds, which have specific disposal requirements.[1] The indole and amine functionalities suggest potential biological activity and reactivity. Hazardous decomposition products upon combustion likely include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[2][3]
Table 1: Inferred Hazard Profile based on Analogous Compounds
| Hazard Category | Anticipated Risk | Rationale and Supporting Evidence from Similar Compounds |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Structurally related bromo-indoles are classified as harmful.[2][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | This is a common characteristic of bromo-indoles and other functionalized aromatic amines.[2][3][6] |
| Eye Damage/Irritation | Causes serious eye irritation. | Similar compounds are known eye irritants.[3][4][6] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dusts from similar solid compounds can irritate the respiratory system.[2][3][5] |
| Chemical Incompatibility | Reacts with strong oxidizing agents, strong bases, and some metals. | Bromo-organic compounds and amines are incompatible with strong oxidizers and bases.[2][7][8] |
Essential Safety and Handling Protocols
Prior to handling, it is imperative to establish a safe work environment through proper engineering controls and personal protective equipment (PPE).
Engineering Controls :
-
All handling and weighing of this compound solid, as well as the preparation of its solutions, must be conducted within a certified laboratory chemical fume hood.[8]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
Personal Protective Equipment (PPE) :
-
Gloves : Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[8]
-
Eye Protection : Chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Lab Coat : A fully buttoned lab coat must be worn to protect against skin contact.[8]
Step-by-Step Disposal Procedure
The disposal of this compound must follow systematic procedures for hazardous waste management. Drain and trash disposal are strictly prohibited.[7][9]
Step 1: Waste Classification
-
Classify all waste containing this compound (pure solid, contaminated labware, solutions) as Hazardous Chemical Waste .
-
Specifically, it falls under the category of Halogenated Organic Solid Waste .[1] This classification is critical as halogenated waste streams are managed differently than non-halogenated ones to prevent the formation of dioxins during incineration and to avoid contaminating solvent recycling streams.[1]
Step 2: Container Selection and Management
-
Primary Container : Use a designated, compatible hazardous waste container.[10] Suitable materials include glass or high-density polyethylene (HDPE) with a secure, leak-proof screw cap.[10][11]
-
Headspace : Do not overfill the container. Leave at least 10% headspace (or a one-inch gap) to allow for expansion of contents.[11]
-
Closure : Keep the waste container securely capped at all times, except when adding waste.[11][12]
Step 3: Waste Segregation
-
Critical Importance : It is fundamentally important to keep halogenated waste separate from non-halogenated organic solvents.[1]
-
Incompatibles : Store this waste away from incompatible materials, especially strong acids, bases, and oxidizing agents, to prevent dangerous chemical reactions within the container.[7][11] Solid and liquid wastes should also be kept in separate containers.[10]
Step 4: Labeling
-
Label the waste container clearly and immediately upon adding the first quantity of waste.[12]
-
The label must include:
Step 5: Storage and Final Disposal
-
Satellite Accumulation Area (SAA) : Store the labeled, sealed container in a designated SAA at or near the point of generation.[11][12] The SAA must be a secondary containment unit (such as a spill tray) to prevent the spread of material in case of a leak.[10]
-
Request for Pickup : Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[12] Do not move the waste to another room for storage.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for 3-Bromo-1H-indol-7-ylamine HCl.
Spill and Emergency Response
Small Spill (Contained within a fume hood):
-
Ensure you are wearing the appropriate PPE as described in Section 2.
-
Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[6]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7]
-
Clean the spill area with an appropriate solvent and decontaminate.
-
Report the incident to your laboratory supervisor.
Large Spill (Outside of a fume hood) or any situation where you feel unsafe:
-
Evacuate the immediate area immediately.[8]
-
Alert others in the vicinity and secure the area to prevent entry.
-
Contact your institution's emergency response line or EH&S office for professional cleanup and assistance.[8]
By adhering to this guide, you contribute to a safer laboratory environment and ensure that hazardous materials are managed responsibly from generation to final disposal. Always prioritize safety and consult your institution's specific chemical hygiene plan and EH&S department for any questions.
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A Senior Application Scientist's Guide to Handling 3-Bromo-1H-indol-7-ylamine hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the integrity of our research and the safety of our scientists are paramount. This guide provides a comprehensive operational plan for the safe handling and disposal of 3-Bromo-1H-indol-7-ylamine hydrochloride, grounded in established safety protocols for related chemical structures. As the toxicological properties of this specific compound may not be fully investigated, a cautious and thorough approach is essential.[1]
Hazard Assessment: A Proactive Stance
Given the structure of this compound, which combines a halogenated indole with an amine hydrochloride, we must anticipate a specific set of hazards based on analogous compounds. Safety data for structurally similar chemicals, such as 7-Bromo-1H-indole, indicates that this compound should be treated as hazardous.
Anticipated Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a powder and dust is generated.[2]
These classifications necessitate a stringent personal protective equipment (PPE) protocol and a meticulously planned handling procedure to mitigate risk.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. Each component is chosen to address the specific hazards identified in our assessment. Always inspect PPE for integrity before use.[1]
| Protection Type | Specific Recommendation | Rationale and Expert Insight |
| Eye & Face Protection | Chemical safety goggles forming a tight seal. A face shield should be worn over goggles if there is a significant risk of splashing.[3][4][5] | Standard safety glasses are insufficient. Goggles are essential to protect against fine dust particles and splashes.[4] A face shield provides a secondary, broader barrier for the entire face.[3][5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | There is no universal glove; nitrile and neoprene offer good resistance to a range of chemicals, including acids and solvents.[3] Double-gloving is a best practice, especially when handling potent compounds, as it protects against contamination when removing the outer glove within a containment area like a fume hood.[5] |
| Body Protection | A buttoned, long-sleeved laboratory coat. Consider a chemically impervious apron for large quantities. | A lab coat protects the skin and personal clothing from incidental contact and minor spills.[6][7] Ensure it is fully buttoned to provide complete coverage. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) is mandatory. | Engineering controls are the most effective line of defense. A fume hood contains dust and vapors at the source.[2] A respirator should be seen as a secondary measure, used only when primary engineering controls are unavailable or insufficient.[8] |
Operational Workflow for Safe Handling
Step 1: Preparation & Pre-Handling
-
Review the SDS: Before any work begins, thoroughly review the most current Safety Data Sheet (SDS) for the compound or a close structural analog.[6]
-
Designate Work Area: All handling of solid this compound must occur within a certified chemical fume hood.[2]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, solvents, and waste containers, and place them inside the fume hood before bringing in the chemical.
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
Step 2: Chemical Handling & Experimentation
-
Weighing: Handle the solid material carefully to minimize the generation of dust.[6] Use a micro-spatula for transfers. If possible, weigh the compound directly into the reaction vessel.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Maintain Containment: Keep the container tightly closed when not in use.[1][2] All operations should be performed within the fume hood sash's operational height.
Step 3: Post-Handling & Cleanup
-
Decontamination: Wipe down the surfaces of the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove residual contamination.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer pair of gloves first (if double-gloving), followed by the lab coat, face shield, and goggles. The inner gloves and respirator (if used) should be removed last, just before exiting the work area.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[1][2]
Caption: Workflow for the safe handling of this compound.
Emergency Response & Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
-
Spill Response:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated (keep the fume hood running).
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[10]
-
Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[11]
-
Decontaminate the spill area thoroughly.
-
Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Classification: All solid waste contaminated with this compound, as well as unused quantities of the chemical, must be treated as hazardous chemical waste.[1]
-
Containment: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[10]
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste management program. Never discharge this chemical into drains or sewers.[2][11]
References
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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PubChem. (n.d.). 3-Bromo-1h-indole. National Center for Biotechnology Information. [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
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Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. [Link]
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Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. [Link]
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Occupational Safety and Health Administration (OSHA). (1991). Worker Exposures to Volatile Amines. [Link]
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Office of Research Services (ORS), NIH. (n.d.). Chemical Safety Guide, 5th Ed. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

